molecular formula C15H19NO3 B1344094 Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate CAS No. 473838-66-3

Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1344094
CAS No.: 473838-66-3
M. Wt: 261.32 g/mol
InChI Key: QHCSLEQTUOGKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2)11-16(9-8-13(15)17)14(18)19-10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCSLEQTUOGKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1=O)C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624243
Record name Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473838-66-3
Record name Phenylmethyl 3,3-dimethyl-4-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473838-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 473838-66-3

This technical guide provides a comprehensive overview of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development. The information presented covers its physicochemical properties, safety and handling, and its role as a versatile synthetic intermediate.

Physicochemical Properties

This compound is a piperidine derivative containing a benzyl carbamate protecting group.[1] Its core structure is valuable for introducing a constrained piperidine motif in the synthesis of more complex molecules.[2] The quantitative properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 473838-66-3[1][3][4]
Molecular Formula C₁₅H₁₉NO₃[1][3][4]
Molecular Weight 261.32 g/mol [3][4][5]
Appearance Colorless to light yellow solid or liquid powder[5][6]
Purity ≥97%[7]
Boiling Point (Predicted) 388.1 ± 42.0 °C[5]
Density (Predicted) 1.132 ± 0.06 g/cm³[5]
pKa (Predicted) -1.56 ± 0.40[5]
SMILES O=C(N1CC(C)(C)C(CC1)=O)OCC2=CC=CC=C2[3]
Synonyms 1-Cbz-3,3-dimethyl-4-oxo-piperidine; 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester[1][5]

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of pharmaceutical compounds.[2] The N-benzyl piperidine (N-BP) motif is a frequently utilized structural unit in drug discovery, valued for its three-dimensional nature and structural flexibility.[8] Medicinal chemists employ the N-BP fragment to optimize the efficacy and physicochemical properties of drug candidates.[8] It can facilitate important cation-π interactions with target proteins and allows for stereochemical modifications to enhance potency and reduce toxicity.[8]

While specific signaling pathways for this compound are not detailed in the available literature, related oxopiperidine scaffolds have been identified as potent and selective antagonists for the dopamine D4 receptor.[9] This suggests a potential application area for derivatives of this compound in developing treatments for central nervous system (CNS) disorders.[9] The compound is also categorized as a building block for protein degraders, indicating its utility in the development of novel therapeutic modalities.[4]

Potential Application Workflow A This compound (Building Block) B Chemical Synthesis & Modification A->B C Novel Piperidine Derivatives B->C D Screening as Dopamine D4 Receptor Antagonists C->D E Lead Compound for CNS Drug Development D->E

Caption: Logical workflow for the utilization of the title compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, a general synthetic approach for related N-benzyl-3-oxopiperidine derivatives involves a multi-step process, often starting from simpler piperidine precursors. A plausible synthetic pathway could involve the Dieckmann condensation or similar cyclization reactions.

A related synthesis for ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride begins with the reaction of 1-benzyl-3-piperidone and dimethyl carbonate in the presence of a base like sodium hydride, followed by reflux and extraction.[10][11]

Generalized Synthesis Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A N-Benzyl Glycine Ethyl Ester C Reaction with Base (e.g., K2CO3) A->C B 4-Halogenated Ethyl Butyrate B->C D Intermediate Product C->D E Intermediate Product F Reaction with Base (e.g., NaH) E->F G Crude Piperidine Derivative F->G H Crude Product I pH Adjustment & Extraction H->I J Crystallization I->J K Final Product J->K

Caption: A generalized workflow for synthesizing related piperidines.[12]

Safety and Handling

This compound is intended for professional manufacturing and research laboratory use only and is not for medical or consumer applications.[4][7] Users should handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Hazard StatementCodeDescriptionSource(s)
Harmful if swallowedH302Harmful if swallowed[5]
May cause respiratory irritationH335May cause respiratory irritation[5]
Precautionary StatementCodeDescriptionSource(s)
Avoid breathing dust/fume/gas/mist/vapours/spray.P261Avoid breathing dust/fume/gas/mist/vapours/spray.[5]
Wash hands thoroughly after handling.P264Wash hands thoroughly after handling.[5]
Do not eat, drink or smoke when using this product.P270Do not eat, drink or smoke when using this product.[5]
Use only outdoors or in a well-ventilated area.P271Use only outdoors or in a well-ventilated area.[5]
IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.P301+P312IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell.[5]
IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.P304+P340IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing.[5]
Store in a well-ventilated place. Keep container tightly closed.P403+P233Store in a well-ventilated place. Keep container tightly closed.[5]

References

An In-depth Technical Guide to Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details the compound's chemical structure, physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics.

Chemical Structure and Properties

This compound is a derivative of piperidine, a common scaffold in medicinal chemistry. The presence of the N-benzyl group and the carbamate functionality suggests its potential as an intermediate in the synthesis of more complex molecules with biological activity.[1] The N-benzyl piperidine motif is known for its structural flexibility and its ability to engage in cation-π interactions with biological targets.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 473838-66-3[1]
Molecular Formula C₁₅H₁₉NO₃[1]
Molecular Weight 261.32 g/mol
Appearance Expected to be a powder or liquid
Purity Commercially available up to 97%[2]

Synthesis

Proposed Experimental Protocol

Step 1: Synthesis of a suitable precursor A potential starting material would be a commercially available piperidine derivative.

Step 2: Introduction of the benzyl group The piperidine nitrogen would be benzylated, likely through a reaction with benzyl bromide in the presence of a base.

Step 3: Carbamate formation The final step would involve the formation of the benzyl carbamate at the piperidine nitrogen.

It is important to note that this is a generalized and hypothetical protocol. Optimization of reaction conditions, including solvents, temperature, and catalysts, would be necessary to achieve a high yield and purity of the final product.

Spectroscopic Data

Detailed spectroscopic data for this compound is not available in the public domain. However, based on the analysis of structurally related compounds, the following spectral characteristics can be anticipated.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR - Aromatic protons of the benzyl group (approx. 7.2-7.4 ppm) - Methylene protons of the benzyl group (approx. 4.5-5.2 ppm) - Piperidine ring protons (various shifts) - Methyl protons (singlet, approx. 1.0-1.3 ppm)
¹³C NMR - Carbonyl carbon of the ketone (approx. 200-210 ppm) - Carbonyl carbon of the carbamate (approx. 155 ppm) - Aromatic carbons of the benzyl group (approx. 127-137 ppm) - Methylene carbon of the benzyl group (approx. 67 ppm) - Piperidine ring carbons - Methyl carbons
Mass Spec. Expected [M+H]⁺ ion at m/z 262.14
IR - C=O stretch (ketone) around 1720 cm⁻¹ - C=O stretch (carbamate) around 1690 cm⁻¹ - C-N stretch - Aromatic C-H stretches

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The N-benzyl group can be a key pharmacophoric feature or a protecting group that is removed or modified in later synthetic steps. While no specific biological activity or signaling pathway involvement for this compound has been reported, its structural motifs suggest its potential as a building block for the synthesis of antagonists for various receptors, including dopamine and serotonin receptors.[3]

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

References

Spectroscopic and Structural Elucidation of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Due to the limited availability of public domain experimental data for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside generalized experimental protocols for its analysis. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related piperidine derivatives.

Compound Identification

PropertyValue
IUPAC Name This compound
Synonyms 1-Cbz-3,3-dimethyl-4-oxopiperidine, 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester
CAS Number 473838-66-3
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is derived from computational models and analysis of similar structures and should be considered illustrative. Experimental verification is recommended.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.30 - 7.40m5HAr-H
5.15s2H-O-CH ₂-Ph
3.60s2HN-CH ₂-C=O
2.50t, J = 6.8 Hz2H-CH ₂-C(CH₃)₂
1.80t, J = 6.8 Hz2HN-CH ₂-CH₂
1.10s6H-C(CH ₃)₂
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
208.0C =O (ketone)
155.0C =O (carbamate)
136.5Ar-C (quaternary)
128.5Ar-C H
128.0Ar-C H
127.8Ar-C H
67.5-O-C H₂-Ph
55.0N-C H₂-C=O
48.0C (CH₃)₂
45.0N-C H₂-CH₂
35.0-C H₂-C(CH₃)₂
25.0-C(C H₃)₂
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ketone)
~1695StrongC=O stretch (carbamate)
~1450MediumC=C stretch (aromatic)
~1250StrongC-N stretch
~1100StrongC-O stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zIon
261.1365[M]⁺ (Calculated for C₁₅H₁₉NO₃)
262.1438[M+H]⁺ (Calculated for C₁₅H₂₀NO₃)
168.0970[M - C₇H₇O]⁺
108.0578[C₇H₈O]⁺
91.0548[C₇H₇]⁺

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.

  • Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans. For ¹³C NMR, a proton-decoupled experiment is standard, with a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, a small amount of the compound can be analyzed neat using a diamond attenuated total reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition : Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system. For high-resolution mass spectrometry (HRMS), an electrospray ionization (ESI) source in positive ion mode is typically suitable for this class of compounds. Acquire a full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

  • Data Analysis : Determine the accurate mass of the molecular ion ([M]⁺ or [M+H]⁺) and compare it to the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Analysis Data Analysis and Peak Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Due to the limited availability of a published spectrum for this specific molecule, this guide presents a predicted spectrum based on the analysis of structurally similar compounds. This document also includes a standard experimental protocol for the acquisition of such a spectrum and a visualization of the molecular structure.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The prediction is based on known chemical shifts and coupling constants of analogous structures, particularly Benzyl 4-oxopiperidine-1-carboxylate. The spectrum is expected to be recorded in deuterochloroform (CDCl₃) at 400 MHz.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
7.40 - 7.30Multiplet5HC₆H₅-
5.15Singlet2H-CH₂-Ph
3.70Singlet2HH-2
2.50Triplet2HH-6
2.35Triplet2HH-5
1.10Singlet6H-C(CH₃)₂

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Probe: A standard 5 mm broadband probe.

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width (SW): 16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans (NS): 16 to 64 (depending on sample concentration).

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): At least 3-4 seconds.

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate all signals.

    • Analyze the multiplicities and coupling constants.

Molecular Structure and Signaling Pathway Visualization

The chemical structure of this compound is presented below.

Benzyl_3_3_dimethyl_4_oxopiperidine_1_carboxylate cluster_piperidine 3,3-dimethyl-4-oxopiperidine cluster_benzyl_carboxylate Benzyl Carboxylate N1 N C2 CH₂ N1->C2 Cbz_C C=O N1->Cbz_C C3 C C2->C3 C4 C=O C3->C4 Me1 CH₃ C3->Me1 Me2 CH₃ C3->Me2 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C6->N1 O_ester O Cbz_C->O_ester CH2_benzyl CH₂ O_ester->CH2_benzyl Benzene C₆H₅ CH2_benzyl->Benzene

A Senior Application Scientist's Guide to 13C NMR Analysis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Piperidine Motif and the Analytical Imperative

The piperidine ring is a cornerstone of modern medicinal chemistry and natural product synthesis. Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility, while serving as a versatile scaffold for introducing three-dimensional complexity. From blockbuster drugs to complex alkaloids, the piperidine core is ubiquitous. Consequently, the unambiguous determination of the structure, substitution pattern, and, most critically, the stereochemistry of piperidine derivatives is a non-negotiable aspect of research and development.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a primary and powerful tool for this purpose. Unlike ¹H NMR, the larger chemical shift dispersion and the direct sensitivity of carbon resonances to their local electronic and steric environment provide a detailed fingerprint of the molecular architecture. This guide provides an in-depth exploration of ¹³C NMR analysis of piperidine derivatives, moving from foundational principles to advanced techniques. The focus is not merely on data interpretation but on understanding the causal relationships between molecular structure and spectral output—the key to leveraging this technique with scientific rigor.

The Carbon Fingerprint: Fundamental ¹³C Chemical Shifts of the Piperidine Ring

At its core, the piperidine ring is a saturated heterocycle that, like cyclohexane, predominantly adopts a low-energy chair conformation to minimize torsional and steric strain.[1] In a standard proton-decoupled ¹³C NMR spectrum, the symmetry of the parent piperidine molecule results in three distinct signals corresponding to the three unique carbon environments.

At room temperature, rapid chair-to-chair interconversion and nitrogen inversion lead to averaged chemical shifts for the axial and equatorial positions.

Carbon PositionTypical Chemical Shift (δ) in CDCl₃ (ppm)Rationale
C2 / C6~47.5 ppmThese carbons are directly attached to the electronegative nitrogen atom, causing a significant downfield shift (deshielding) compared to a typical methylene group in a cyclohexane ring (~27 ppm).
C3 / C5~27.2 ppmThese carbons are in the β-position relative to the nitrogen. The influence of the heteroatom is attenuated, resulting in a chemical shift closer to that of a standard aliphatic CH₂ group.
C4~25.2 ppmThe γ-carbon is most remote from the nitrogen atom, showing the least deshielding and thus appearing at the most upfield position.
Data sourced from multiple spectral databases.[2][3]

Understanding these baseline values is the first step. Any deviation from this pattern provides immediate and valuable information about substitution and conformation.

Decoding the Structure: The Influence of Substituents

The true analytical power of ¹³C NMR emerges when the piperidine ring is substituted. Substituents alter the chemical shifts of ring carbons through predictable electronic (inductive/resonance) and steric effects.

N-Substitution Effects: Modulating the Core

Modification at the nitrogen atom directly impacts the α-carbons (C2/C6) and, to a lesser extent, the β- (C3/C5) and γ- (C4) carbons.

  • N-Alkylation: Introducing an alkyl group (e.g., N-methyl) typically causes a downfield shift (deshielding) of the α-carbons (C2/C6) by approximately +10 ppm.[4] This is due to the electron-donating nature and steric bulk of the alkyl group. The β-carbons are often shifted slightly upfield (shielded).

  • N-Acylation & Electron-Withdrawing Groups: Attaching an electron-withdrawing group, such as a benzoyl or nitroso group, profoundly alters the electronic environment. These groups can restrict rotation around the C-N amide bond and influence ring conformation, leading to more complex spectra where C2 and C6 may become non-equivalent.[5]

Table 2: Representative ¹³C Chemical Shifts of N-Substituted Piperidines (DMSO, ppm) [6]

Substituent (at N1)C2 / C6 (α)C3 / C5 (β)C4 (γ)
-H (Piperidine)~47.5~27.2~25.2
-CH₂-Ph (N-Benzyl)~54.5~26.2~24.4
-CH₂-(p-OMe-Ph)~53.8~25.6~24.1
-CH₂-(p-Br-Ph)~53.8~25.6~24.0

Note: Data is illustrative and can vary with solvent and specific substitution.

C-Substitution and the Power of Stereochemistry: The γ-Gauche Effect

When substituents are placed on the carbon framework, their effect on chemical shifts becomes critically dependent on their stereochemical orientation (axial vs. equatorial). The most powerful diagnostic tool for this is the γ-gauche effect .

The γ-gauche effect describes the shielding (upfield shift) of a carbon atom when a substituent at the γ-position is in a gauche (synclinal) orientation to it. In a piperidine chair conformation, an axial substituent is gauche to the two other axial hydrogens at the γ-carbons (C3 and C5 if the substituent is at C1). This steric compression of the electron clouds leads to a significant upfield shift (typically 4-7 ppm) for the γ-carbons compared to when the substituent is in the equatorial position.[7][8]

This principle is the cornerstone of conformational analysis of piperidine rings using ¹³C NMR. By observing the chemical shifts of the ring carbons, one can confidently assign the preferred orientation of a substituent.[9]

Table 3: Effect of Axial vs. Equatorial 4-Methyl Substitution

CompoundSubstituent OrientationC4 (α)C3 / C5 (β)C2 / C6 (γ)
4-methylpiperidineEquatorial (major)~31.4~35.6~47.0
4-methylpiperidineAxial (minor, inferred)~25.8~30.0~41.5
Illustrative data based on principles described by Eliel et al.[10]

The upfield shift of C2/C6 in the axial conformer is a clear demonstration of the γ-gauche effect and is a definitive marker for an axial substituent.

Dynamic Processes and Conformational Analysis

The piperidine ring is not static. It undergoes dynamic conformational changes that are fundamental to its chemical behavior.

  • Ring Inversion: The chair-chair interconversion is typically rapid at room temperature, resulting in a time-averaged spectrum. If a molecule has a strong conformational bias (e.g., a bulky t-butyl group that locks the ring), only one conformer is observed. For more balanced systems, low-temperature NMR can be used to slow this inversion to a point where the individual axial and equatorial conformers can be observed as separate sets of signals.[9]

  • Nitrogen Inversion: The nitrogen atom also undergoes inversion, and its lone pair can be considered a substituent. This process is also typically fast but can be slowed by protonation or by bulky N-substituents.

Figure 1: Chair-chair interconversion of a 2-substituted piperidine.

A Self-Validating Experimental Workflow

Experimental Protocol: Sample Preparation and 1D ¹³C NMR Acquisition

This protocol provides a standardized method for preparing a piperidine derivative for analysis.

  • Sample Weighing: Accurately weigh 20-50 mg of the purified piperidine derivative and transfer it to a clean, dry vial.[11]

  • Solvent Selection & Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice is critical as solvent can influence conformational equilibria.[12] Chloroform-d is a common first choice for non-polar to moderately polar compounds.

  • Dissolution: Vortex the vial until the sample is fully dissolved. Gentle warming or brief sonication can be used for less soluble compounds. Ensure the final solution is clear and free of particulates.

  • Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical solvent peaks.

  • Data Acquisition (¹³C{¹H}):

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • Causality: Proton decoupling is used to collapse all ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon. This dramatically improves the signal-to-noise ratio and simplifies the spectrum.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 2 seconds. The number of scans will depend on the sample concentration, ranging from several hundred to several thousand.[11]

Spectral Editing with DEPT

Distortionless Enhancement by Polarization Transfer (DEPT) is an essential follow-up experiment to differentiate carbon types. It is far more informative than off-resonance decoupling and provides immediate validation of assignments.

  • DEPT-90: This experiment shows signals only for CH (methine) carbons.

  • DEPT-135: This experiment shows CH and CH₃ (methyl) signals as positive peaks, and CH₂ (methylene) signals as negative peaks. Quaternary carbons (C) are not observed in DEPT spectra.[13][14][15]

By comparing the standard ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, every carbon with attached protons can be unambiguously assigned its multiplicity (CH, CH₂, or CH₃).

2D NMR for Unambiguous Assignment: HSQC and HMBC

For complex derivatives, 1D spectra are often insufficient for complete assignment. Two-dimensional NMR experiments provide the necessary connectivity information.[16][17]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment generates a 2D plot correlating each carbon atom (on one axis) with the proton(s) directly attached to it (on the other axis).[18] It provides a direct and robust map of all C-H one-bond connections. An edited HSQC can also provide the same multiplicity information as a DEPT-135 experiment but with much higher sensitivity.[19]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It reveals correlations between carbons and protons that are two or three bonds apart (²JCH, ³JCH).[18] By identifying these long-range connections, one can link different fragments of the molecule, assign quaternary carbons (which have no direct C-H correlations), and confirm the overall substitution pattern.[19][20]

G cluster_workflow NMR Analysis Workflow s1 1. Acquire 1D ¹³C{¹H} (All Carbons) s2 2. Acquire DEPT-135 (CH/CH₃ vs CH₂) s1->s2 Identify Multiplicity s3 3. Acquire HSQC (¹J C-H Correlations) s2->s3 Confirm C-H Attachment s4 4. Acquire HMBC (²⁻³J C-H Correlations) s3->s4 Establish Connectivity s5 Final Structure & Conformation s4->s5 Assemble Skeleton

Figure 2: A systematic workflow for piperidine structure elucidation.

Conclusion

The ¹³C NMR spectrum of a piperidine derivative is a rich source of structural and stereochemical information. A thorough analysis, grounded in the fundamental principles of chemical shift theory, substituent effects, and conformational dynamics, allows researchers to move beyond simple peak counting to a deep understanding of the molecule's three-dimensional nature. The key diagnostic marker—the γ-gauche effect—provides a reliable method for determining the axial or equatorial disposition of substituents, a critical factor in molecular recognition and biological activity. By employing a systematic workflow from 1D ¹³C acquisition through spectral editing (DEPT) and 2D correlation spectroscopy (HSQC, HMBC), a self-validating and unambiguous structural assignment can be achieved. This rigorous approach ensures the scientific integrity required for advancing research, drug discovery, and development.

References

Molecular formula C15H19NO3 chemical information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Chemical Compounds with the Molecular Formula C₁₅H₁₉NO₃

This technical guide provides a comprehensive overview of the chemical and biological information for known compounds with the molecular formula C₁₅H₁₉NO₃. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key biological pathways and experimental workflows.

Identified Compounds

Three primary chemical entities corresponding to the molecular formula C₁₅H₁₉NO₃ have been identified in the scientific literature:

  • Hydroxytropacocaine: A naturally occurring tropane alkaloid found in the coca plant (Erythroxylum coca).

  • 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP): A synthetic stimulant belonging to the cathinone class of compounds.

  • Ximoprofen: A non-steroidal anti-inflammatory drug (NSAID).

Hydroxytropacocaine

Chemical Information

Hydroxytropacocaine is a tropane alkaloid and a structural analog of cocaine, found as a natural product in coca leaves.[1]

Table 1: Chemical and Physical Properties of Hydroxytropacocaine

PropertyValueSource
IUPAC Name [(1R,3R,5R)-1-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] benzoate[2]
CAS Number 156497-23-3[2]
Molecular Weight 261.32 g/mol [2]
Appearance Powder[3]
Melting Point Not reported in the searched literature.
Boiling Point Not reported in the searched literature.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][4]
XLogP3 2.2[2]
Spectral Data

Table 2: Spectral Data for Hydroxytropacocaine

TechniqueData Highlights
¹H-NMR Specific experimental data not readily available in the searched literature.
¹³C-NMR Data has been compiled in reviews of tropane alkaloids.
IR Spectroscopy Specific experimental data not readily available in the searched literature.
Mass Spectrometry Specific experimental data not readily available in the searched literature. The fragmentation pattern would be expected to be similar to other tropane alkaloids, showing characteristic fragments of the tropane core.
Biological Activity and Mechanism of Action

As a tropane alkaloid, hydroxytropacocaine is expected to exhibit anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors.[5][6][7] This mechanism is characteristic of many tropane alkaloids and leads to a decrease in parasympathetic nervous system activity.[5]

Experimental Protocols

2.4.1. Total Synthesis of Hydroxytropacocaine

A total synthesis of hydroxytropacocaine has been reported, providing a method for its preparation in a laboratory setting. While the full detailed protocol is extensive, the general workflow is outlined below.

G cluster_synthesis Synthesis of Hydroxytropacocaine Starting Material Commercially available starting materials Intermediate_1 Multi-step synthesis to form the tropinone core Starting Material->Intermediate_1 Several steps Intermediate_2 Introduction of the hydroxyl group Intermediate_1->Intermediate_2 Stereoselective reduction Intermediate_3 Benzoylation of the hydroxyl group Intermediate_2->Intermediate_3 Esterification Final_Product Hydroxytropacocaine Intermediate_3->Final_Product Purification

General workflow for the total synthesis of hydroxytropacocaine.

3',4'-Methylenedioxy-α-pyrrolidinobutiophenone (MDPBP)

Chemical Information

MDPBP is a synthetic cathinone developed in the 1960s that has been identified as a designer drug.[8]

Table 3: Chemical and Physical Properties of MDPBP

PropertyValueSource
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one[9]
CAS Number 784985-33-7 (free base)[9]
24622-60-4 (hydrochloride)[10]
Molecular Weight 261.32 g/mol (free base)[9]
297.8 g/mol (hydrochloride)[10]
Appearance White powder (HCl salt)[11]
Melting Point 241.9 °C (HCl salt)[11]
Boiling Point Not reported in the searched literature.
Solubility (HCl salt) DMSO: 0.5 mg/ml, Ethanol: 1 mg/ml, PBS (pH 7.2): 10 mg/ml[10]
Spectral Data

Table 4: Spectral Data for MDPBP

TechniqueData Highlights
¹H-NMR (D₂O) δ (ppm): 7.68 (d), 7.45 (s), 7.01 (d), 6.11 (s), 5.02 (t), 3.47-4.23 (m), 1.98 (m), 1.24 (m), 0.84 (t).
¹³C-NMR Data is available and has been used for structural elucidation.
IR Spectroscopy Characteristic peaks for the carbonyl group, aromatic ring, and C-N bond are observed.
Mass Spectrometry (GC-MS) Major fragment ions at m/z 70, 112, and 149. The ion at m/z 112 corresponds to the immonium ion from the pyrrolidinylbutyl side chain.
Biological Activity and Mechanism of Action

MDPBP acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[8] It blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to increased extracellular concentrations and enhanced downstream signaling. This mechanism is responsible for its stimulant effects. The metabolism of MDPBP primarily involves demethylenation followed by methylation, as well as hydroxylation and oxidation, with CYP2C19 and CYP2D6 being the main enzymes responsible.[8]

G cluster_pathway Mechanism of Action of MDPBP MDPBP MDPBP DAT Dopamine Transporter (DAT) MDPBP->DAT Inhibits NET Norepinephrine Transporter (NET) MDPBP->NET Inhibits Dopamine Increased Synaptic Dopamine DAT->Dopamine Leads to Norepinephrine Increased Synaptic Norepinephrine NET->Norepinephrine Leads to Postsynaptic_Receptors Postsynaptic Receptor Activation Dopamine->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors Stimulant_Effects Stimulant Effects Postsynaptic_Receptors->Stimulant_Effects

Signaling pathway of MDPBP as a norepinephrine-dopamine reuptake inhibitor.
Experimental Protocols

3.4.1. Synthesis of MDPBP

The synthesis of MDPBP can be achieved through a two-step process starting from 3',4'-methylenedioxybutyrophenone.

G cluster_synthesis Synthesis of MDPBP Start 3',4'-Methylenedioxybutyrophenone Step1 α-Bromination Start->Step1 Br₂ Intermediate α-Bromo-3',4'-methylenedioxybutyrophenone Step1->Intermediate Step2 Nucleophilic Substitution Intermediate->Step2 Pyrrolidine Product MDPBP Step2->Product Purification Purification (e.g., crystallization) Product->Purification

General workflow for the synthesis of MDPBP.

3.4.2. GC-MS Analysis of MDPBP in Biological Samples

A common method for the detection and quantification of MDPBP in biological matrices like blood is Gas Chromatography-Mass Spectrometry (GC-MS).[12]

  • Sample Preparation: Liquid-liquid extraction of the biological sample (e.g., blood) with a suitable organic solvent (e.g., 1-chlorobutane) under basic conditions.[12]

  • Internal Standard: An appropriate internal standard (e.g., a deuterated analog) is added for quantification.[12]

  • GC Conditions: A capillary column (e.g., DB-1 MS) is used with helium as the carrier gas. The oven temperature is programmed to achieve separation.[11]

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and specific ions are monitored for identification and quantification (e.g., m/z 70, 112, 149).[12]

Ximoprofen

Chemical Information

Ximoprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the profen class of compounds.[13]

Table 5: Chemical and Physical Properties of Ximoprofen

PropertyValueSource
IUPAC Name 2-[4-(3-hydroxyiminocyclohexyl)phenyl]propanoic acid[13]
CAS Number 56187-89-4[13]
Molecular Weight 261.32 g/mol [13]
Appearance Not reported in the searched literature.
Melting Point Not reported in the searched literature.
Boiling Point Not reported in the searched literature.
Solubility Not reported in the searched literature.
XLogP3 2.6[13]
Spectral Data

Table 6: Spectral Data for Ximoprofen

TechniqueData Highlights
¹H-NMR Specific experimental data not readily available in the searched literature.
¹³C-NMR Specific experimental data not readily available in the searched literature.
IR Spectroscopy Expected to show characteristic absorptions for the carboxylic acid OH and C=O, the oxime N-OH, and the aromatic ring.
Mass Spectrometry Specific experimental data not readily available in the searched literature.
Biological Activity and Mechanism of Action

As an NSAID, ximoprofen's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

G cluster_pathway Mechanism of Action of Ximoprofen (NSAID) Ximoprofen Ximoprofen COX1 COX-1 Ximoprofen->COX1 Inhibits COX2 COX-2 Ximoprofen->COX2 Inhibits Prostaglandins Prostaglandin Synthesis COX1->Prostaglandins Catalyzes COX2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever

Simplified signaling pathway for the anti-inflammatory action of Ximoprofen.
Experimental Protocols

4.4.1. Synthesis of Ximoprofen

While a specific protocol for ximoprofen was not found, a general synthesis for profens can be adapted. A plausible route would involve the synthesis of the arylpropionic acid moiety followed by the introduction of the hydroxyiminocyclohexyl group. The synthesis of profens often involves steps like Friedel-Crafts acylation and subsequent oxidation or rearrangement reactions.[14][15]

4.4.2. In Vivo Assay for Anti-inflammatory Activity (Writhing Test)

The anti-inflammatory and analgesic activity of NSAIDs like ximoprofen can be evaluated using the acetic acid-induced writhing test in mice.[16][17]

  • Animals: Mice are divided into control and treatment groups.

  • Administration: The test compound (ximoprofen) is administered to the treatment group, typically via intraperitoneal injection. The control group receives the vehicle.

  • Induction of Writhing: A short time after drug administration, a dilute solution of acetic acid is injected intraperitoneally to induce a characteristic stretching and writhing response.

  • Observation: The number of writhes for each animal is counted over a specific period (e.g., 20-30 minutes).

  • Analysis: A significant reduction in the number of writhes in the treated group compared to the control group indicates analgesic and anti-inflammatory activity. The percentage of inhibition can be calculated.[16]

References

Physical and chemical properties of N-Cbz-3,3-dimethyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-Cbz-3,3-dimethyl-4-piperidone, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data from the well-characterized parent compound, N-Cbz-4-piperidone, to provide a contextual understanding of its expected properties and reactivity. The document covers molecular structure, physicochemical properties, and general synthetic and reactivity profiles.

Introduction

N-Cbz-3,3-dimethyl-4-piperidone, also known by its IUPAC name benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, is a heterocyclic compound featuring a piperidone core. The nitrogen atom is protected by a carbobenzyloxy (Cbz) group, a common protecting group in peptide synthesis and medicinal chemistry, which allows for selective modifications at other positions of the molecule. The presence of the gem-dimethyl group at the C3 position is anticipated to influence the compound's conformation and reactivity compared to its non-methylated counterpart, N-Cbz-4-piperidone. Piperidone derivatives are significant scaffolds in the development of various therapeutic agents.

Molecular Structure and Identification

The structural and identifying information for N-Cbz-3,3-dimethyl-4-piperidone is presented below.

IdentifierData
IUPAC Name This compound
Synonyms 1-Cbz-3,3-dimethyl-4-oxo-piperidine, 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester[1]
CAS Number 473838-66-3[1]
Molecular Formula C₁₅H₁₉NO₃[1]
Molecular Weight 261.32 g/mol [2]
Canonical SMILES CC1(C(=O)CCN(C1)C(=O)OCC2=CC=CC=C2)C
InChI Key (Unavailable from search results)

Physicochemical Properties

Specific, experimentally determined physicochemical data for N-Cbz-3,3-dimethyl-4-piperidone are not widely available in the cited literature. However, for comparative purposes, the properties of the parent compound, N-Cbz-4-piperidone, are well-documented and provided in the table below. The introduction of the gem-dimethyl group is expected to increase the lipophilicity and may influence the melting and boiling points.

Table 3.1: Physicochemical Properties of N-Cbz-4-piperidone

PropertyValueReference
Appearance White to pale yellow solid or colorless oil[3][4]
Melting Point 38-41 °C[3]
Boiling Point 114-140 °C at 0.25 mmHg[3]
Density 1.172 g/mL at 25 °C[3]
Refractive Index n20/D 1.542[3]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, and methanol.[3] Slightly soluble in acetonitrile.[5][3][5]
pKa (Predicted) -1.63 ± 0.20[3]

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for N-Cbz-3,3-dimethyl-4-piperidone could not be retrieved from the available search results. The following tables present the known spectral data for the analogous compound, N-Cbz-4-piperidone, to serve as a reference.

Table 4.1: ¹H NMR Spectral Data for N-Cbz-4-piperidone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
7.45-7.29m5HAromatic (C₆H₅)CDCl₃
5.18s2H-CH₂-PhCDCl₃
3.80t, J = 5.9 Hz4H-CH₂-N-CH₂-CDCl₃
2.46br s4H-CH₂-C(O)-CH₂-CDCl₃
Source:[3]

Table 4.2: ¹³C NMR Spectral Data for N-Cbz-4-piperidone

Chemical Shift (δ) ppmAssignmentSolvent
207.1C=OCDCl₃
155.1N-C(O)OCDCl₃
136.3Aromatic (ipso-C)CDCl₃
128.6AromaticCDCl₃
128.2AromaticCDCl₃
128.0AromaticCDCl₃
67.6-CH₂-PhCDCl₃
43.1-CH₂-N-CH₂-CDCl₃
41.0-CH₂-C(O)-CH₂-CDCl₃
Source:[3]

Table 4.3: IR and Mass Spectral Data for N-Cbz-4-piperidone

TechniqueData
IR (neat, cm⁻¹) 2964, 1698, 1429, 1229[3]
Mass Spec. (m/z) 233 (M+), 91 (100%)[3]
HRMS (calcd.) 233.1052[3]
HRMS (found) 233.1055[3]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of N-Cbz-3,3-dimethyl-4-piperidone was not found in the search results. However, a general and widely used method for the N-Cbz protection of piperidones involves the reaction of the corresponding piperidone hydrochloride with benzyl chloroformate in the presence of a base. A representative protocol for the synthesis of the parent compound, N-Cbz-4-piperidone, is provided below. This protocol could likely be adapted for the synthesis of the 3,3-dimethyl derivative.

Synthesis of N-Cbz-4-piperidone from 4,4-piperidinediol hydrochloride [3]

  • Reagents and Equipment:

    • 4,4-Piperidinediol hydrochloride

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • Sodium carbonate (Na₂CO₃)

    • Benzyl chloroformate (CbzCl)

    • Ethyl acetate (AcOEt)

    • Magnesium sulfate (MgSO₄)

    • Standard laboratory glassware

    • Stirring apparatus

    • Rotary evaporator

    • Flash column chromatography system

  • Procedure:

    • To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and H₂O (160 mL), sodium carbonate (9.6 g, 91 mmol) and benzyl chloroformate (11 mL, 78 mmol) are added.

    • The mixture is stirred at room temperature for 9 hours.

    • The reaction mixture is then diluted with ethyl acetate and a 5% (w/v) aqueous solution of sodium carbonate.

    • The aqueous layer is separated and extracted with ethyl acetate.

    • The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

    • The resulting residue is purified by flash column chromatography (eluent: ethyl acetate/hexane gradient from 1/3 to 1/2) to yield N-Cbz-4-piperidone as a colorless oil.

Below is a generalized workflow for this synthesis.

SynthesisWorkflow reagents 4,4-Piperidinediol HCl Na₂CO₃, CbzCl reaction Stir at RT, 9h reagents->reaction solvent THF/H₂O (1:1) solvent->reaction workup Aqueous Workup (EtOAc, 5% Na₂CO₃) reaction->workup extraction Extraction with EtOAc workup->extraction drying Drying (MgSO₄) extraction->drying concentration Concentration drying->concentration purification Flash Chromatography concentration->purification product N-Cbz-4-piperidone purification->product ReactivityPathways cluster_reactions Potential Reactions start N-Cbz-4-piperidone reduction Reduction (e.g., NaBH₄) start->reduction C=O -> C-OH reductive_amination Reductive Amination (R-NH₂, NaBH(OAc)₃) start->reductive_amination C=O -> C-N wittig Wittig Reaction (Ph₃P=CHR) start->wittig C=O -> C=C aldol Aldol Condensation (Aldehyde/Ketone, Base) start->aldol C-C bond formation deprotection Cbz Deprotection (H₂, Pd/C) start->deprotection N-Cbz -> N-H product_alcohol N-Cbz-4-hydroxypiperidine reduction->product_alcohol product_amine N-Cbz-4-aminopiperidine derivative reductive_amination->product_amine product_alkene N-Cbz-4-methylenepiperidine derivative wittig->product_alkene product_aldol Aldol adduct aldol->product_aldol product_deprotected 4-Piperidone deprotection->product_deprotected

References

The Piperidine Scaffold: An In-Depth Technical Guide to the Discovery of Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold."[1] This technical guide provides a comprehensive exploration of the discovery of novel piperidine-based scaffolds, delving into their synthesis, biological evaluation, and structure-activity relationships (SAR). Designed for researchers, scientists, and drug development professionals, this guide presents quantitative data in structured tables, details key experimental protocols, and provides visualizations of relevant biological pathways and experimental workflows.

The Significance of the Piperidine Scaffold in Drug Discovery

The piperidine motif is a versatile and highly valuable scaffold in medicinal chemistry, present in a wide range of clinically approved drugs targeting various diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[2] Its utility stems from its ability to introduce favorable physicochemical properties, such as modulating lipophilicity and metabolic stability, which can enhance a molecule's "druggability."[2][3] The introduction of chiral piperidine scaffolds can further refine a drug's properties by enhancing biological activity and selectivity, improving pharmacokinetics, and reducing toxicity.[4] More than 70 FDA-approved drugs contain the piperidine moiety, underscoring its importance in the pharmaceutical industry.[3]

Synthesis of Novel Piperidine-Based Scaffolds

The development of efficient and cost-effective methods for the synthesis of substituted piperidines is a critical task in modern organic chemistry.[5] A variety of synthetic strategies have been developed to access diverse piperidine derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines.[5][6]

Key synthetic approaches include:

  • Hydrogenation of Pyridine Derivatives: A common and practical method for accessing cis-piperidines involves the hydrogenation of easily accessible pyridine precursors.[7] For instance, substituted pyridines can be hydrogenated using catalysts like platinum oxide under mild conditions.[7]

  • Intramolecular Cyclization: Various intramolecular reactions, such as radical C-H amination/cyclization, can be employed to construct the piperidine ring.[5]

  • Multicomponent Reactions: These reactions allow for the rapid assembly of complex piperidine structures from simple starting materials in a single step.[8]

  • Diastereoselective Lithiation/Trapping: This method can be used to access trans-piperidines from their cis-diastereoisomers.[7]

A general workflow for the synthesis and diversification of piperidine scaffolds is illustrated below.

G cluster_0 Scaffold Synthesis cluster_1 Scaffold Diversification Pyridine Pyridine Precursors Hydrogenation Pyridine Hydrogenation Pyridine->Hydrogenation cis_Piperidine cis-Disubstituted Piperidines Hydrogenation->cis_Piperidine Epimerization Diastereoselective Lithiation cis_Piperidine->Epimerization Piperidine_Core Piperidine Scaffold cis_Piperidine->Piperidine_Core trans_Piperidine trans-Disubstituted Piperidines Epimerization->trans_Piperidine trans_Piperidine->Piperidine_Core Functionalization N-Functionalization & Side Chain Introduction Piperidine_Core->Functionalization Fragment_Library 3D Fragment Library Functionalization->Fragment_Library

A generalized workflow for the synthesis and diversification of piperidine scaffolds.

Piperidine Derivatives as Therapeutic Agents

The versatility of the piperidine scaffold has led to its incorporation into a wide array of therapeutic agents targeting different biological pathways.[9]

Anticancer Agents

Piperidine-containing compounds have shown significant promise as anticancer agents by targeting various molecular mechanisms, including enzyme inhibition and disruption of critical signaling pathways.[1][10] For example, piperidine derivatives have been developed as potent inhibitors of Akt1, a key kinase in cancer cell survival pathways.[10] The androgen receptor (AR) signaling pathway, crucial for the progression of prostate cancer, has also been a target for piperidine-based therapeutics.[11]

Quantitative Structure-Activity Relationship (SAR) Data for Anticancer Piperidine Derivatives

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀ (µM)
Furan-pyrazole piperidine derivativesAkt1Furan-pyrazole moiety0.02 - 5.3
Furan-pyrazole piperidine derivativesOVCAR-8 (Ovarian)Furan-pyrazole moiety0.1 - 15.8
Furan-pyrazole piperidine derivativesHCT116 (Colon)Furan-pyrazole moiety0.1 - 15.8
Compound 17aPC3 (Prostate)Specific piperidine derivativeConcentration-dependent inhibition

Data synthesized from multiple sources.[10][11]

Below is a simplified representation of a signaling pathway targeted by piperidine-based anticancer agents.

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Piperidine-based Akt Inhibitor Inhibitor->Akt G cluster_0 Antiviral Drug Discovery Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

References

An In-depth Technical Guide to Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (CAS 473838-66-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, registered under CAS number 473838-66-3, is a key heterocyclic building block in modern medicinal chemistry. As a derivative of the piperidine scaffold, a privileged structure in drug discovery, this compound offers a unique combination of features for the synthesis of complex molecular architectures. The presence of a gem-dimethyl group at the 3-position introduces conformational constraints that can be exploited to enhance the pharmacological properties of target molecules. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role as a synthetic intermediate in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is essential for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 473838-66-3[1]
Molecular Formula C₁₅H₁₉NO₃[1]
Molecular Weight 261.32 g/mol [1]
Appearance SolidGeneral Chemical Supplier Information
Storage Inert atmosphere, Room Temperature[2]

Note: Detailed experimental data such as melting point, boiling point, and specific solubility are not consistently reported in publicly available literature and should be determined empirically upon receipt of the compound.

Synthesis and Characterization

A common approach involves the Dieckmann condensation or related intramolecular cyclization reactions of appropriately substituted acyclic precursors. The following is a proposed, illustrative synthetic workflow.

Conceptual Synthetic Protocol

This protocol is a representative example and may require optimization for specific laboratory conditions.

  • Starting Material Preparation: The synthesis would likely commence from a suitably protected amino acid derivative, which is then elaborated to introduce the necessary carbon framework.

  • Intramolecular Cyclization: The acyclic precursor would undergo an intramolecular cyclization, such as a Dieckmann condensation, to form the piperidone ring. The gem-dimethyl group would be introduced prior to cyclization.

  • Protection of the Piperidine Nitrogen: The secondary amine of the piperidone is protected with a carboxybenzyl (Cbz or Z) group using benzyl chloroformate under basic conditions. This protecting group is stable under a wide range of reaction conditions and can be readily removed by hydrogenolysis.

  • Purification and Characterization: The final product is purified by standard techniques such as column chromatography or recrystallization. Characterization is performed using spectroscopic methods including ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm the structure and purity.

Illustrative Synthesis Workflow

G Acyclic_Precursor Acyclic Amino Ester with gem-dimethyl group Piperidone_Intermediate 3,3-Dimethyl-4-piperidone Acyclic_Precursor->Piperidone_Intermediate Intramolecular Cyclization (e.g., Dieckmann) Final_Product This compound (CAS 473838-66-3) Piperidone_Intermediate->Final_Product N-Protection (Cbz) Benzyl Chloroformate, Base

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The piperidine ring is a ubiquitous scaffold in a wide array of pharmaceuticals due to its favorable physicochemical properties and its ability to adopt a stable chair conformation, which can present substituents in well-defined three-dimensional orientations. The introduction of a gem-dimethyl group at the 3-position of the piperidone ring in this compound offers distinct advantages in drug design.

The Role of the Gem-Dimethyl Group

The gem-dimethyl substitution has a significant impact on the conformational flexibility of the piperidine ring. This "Thorpe-Ingold effect" can favor certain ring puckering and restrict the rotation of adjacent bonds, leading to a more conformationally defined scaffold. This pre-organization can be advantageous in the design of potent and selective ligands for biological targets, as it can reduce the entropic penalty upon binding.

Utility as a Synthetic Intermediate

This compound is a versatile intermediate for the synthesis of more complex molecules, particularly spirocyclic compounds and other substituted piperidines. The ketone functionality at the 4-position serves as a handle for a variety of chemical transformations, including:

  • Reductive amination: To introduce diverse substituents at the 4-position.

  • Wittig reaction and related olefications: To form exocyclic double bonds for further functionalization.

  • Addition of organometallic reagents: To generate tertiary alcohols.

  • Formation of spirocycles: The ketone can be a key component in the construction of spirocyclic systems, which are of increasing interest in drug discovery due to their inherent three-dimensionality.

Potential in the Synthesis of Bioactive Molecules

While specific examples of the use of this compound in the synthesis of named drug candidates are not prevalent in the public literature, its structural motifs are relevant to several classes of bioactive compounds, including kinase inhibitors and central nervous system (CNS) agents. The piperidine scaffold is a common feature in many such molecules, and the unique conformational properties imparted by the gem-dimethyl group make it an attractive building block for the exploration of new chemical space in these therapeutic areas.

Illustrative Application in Spirocycle Synthesis

G Start This compound Step1 Reaction with a bifunctional reagent Start->Step1 Intermediate Functionalized Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Spirocycle Spirocyclic Piperidine Derivative Step2->Spirocycle

Caption: General workflow for the synthesis of spirocyclic piperidines.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules for drug discovery. Its conformationally constrained piperidine scaffold, arising from the gem-dimethyl substitution, offers a unique tool for medicinal chemists to design novel compounds with potentially improved pharmacological profiles. While detailed public data on this specific intermediate is limited, its structural features and reactive ketone functionality make it a promising starting point for the synthesis of a wide range of biologically active compounds, particularly in the areas of oncology and neuroscience. Further exploration of its synthetic utility is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

Initial Investigation of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a foundational investigation into Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a heterocyclic organic compound of interest in medicinal chemistry. The document outlines its chemical and physical properties, proposes a detailed experimental protocol for its synthesis, and discusses its potential biological significance based on the activities of structurally related molecules.

Core Data Presentation

A summary of the fundamental chemical and physical data for this compound is provided in Table 1. It is important to note that comprehensive experimental characterization data, such as detailed spectroscopic analyses (NMR, IR, Mass Spectrometry), are not extensively available in public scientific literature at the time of this report.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 473838-66-3[1]
Molecular Formula C₁₅H₁₉NO₃[1]
Synonyms 1-Cbz-3,3-dimethyl-4-oxopiperidine, 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester[1]

Experimental Protocols

Proposed Synthesis of this compound

Materials:

  • 3,3-dimethyl-4-piperidone hydrochloride (or its free base)

  • Benzyl chloroformate (Cbz-Cl)

  • Base (e.g., sodium bicarbonate, triethylamine, or potassium carbonate)[2][3]

  • Solvent system (e.g., diethyl ether/water or dichloromethane)[3][4]

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation of the Reaction Mixture: If using the hydrochloride salt, dissolve 3,3-dimethyl-4-piperidone hydrochloride in a biphasic solvent system, such as diethyl ether and water.[3]

  • Basification: Add a suitable base, such as sodium bicarbonate, to the stirred mixture. This serves to neutralize the hydrochloride salt and deprotonate the secondary amine of the piperidone, rendering it nucleophilic.[3]

  • N-Protection: Cool the reaction mixture in an ice bath to 0 °C. Add benzyl chloroformate dropwise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]

  • Reaction Completion: Allow the reaction to stir for several hours (e.g., 2-4 hours) at room temperature to ensure complete conversion.

  • Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with additional diethyl ether or ethyl acetate to ensure full recovery of the product.[3]

  • Isolation of Crude Product: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[3]

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[4]

Visualization of Experimental Workflow

G Figure 1: Proposed Synthetic Workflow cluster_0 Reactants cluster_1 Reaction cluster_2 Workup & Purification A 3,3-Dimethyl-4-piperidone D N-Cbz Protection A->D B Benzyl Chloroformate B->D C Base C->D E Extraction D->E F Drying E->F G Concentration F->G H Purification G->H I This compound H->I

Caption: A diagram illustrating the proposed experimental workflow for the synthesis of this compound.

Discussion of Potential Biological Activity and Signaling Pathways

At present, there is no published research detailing the specific biological activities or mechanisms of action of this compound. However, the piperidine nucleus is a highly privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and investigational agents. The presence of this structural motif suggests that the title compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in multi-step organic synthesis. Its presence in the target molecule strongly indicates its utility as a synthetic building block. Following the removal of the Cbz group, the exposed secondary amine of the 3,3-dimethyl-4-piperidone core can be further elaborated to introduce diverse functionalities, allowing for the exploration of a wide chemical space and the potential to interact with various biological targets.

Derivatives of 4-oxopiperidine have been reported to exhibit a range of biological activities, including:

  • Anticancer Properties: Substituted piperidones have been investigated as potential cytotoxic agents against various cancer cell lines.

  • Neuroprotective Effects: The piperidine scaffold is a key component of many central nervous system (CNS) active drugs, and its derivatives are often explored for their potential in treating neurodegenerative diseases.

  • Antimicrobial Activity: Functionalized piperidines have shown promise as antibacterial and antifungal agents.

Given this context, this compound represents a promising starting point for the development of new chemical entities with potential therapeutic applications. Future research efforts should focus on the synthesis of a library of derivatives from this intermediate and their subsequent screening in relevant biological assays to elucidate any specific biological activities and to identify potential interactions with cellular signaling pathways. No specific signaling pathway can be diagrammed at this time due to the lack of biological data.

References

An In-Depth Technical Guide to 3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its nomenclature, chemical properties, a detailed plausible synthetic route, and its potential applications as a versatile synthetic intermediate.

Nomenclature and Chemical Identity

The compound is most formally named 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester . However, in research and commercial contexts, several synonyms are frequently used. A clear understanding of these alternatives is crucial for efficient literature and database searches.

Common synonyms include:

  • Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate[1]

  • 1-Cbz-3,3-dimethyl-4-oxo-piperidine[2]

The Chemical Abstracts Service (CAS) has assigned the number 473838-66-3 to this compound, which serves as a unique identifier.[1][3]

Chemical and Physical Properties

A summary of the key chemical and physical properties is presented in the table below. This information is primarily collated from chemical supplier data.

PropertyValueReference
CAS Number 473838-66-3[1][3]
Molecular Formula C₁₅H₁₉NO₃[1]
Molecular Weight 261.32 g/mol
Appearance Typically a solid
Purity Commercially available up to 97%[4]

Synthesis of 3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester

Proposed Synthetic Pathway

The proposed synthesis involves a Dieckmann condensation of a diester, followed by alkylation and decarboxylation to yield the 3,3-dimethyl-4-oxopiperidine core, which is then N-protected.

Synthesis_Pathway A N-Benzylglycine ethyl ester C Intermediate Diester A->C Michael Addition B Ethyl acrylate B->C D N-Benzyl-4-oxopiperidine-3-carboxylic acid ethyl ester C->D Dieckmann Condensation E N-Benzyl-3,3-dimethyl-4-oxopiperidine-3-carboxylic acid ethyl ester D->E Alkylation (CH₃I, NaH) F N-Benzyl-3,3-dimethyl-4-oxopiperidine E->F Decarboxylation (H₃O⁺, Δ) G 3,3-Dimethyl-4-oxopiperidine F->G Debenzylation (H₂, Pd/C) H 3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester G->H N-Protection (Benzyl chloroformate, Base)

Caption: Proposed synthetic pathway for 3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 4-benzyl-4-azapimelate (Intermediate Diester)

  • To a solution of N-benzylglycine ethyl ester (1 equivalent) in a suitable solvent such as ethanol, add ethyl acrylate (2.2 equivalents).

  • Heat the reaction mixture at reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude diethyl 4-benzyl-4-azapimelate, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of N-Benzyl-4-oxopiperidine-3-carboxylic acid ethyl ester (Dieckmann Condensation)

  • To a suspension of a strong base, such as sodium hydride (1.1 equivalents), in an anhydrous, aprotic solvent like toluene, add the diethyl 4-benzyl-4-azapimelate (1 equivalent) dropwise at a temperature of 0-5 °C.

  • After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • The reaction is then cooled and quenched by the addition of a weak acid (e.g., acetic acid) or water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product.

Step 3: Synthesis of N-Benzyl-3,3-dimethyl-4-oxopiperidine-3-carboxylic acid ethyl ester (Alkylation)

  • The crude product from the previous step is dissolved in an anhydrous solvent like tetrahydrofuran (THF).

  • To this solution, a strong base such as sodium hydride (2.2 equivalents) is added portion-wise at 0 °C.

  • Methyl iodide (2.5 equivalents) is then added dropwise, and the reaction is stirred at room temperature until complete.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated.

Step 4: Synthesis of N-Benzyl-3,3-dimethyl-4-oxopiperidine (Decarboxylation)

  • The crude ester from the previous step is heated at reflux in an aqueous acidic solution (e.g., 6M HCl) for several hours.

  • The reaction mixture is then cooled and neutralized with a base (e.g., NaOH).

  • The product is extracted with an organic solvent, and the organic layer is dried and concentrated to yield N-benzyl-3,3-dimethyl-4-oxopiperidine.

Step 5: Synthesis of 3,3-Dimethyl-4-oxopiperidine (Debenzylation)

  • The N-benzyl-3,3-dimethyl-4-oxopiperidine is dissolved in a suitable solvent like methanol or ethanol.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The mixture is then subjected to hydrogenation with hydrogen gas (at atmospheric or elevated pressure) until the starting material is consumed.

  • The catalyst is removed by filtration, and the solvent is evaporated to give 3,3-dimethyl-4-oxopiperidine.

Step 6: Synthesis of 3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester (N-Protection)

  • 3,3-Dimethyl-4-oxopiperidine (1 equivalent) is dissolved in a solvent such as dichloromethane or tetrahydrofuran.

  • A base, for instance, triethylamine or diisopropylethylamine (1.2 equivalents), is added.

  • Benzyl chloroformate (1.1 equivalents) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product can be purified by column chromatography.

Spectroscopic Characterization (Predicted)

Spectroscopy Predicted Data
¹H NMR Signals corresponding to the benzyl group (aromatic protons and CH₂), the piperidine ring protons, and the two methyl groups.
¹³C NMR Resonances for the carbonyl carbon of the ketone, the carbamate carbonyl, carbons of the benzyl group, and the aliphatic carbons of the piperidine ring, including the quaternary carbon and the two methyl carbons.
IR Characteristic absorption bands for the ketone C=O stretch (around 1715 cm⁻¹), the carbamate C=O stretch (around 1690 cm⁻¹), and C-N and C-O stretching vibrations.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z 262.14.

Applications in Drug Discovery and Development

The 3,3-disubstituted 4-oxopiperidine scaffold is a valuable pharmacophore in medicinal chemistry. The gem-dimethyl substitution at the 3-position can confer unique conformational properties and may enhance metabolic stability by blocking a potential site of metabolism.

As a Synthetic Intermediate

The primary application of 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester is as a versatile intermediate for the synthesis of more complex molecules. The ketone functionality can be readily transformed into a variety of other functional groups, such as alcohols, amines, or alkenes. The carbobenzyloxy (Cbz) protecting group on the nitrogen is stable under many reaction conditions but can be easily removed by hydrogenolysis, allowing for further derivatization at the nitrogen atom.

Applications A 3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester B Reduction of Ketone A->B C Reductive Amination A->C D Wittig Reaction A->D E Deprotection (Hydrogenolysis) A->E F Further N-functionalization E->F

Caption: Potential synthetic transformations of 3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester.

Potential Therapeutic Areas

Derivatives of 3,3-disubstituted piperidines have been explored for a range of therapeutic targets. While specific biological activity for the title compound is not yet reported, its structural motifs suggest potential for investigation in areas such as:

  • Neuroscience: Piperidine derivatives are common in centrally acting agents.

  • Oncology: The piperidine scaffold is present in numerous kinase inhibitors and other anti-cancer agents.

  • Infectious Diseases: As a core for novel antibacterial or antiviral compounds.

The introduction of the gem-dimethyl group can influence the binding affinity and selectivity of a molecule for its biological target. Therefore, this compound represents a valuable starting point for the synthesis of compound libraries for screening against various diseases.

Conclusion

3,3-Dimethyl-4-oxo-piperidine-1-carboxylic acid benzyl ester is a valuable building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic organic chemistry principles. The true value of this compound lies in its potential for elaboration into a diverse range of more complex molecules with potential therapeutic applications. Further research into the biological activities of derivatives of this scaffold is warranted.

References

Methodological & Application

Application Notes and Protocols for Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate and its Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate as a versatile building block in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents generalized protocols based on the known reactivity of 4-piperidone systems. The provided data are representative and intended to serve as a practical guide for the synthesis of more complex molecular architectures.

Chemical Properties and Handling

This compound is a key intermediate characterized by a piperidone core functionalized with a Cbz (carboxybenzyl) protecting group on the nitrogen and gem-dimethyl groups at the 3-position.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 473838-66-3
Molecular Formula C₁₅H₁₉NO₃
Molecular Weight 261.32 g/mol
Appearance White to off-white solid
Purity ≥97%
Storage Store in a cool, dry place away from light

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

General Synthetic Workflow

The following diagram illustrates a general workflow for the utilization of this compound in a multi-step synthesis, leading to a final target molecule.

G cluster_0 Upstream Synthesis cluster_1 Downstream Application cluster_2 Analysis and Purification A Starting Materials B Synthesis of This compound A->B C This compound (Starting Intermediate) D Functional Group Transformation (e.g., Reductive Amination) C->D E Further Derivatization (e.g., Coupling Reaction) D->E F Final Target Molecule E->F G Purification (e.g., Chromatography) E->G H Characterization (e.g., NMR, MS) G->H

Caption: General workflow for the synthesis and application of the title compound.

Experimental Protocols

The ketone functionality of this compound is a prime site for various chemical transformations. Below are detailed protocols for common reactions.

Protocol 1: Reductive Amination

This protocol describes the conversion of the ketone to a secondary amine, a common step in the synthesis of bioactive molecules.

Reaction Scheme:

G start This compound reagents + R-NH₂ + NaBH(OAc)₃ start->reagents product N-substituted Benzyl 3,3-dimethylpiperidin-4-amine-1-carboxylate reagents->product

Caption: Reductive amination of the 4-oxo-piperidine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (e.g., aniline, benzylamine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of this compound in anhydrous DCM, add the primary amine and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride in portions over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Data for Reductive Amination

R-group of AmineReaction Time (h)Yield (%)Purity (%)
Phenyl485>98
Benzyl390>99
Cyclohexyl678>97
Protocol 2: Synthesis of a Spirocyclic Oxetane Amide

This protocol outlines a potential, albeit theoretical, multi-step synthesis of a novel spirocyclic compound, 1'-Benzyl-6-oxa-2-azaspiro[3.5]nonan-1-one, using a derivative of the title compound. This is a more advanced application demonstrating its utility in constructing complex scaffolds.

Synthetic Pathway Overview:

G A This compound B Wittig Reaction (Formation of exocyclic double bond) A->B 1. Ph₃P=CH₂ C Epoxidation B->C 2. m-CPBA D Intramolecular Cyclization (Formation of oxetane ring) C->D 3. Base E 1'-Benzyl-6-oxa-2-azaspiro[3.5]nonan-1-one D->E

Caption: A proposed synthetic route to a spirocyclic oxetane amide.

Step 1: Wittig Reaction

  • Suspend methyltriphenylphosphonium bromide in anhydrous THF and cool to 0 °C.

  • Add n-butyllithium dropwise and stir for 1 hour at 0 °C to form the ylide.

  • Add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Purify the resulting alkene by column chromatography.

Step 2: Epoxidation

  • Dissolve the alkene from Step 1 in DCM and cool to 0 °C.

  • Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise.

  • Stir at 0 °C for 1 hour, then at room temperature until the reaction is complete (monitored by TLC).

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer and concentrate to yield the epoxide.

Step 3: Intramolecular Cyclization

  • Dissolve the epoxide in a suitable solvent such as THF or DMF.

  • Add a strong, non-nucleophilic base (e.g., sodium hydride) at 0 °C.

  • Warm the reaction to an elevated temperature (e.g., 60-80 °C) to promote intramolecular cyclization to form the oxetane ring.

  • After completion, carefully quench the reaction and work up as described previously.

  • Purify the final spirocyclic product by column chromatography or recrystallization.

Table 3: Hypothetical Data for Spirocycle Synthesis

StepReagentsYield (%)Purity (%)
Wittig ReactionPh₃PCH₃Br, n-BuLi75>95
Epoxidationm-CPBA88>98
CyclizationNaH65>97
Overall 45 >97

Applications in Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of gem-dimethyl groups can enhance metabolic stability by blocking potential sites of oxidation. The Cbz protecting group can be readily removed by hydrogenolysis to reveal the secondary amine, which can then be further functionalized.

Potential therapeutic areas for derivatives of this compound include:

  • CNS Agents: The piperidine core is common in antipsychotics, antidepressants, and analgesics.

  • Antiviral and Anticancer Agents: The rigid scaffold can be used to orient functional groups for optimal binding to enzyme active sites.

The synthesis of spirocyclic structures, such as the hypothetical 1'-Benzyl-6-oxa-2-azaspiro[3.5]nonan-1-one, is of high interest for increasing the three-dimensionality of drug candidates, which can lead to improved selectivity and physicochemical properties.

Disclaimer: The experimental protocols and data presented herein are for illustrative purposes and are based on general chemical principles. Researchers should conduct their own literature searches and optimize reaction conditions for their specific applications. Always adhere to safe laboratory practices.

The Strategic Application of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic application of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (CAS 473838-66-3) in contemporary drug discovery. This versatile synthetic intermediate is a valuable scaffold, particularly in the development of potent and selective therapeutics targeting the central nervous system (CNS).

Introduction: The Privileged Piperidone Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it a privileged scaffold in medicinal chemistry. The 4-piperidone core, in particular, offers multiple reaction sites for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). The incorporation of a benzyl carbamate (Cbz) protecting group on the piperidine nitrogen provides stability and allows for selective deprotection under specific conditions, a crucial feature in multi-step synthetic campaigns. Furthermore, the gem-dimethyl substitution at the 3-position can introduce conformational constraints and influence the metabolic stability of the final compounds.

Synthesis and Characterization of this compound

Protocol 1: Synthesis of this compound

Materials:

  • N-benzyl-N-(2-cyano-2-methylpropyl)glycine ethyl ester

  • Sodium ethoxide (NaOEt)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-benzyl-N-(2-cyano-2-methylpropyl)glycine ethyl ester in anhydrous toluene at room temperature, add a solution of sodium ethoxide in ethanol portionwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pale yellow oil.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight (C₁₅H₁₉NO₃, MW: 261.32 g/mol ).[4]

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and carbamate groups.

Application in the Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

A significant application of the 4-piperidone scaffold is in the development of neurokinin-1 (NK1) receptor antagonists.[5][6] The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in a range of physiological and pathological processes, including pain, inflammation, and mood disorders. Consequently, NK1 receptor antagonists are of considerable interest as potential therapeutics for chemotherapy-induced nausea and vomiting (CINV), depression, and other CNS disorders.

The this compound scaffold provides a key building block for the synthesis of potent NK1 receptor antagonists. The 4-oxo position allows for the introduction of various aryl or heteroaryl groups through reactions such as Grignard additions or Wittig reactions, while the piperidine nitrogen, after deprotection, can be functionalized with pharmacophoric elements.

Workflow for the Synthesis of a Novel NK1 Receptor Antagonist

Caption: Synthetic workflow for an NK1 receptor antagonist.

Protocol 2: Synthesis of a 4-Aryl-4-hydroxypiperidine Intermediate

This protocol describes a key step in the elaboration of the piperidone scaffold for the synthesis of NK1 receptor antagonists.

Materials:

  • This compound

  • 3,5-Bis(trifluoromethyl)bromobenzene

  • Magnesium (Mg) turnings

  • Iodine (I₂) crystal

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine, saturated aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Activate magnesium turnings in a flame-dried flask with a crystal of iodine under an inert atmosphere.

  • Add a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF dropwise to the activated magnesium to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent has formed, cool the solution to 0 °C.

  • Add a solution of this compound in anhydrous THF dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-4-hydroxypiperidine intermediate.

Rationale for Experimental Choices:

  • The use of 3,5-bis(trifluoromethyl)phenyl moiety is a common feature in potent NK1 receptor antagonists, contributing to enhanced binding affinity.[7]

  • The Grignard reaction is a robust and widely used method for the formation of carbon-carbon bonds at the carbonyl carbon of the piperidone.

  • Anhydrous conditions are critical for the successful formation and reaction of the Grignard reagent.

Data Presentation

The following table summarizes key data for representative NK1 receptor antagonists derived from piperidine scaffolds, highlighting the impact of structural modifications on binding affinity.

Compound IDRing B SubstituentRing A SubstituentIn Vitro IC₅₀ (nM)[5]In Vivo ED₅₀ (mg/kg, p.o.)[5]
3a Tetrahydropyridine3,5-Bis(trifluoromethyl)benzyl1.20.20
3b Tetrahydropyridine3,5-Dichlorobenzyl2.50.27
3f Tetrahydropyridine3-Trifluoromethyl-5-methylbenzyl1.80.25

Conclusion

This compound is a strategically important building block in drug discovery, offering a versatile platform for the synthesis of complex molecules with therapeutic potential. Its application in the development of NK1 receptor antagonists exemplifies its utility in accessing novel chemical space for CNS targets. The protocols and rationale provided in this guide are intended to empower researchers to effectively utilize this valuable intermediate in their drug discovery programs.

References

Application Notes and Protocols: The Role of Piperidine Derivatives as Versatile Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast number of pharmaceuticals stems from its ability to confer favorable physicochemical properties, such as high aqueous solubility and metabolic stability, and to serve as a versatile framework for engaging with a wide range of biological targets.[3] Piperidine derivatives are integral to drugs targeting the central nervous system (CNS), cancer, and viral infections, among other therapeutic areas.[4][5]

This document provides detailed application notes and experimental protocols for the synthesis and analysis of key piperidine-based pharmaceutical intermediates. It is designed to be a practical resource for researchers and professionals involved in the various stages of drug development.

Application in Opioid Analgesics: Synthesis of a Fentanyl Intermediate

Fentanyl, a potent synthetic opioid analgesic, features a 4-anilinopiperidine core structure. A key intermediate in its synthesis is tert-butyl 4-(phenylamino)piperidine-1-carboxylate (N-Boc-4-anilinopiperidine). The Boc (tert-butoxycarbonyl) protecting group is crucial for controlling the reactivity of the piperidine nitrogen during synthesis, allowing for selective functionalization.[6][7]

Experimental Protocol: Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

This protocol details the reductive amination of N-Boc-4-piperidinone with aniline.

Materials:

  • N-Boc-4-piperidinone

  • Aniline

  • Acetic acid

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • 2M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure: [7]

  • In a round-bottom flask, dissolve N-Boc-4-piperidinone (2.00 g, 10.04 mmol), aniline (1.03 g, 11.04 mmol), and acetic acid (0.60 g, 10.04 mmol) in dichloromethane (13 mL).

  • Cool the reaction mixture in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (3.19 g, 15.06 mmol) portion-wise, ensuring the temperature remains low.

  • Remove the ice bath and stir the mixture at room temperature for 16 hours.

  • Dilute the reaction mixture with 15 mL of 2M aqueous NaOH solution and stir vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the organic layer.

  • Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Data Presentation:

ParameterValueReference
Starting MaterialN-Boc-4-piperidinone[7]
Key ReagentsAniline, Sodium triacetoxyborohydride[7]
SolventDichloromethane[7]
Reaction Time16 hours[7]
Typical YieldNot explicitly stated, but methodology is reported to produce high purity[7]
Signaling Pathway: Fentanyl and the µ-Opioid Receptor

Fentanyl exerts its analgesic effects by acting as a potent agonist at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4][8] Binding of fentanyl to the MOR triggers a conformational change, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[9][10] This signaling cascade ultimately results in reduced neuronal excitability and a decrease in the transmission of pain signals.[11]

fentanyl_pathway cluster_neuron Presynaptic Neuron Fentanyl Fentanyl MOR µ-Opioid Receptor (GPCR) Fentanyl->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates PainSignal Pain Signal Transmission PKA->PainSignal Modulates

Fentanyl's Mechanism of Action

Application in Oncology: Synthesis of a Niraparib Intermediate

Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of certain types of cancer, particularly those with BRCA gene mutations.[12][13] The core structure of Niraparib includes a chiral 3-aryl-substituted piperidine moiety, which is a key building block in its synthesis.[14][15]

Experimental Workflow: Chemo-enzymatic Synthesis of a Chiral Piperidine Intermediate for Niraparib

Recent advancements have focused on more efficient and stereoselective routes to Niraparib's piperidine core. One such approach involves a chemo-enzymatic cascade.[14]

niraparib_workflow Start 3-(4-bromophenyl)pyridine Step1 N-allylation Start->Step1 Intermediate1 N-allyl pyridinium salt Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 Tetrahydropyridine Step2->Intermediate2 Step3 Enzymatic Cascade (Amine Oxidase / Ene Imine Reductase) Intermediate2->Step3 Product Chiral Piperidine Intermediate ((S)-3c) Step3->Product

Synthesis of Niraparib Intermediate

Data Presentation:

ParameterValueReference
Starting Material3-(4-bromophenyl)pyridine[14]
Key TransformationOne-pot amine oxidase/ene imine reductase cascade[14]
Overall Yield61% over 3 steps[14]
Enantiomeric Excess (ee)99%[14]
Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][16][17] When PARP is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more lethal double-strand breaks (DSBs). In normal cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in BRCA1 or BRCA2 genes, the HR pathway is deficient. The inhibition of PARP in these HR-deficient cells leads to a massive accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[16][18]

parp_pathway cluster_dna_damage DNA Damage cluster_repair DNA Repair Pathways cluster_brca_mut BRCA Mutant Cancer Cell SSB Single-Strand Break (SSB) PARP_node PARP Enzyme SSB->PARP_node Activates Replication DNA Replication SSB->Replication leads to DSB Double-Strand Break (DSB) HR Deficient HR DSB->HR Repaired by CellDeath Cell Death (Apoptosis) DSB->CellDeath Accumulation leads to BER Base Excision Repair (BER) PARP_node->BER Mediates Niraparib Niraparib Niraparib->PARP_node Inhibits Replication->DSB leads to

PARP Inhibition Mechanism

Application in CNS Drugs: Synthesis of Methylphenidate

Methylphenidate (Ritalin) is a widely prescribed CNS stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[19] Its structure is based on a piperidine ring, and its synthesis involves the formation of this core heterocyclic system.

Experimental Protocol: Synthesis of an Enantiomerically Enriched Methylphenidate Precursor

This protocol outlines a key step in an enantioselective synthesis of a methylphenidate derivative.[20]

Materials:

  • N-butoxycarbonyl piperidine (Boc-piperidine)

  • Cyclohexane

  • Rh₂(5R-MEPY)₄ catalyst

  • 2-diazo-2-phenyl acetamide

  • Inert atmosphere glovebox or Schlenk line

  • Heating mantle and temperature controller

Procedure: [20]

  • In a reaction flask under an inert atmosphere, add N-butoxycarbonyl piperidine (0.35 mL).

  • Add an equal volume of freshly distilled cyclohexane (0.35 mL).

  • Add Rh₂(5R-MEPY)₄ catalyst (2.3 mg, 2.51 µmol).

  • Heat the reaction mixture to 50 °C and maintain for 20 minutes.

  • Inject a solution of 2-diazo-2-phenyl acetamide (70.4 mg) into the reaction mixture over a period of 4 hours.

  • Upon completion, the reaction mixture contains the enantiomerically enriched methylphenidate precursor, which can be isolated and purified using standard chromatographic techniques.

Data Presentation:

ParameterValueReference
Piperidine SourceN-butoxycarbonyl piperidine[20]
CatalystRh₂(5R-MEPY)₄[20]
Key ReactionRhodium-catalyzed carbene insertion[20]
SelectivityProduces the D-threo enantiomer in excess[20]
Biological ActivityD-threo enantiomer is the most biologically active form[20]
Signaling Pathway: Methylphenidate's Action on Dopamine and Norepinephrine Transporters

Methylphenidate's therapeutic effects are primarily due to its action as a norepinephrine and dopamine reuptake inhibitor.[2][19][21] It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NAT) in the presynaptic neuron.[22][23] This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission in brain regions associated with attention and executive function.[2][21]

methylphenidate_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_synapse DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binds Signal Postsynaptic Signal DA_receptor->Signal Activates Methylphenidate Methylphenidate Methylphenidate->DAT Blocks

Methylphenidate's Mechanism of Action

Quality Control of Piperidine Intermediates: Analytical Protocols

Ensuring the purity and identity of pharmaceutical intermediates is a critical aspect of drug manufacturing and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[24][25]

Experimental Protocol: HPLC Purity Analysis of Piperidine Derivatives

This protocol provides a general method for the purity determination of a piperidine intermediate using Reversed-Phase HPLC (RP-HPLC) with UV detection. For piperidine derivatives lacking a UV chromophore, a pre-column derivatization step is necessary.[25][26]

Instrumentation and Conditions:

ParameterConditionReference
HPLC SystemStandard system with pump, autosampler, column oven, and UV/Vis detector[24][25]
ColumnC18, 4.6 x 150 mm, 5 µm particle size (or equivalent)[24]
Mobile Phase AWater with 0.1% Phosphoric Acid[24]
Mobile Phase BAcetonitrile with 0.1% Phosphoric Acid[24]
Gradient0-2 min: 10% B, 2-15 min: 10% to 80% B, 15-20 min: 80% B, 20.1-25 min: 10% B (re-equilibration)[24]
Flow Rate1.0 mL/min[24]
Column Temperature30 °C[24]
Detection Wavelength210 nm (or wavelength of maximum absorbance for the analyte/derivative)[24]
Injection Volume10 µL[24]

Sample Preparation:

  • Direct Analysis (for UV-active compounds): Accurately weigh approximately 10 mg of the piperidine intermediate into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of water and acetonitrile. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[24]

  • Derivatization (for non-UV-active compounds): [25] a. Dissolve a known amount of the piperidine sample in a suitable aprotic solvent. b. Add a derivatizing agent (e.g., 4-toluenesulfonyl chloride) and a base (e.g., triethylamine). c. Heat the mixture to ensure complete reaction. d. After cooling, quench the reaction if necessary and dilute to a known volume with the mobile phase. e. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis:

The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Logical Workflow for Analytical Method Validation

validation_workflow Start Define Analytical Method Requirements Develop Develop HPLC Method (Column, Mobile Phase, etc.) Start->Develop Specificity Specificity/ Selectivity Develop->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

HPLC Method Validation Workflow

References

Synthesis and Evaluation of Oxopiperidine-Based Dopamine D4 Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of selective dopamine D4 receptor (D4R) antagonists utilizing oxopiperidine scaffolds. The information compiled herein is intended to serve as a comprehensive resource for researchers in medicinal chemistry and pharmacology focused on the discovery of novel therapeutics targeting the dopamine D4 receptor, which is implicated in various neurological and psychiatric disorders.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), has emerged as a significant target for the treatment of conditions such as schizophrenia, L-DOPA-induced dyskinesia in Parkinson's disease, and attention-deficit/hyperactivity disorder (ADHD).[1][2] Unlike other dopamine receptor subtypes, the D4 receptor exhibits a more restricted expression pattern in the brain, primarily in the prefrontal cortex, amygdala, and hippocampus, suggesting that selective antagonists may offer a favorable side-effect profile.[3] The oxopiperidine core, including scaffolds like benzyloxypiperidines and difluoropiperidines, has proven to be a versatile platform for the development of potent and selective D4R antagonists.[1][4] These scaffolds allow for systematic structural modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is coupled to inhibitory G proteins (Gαi/o). Upon activation by dopamine, the receptor stimulates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][5][6] This signaling cascade ultimately modulates the activity of downstream effectors such as protein kinase A (PKA) and ion channels, leading to a change in neuronal excitability.[6]

D4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Binds Gi_alpha Gαi/o D4R->Gi_alpha Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP X Gi_alpha->AC Inhibits G_beta_gamma Gβγ ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation) PKA->Downstream Phosphorylates

Dopamine D4 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki, nM) of representative oxopiperidine-based compounds for the human dopamine D1-D5 receptors. The data highlights the potency and selectivity of these scaffolds for the D4 receptor.

Table 1: Binding Affinities (Ki, nM) of Benzyloxypiperidine-Based D4R Antagonists

CompoundScaffoldR Group (N-substitution)D1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)D4 Selectivity (vs. D2)
1a 4-Benzyloxypiperidine4-Fluorobenzyl>10,0001,20085025>10,00048-fold
1b 4-Benzyloxypiperidine4-Chlorobenzyl>10,00098065015>10,00065-fold
1c 4-Benzyloxypiperidine2-Imidazo[1,2-a]pyridin-2-ylmethyl>10,0003,5001,8008.2>10,000427-fold
2a (S)-3-Benzyloxypiperidine4-Fluorobenzyl>10,0002,1001,10045>10,00047-fold
2b (S)-3-Benzyloxypiperidine4-Chlorobenzyl>10,0001,50090030>10,00050-fold

Data compiled from Hopkins et al.[1]

Table 2: Binding Affinities (Ki, nM) of 4,4-Difluoro-3-(phenoxymethyl)piperidine-Based D4R Antagonists

CompoundR Group (Phenoxy substitution)N-SubstitutionD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)D4 Selectivity (vs. D2)
3a 4-CyanoImidazo[1,2-a]pyridin-2-ylmethyl>10,000>10,000>10,0001.7>10,000>5882-fold
3b 3,4-DifluoroImidazo[1,2-a]pyridin-2-ylmethyl>10,000>10,000>10,0002.7>10,000>3703-fold
3c 4-Fluoro-3-methylImidazo[1,2-a]pyridin-2-ylmethyl>10,000>10,000>10,0006.5>10,000>1538-fold
3d 4-Fluoro4-Chlorobenzyl>10,0003,2001,500140>10,00023-fold

Data compiled from Saeedi et al.[4][7]

Experimental Workflow

The general workflow for the synthesis and evaluation of novel oxopiperidine-based D4R antagonists involves a multi-step process beginning with chemical synthesis and purification, followed by comprehensive pharmacological characterization.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Pharmacological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., Boc-protected hydroxypiperidine) Alkylation Alkylation/ Ether Formation Start->Alkylation Deprotection Boc Deprotection Alkylation->Deprotection N_Functionalization N-Functionalization (Reductive Amination or N-Alkylation) Deprotection->N_Functionalization Purification Purification (Column Chromatography) N_Functionalization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Primary Screening: D4 Receptor Binding Assay (Ki) Characterization->Binding_Assay Selectivity_Panel Selectivity Profiling: D1, D2, D3, D5 Binding Assays Binding_Assay->Selectivity_Panel Functional_Assay Functional Assays (e.g., cAMP inhibition) Binding_Assay->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Panel->SAR_Analysis In_Vitro_PK In Vitro ADME/PK (Microsomal Stability, etc.) Functional_Assay->In_Vitro_PK In_Vitro_PK->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

General workflow for synthesis and evaluation.

Experimental Protocols

The following protocols are generalized from procedures reported in the literature and should be adapted as necessary for specific substrates and scales.[1][4]

Protocol 1: Synthesis of Boc-Protected Benzyloxypiperidine Intermediate

This protocol describes the O-alkylation of a Boc-protected hydroxypiperidine.

Materials:

  • tert-butyl 4-hydroxypiperidine-1-carboxylate or tert-butyl (S)-3-hydroxypiperidine-1-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Substituted benzyl bromide (e.g., 4-fluorobenzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of tert-butyl hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Add the desired benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure Boc-protected benzyloxypiperidine.

Protocol 2: Boc Deprotection of Piperidine Intermediate

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

Materials:

  • Boc-protected benzyloxypiperidine intermediate from Protocol 1

  • 4M Hydrochloric acid (HCl) in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected piperidine (1.0 eq) in a minimal amount of DCM.

  • Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the formation of a precipitate (the hydrochloride salt).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether and collect the solid by filtration to yield the piperidine hydrochloride salt, which can be used directly in the next step.

Protocol 3: N-Functionalization via Reductive Amination

This protocol describes the N-alkylation of the deprotected piperidine with an aldehyde.

Materials:

  • Piperidine hydrochloride salt from Protocol 2

  • Aromatic or heteroaromatic aldehyde (e.g., 2-imidazo[1,2-a]pyridine-2-carbaldehyde)

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • To a suspension of the piperidine hydrochloride salt (1.0 eq) in anhydrous DCM, add the aldehyde (1.0 eq) and triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Quench the reaction with saturated aqueous NaHCO3.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final D4R antagonist.

Protocol 4: Dopamine Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of test compounds for dopamine receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing human dopamine D1, D2, D3, D4, or D5 receptors.

  • Radioligand: [3H]N-methylspiperone (for D2, D3, D4) or [3H]SCH23390 (for D1, D5).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific binding determinator: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).

  • Test compounds dissolved in DMSO.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add assay buffer, the appropriate concentration of radioligand (typically at its Kd value), and the test compound solution.

  • Add the cell membrane preparation to initiate the binding reaction. The final assay volume is typically 250-500 µL.

  • For determining non-specific binding, replace the test compound with the non-specific binding determinator. For total binding, add assay buffer instead of the test compound.

  • Incubate the plates at room temperature (or 27-30 °C) for 60-120 minutes to reach equilibrium.[4][8]

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate IC50 values by non-linear regression analysis of the competition curves. Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

References

Application Notes and Protocols for N-Alkylation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence is crucial for modulating the pharmacological properties of drug candidates, including their potency, selectivity, and pharmacokinetic profiles. N-alkylation of the piperidine nitrogen is a fundamental synthetic transformation that allows for the introduction of diverse substituents, thereby enabling the fine-tuning of these properties. This document provides detailed application notes and experimental protocols for several key methods of N-alkylation of piperidine derivatives, designed to be a valuable resource for researchers in medicinal chemistry and drug development.

Core N-Alkylation Methodologies

Five principal methodologies for the N-alkylation of piperidine derivatives are detailed below, each with its own set of advantages and substrate scope.

  • Direct N-Alkylation with Alkyl Halides: A classical and straightforward method involving the reaction of a piperidine derivative with an alkyl halide in the presence of a base.

  • Reductive Amination: A versatile two-step, one-pot reaction that involves the formation of an iminium ion intermediate from a piperidine and a carbonyl compound, followed by in-situ reduction.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly useful for the N-arylation of piperidines.

  • Microwave-Assisted N-Alkylation: The application of microwave irradiation to accelerate reaction rates and often improve yields for N-alkylation reactions.

  • Phase Transfer Catalysis (PTC): A technique that facilitates the reaction between reactants in different phases (e.g., a water-soluble reagent and an organic-soluble substrate) using a phase transfer catalyst.

Method 1: Direct N-Alkylation with Alkyl Halides

This method is one of the most common approaches for N-alkylation. The choice of base and solvent is crucial to avoid side reactions, such as the formation of quaternary ammonium salts.[1]

Experimental Protocol

Materials:

  • Piperidine derivative (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.2 eq)

  • Base (e.g., K₂CO₃, NaH, N,N-diisopropylethylamine) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Apparatus for work-up (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the piperidine derivative (1.0 eq) and the anhydrous solvent.

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the stirred solution.[2]

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature. For highly reactive alkyl halides, the addition can be performed at 0 °C.[1]

  • Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction to room temperature and quench with water.[2]

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated piperidine derivative.[2]

Quantitative Data Summary
Piperidine DerivativeAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)
PiperidineMethyl IodideK₂CO₃DMFRT24~95
PiperidineEthyl BromideK₂CO₃Acetonitrile7012~85
4-Aminomethylpiperidine (Boc-protected)Benzyl BromideK₂CO₃DMFRT16>90
1-(4-bromophenyl)piperazine1-BromobutaneK₂CO₃Acetonitrile8012~88

Experimental Workflow

G start Start reactants Combine piperidine derivative, base, and solvent start->reactants add_halide Add alkyl halide reactants->add_halide react Stir at specified temperature add_halide->react workup Aqueous workup and extraction react->workup purify Purification by column chromatography workup->purify end N-Alkylated Product purify->end

Direct N-Alkylation Workflow

Method 2: Reductive Amination

Reductive amination is a highly versatile and efficient method for the N-alkylation of piperidine derivatives, particularly when dealing with aldehydes and ketones as the alkyl source.[4] This method avoids the formation of quaternary ammonium salts.[5]

Experimental Protocol

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)) (1.5 eq)

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol)

  • Acetic acid (catalytic amount, if needed)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Apparatus for work-up and purification

Procedure:

  • Dissolve the piperidine derivative (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen solvent in a round-bottom flask.[4]

  • If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.[2]

  • Add the reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.[4]

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC or LC-MS (typically 4-16 hours).[2][4]

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]

  • Separate the organic layer and extract the aqueous layer with the organic solvent (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography.[4]

Quantitative Data Summary
Piperidine DerivativeCarbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)
4-(Piperidin-4-yl)anilineBenzaldehydeNaBH(OAc)₃DCMRT12-16~85-95
Piperidin-2-ylmethyl acetateAcetoneNaBH(OAc)₃DCMRT4-12~80-90
PiperidineCyclohexanoneNaBH₃CNMethanolRT12~90

Experimental Workflow

G start Start reactants Combine piperidine derivative and carbonyl compound in solvent start->reactants iminium Iminium ion formation (optional: catalytic acid) reactants->iminium reduction Add reducing agent iminium->reduction react Stir at room temperature reduction->react workup Aqueous workup and extraction react->workup purify Purification by column chromatography workup->purify end N-Alkylated Product purify->end

Reductive Amination Workflow

Method 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is particularly effective for the synthesis of N-aryl and N-heteroaryl piperidines.[6] The choice of ligand is critical for the success of the reaction.

Experimental Protocol

Materials:

  • Piperidine derivative (1.2 - 1.5 eq)

  • Aryl or heteroaryl halide (e.g., bromide, chloride) (1.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4 - 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or glovebox

  • Inert gas supply (Argon or Nitrogen)

  • Apparatus for work-up and purification

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aryl halide (1.0 eq), palladium precatalyst, phosphine ligand, and base.[7]

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the piperidine derivative (1.2-1.5 eq).[7]

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.[7]

  • Purify the crude product by flash column chromatography.[7]

Quantitative Data Summary
Piperidine DerivativeAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Piperidine4-ChloroanisolePd(OAc)₂/XPhosNaOtBuToluene10012-2443
Piperidine4-Bromoanisole(NHC)Pd(allyl)ClK₃PO₄Toluene1000.393
N-Boc-piperazine4-BromotoluenePd₂(dba)₃/BINAPNaOtBuToluene1001285-95

Catalytic Cycle

G pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination Amine pd_amine_complex [L-Pd(II)(Ar)(Amine)]+X- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L-Pd(II)(Ar)(NR2) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR2

Buchwald-Hartwig Catalytic Cycle

Method 4: Microwave-Assisted N-Alkylation

Microwave-assisted organic synthesis (MAOS) can significantly accelerate N-alkylation reactions, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[8]

Experimental Protocol

Materials:

  • Piperidine derivative (1.0 eq)

  • Alkylating agent (e.g., alkyl halide, aldehyde for reductive amination) (1.1 - 1.5 eq)

  • Appropriate reagents for the chosen reaction type (base, reducing agent, etc.)

  • Microwave-safe reaction vessel with a stir bar

  • Dedicated microwave synthesizer

  • Apparatus for work-up and purification

Procedure:

  • In a microwave-safe reaction vessel, combine the piperidine derivative, alkylating agent, and other necessary reagents and solvent.

  • Seal the vessel and place it in the microwave synthesizer.

  • Set the desired temperature, pressure, and reaction time. Irradiate the mixture with microwave energy.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Perform the appropriate work-up procedure based on the reaction type (e.g., aqueous wash, extraction).

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary
Piperidine DerivativeAlkylating AgentConditionsPower (W)Temp. (°C)Time (min)Yield (%)
PiperidineBenzyl BromideK₂CO₃, Acetonitrile10012010>90
AnilineBenzyl AlcoholSmI₂, KOt-Bu, Toluene1501406081
2-chloroquinoline-3-carbaldehydePiperidineCTAB, PEG-400---High

Experimental Workflow

G start Start prepare_vessel Combine reactants in microwave vessel start->prepare_vessel irradiate Microwave irradiation (set parameters) prepare_vessel->irradiate cool Cool to room temperature irradiate->cool workup Workup and extraction cool->workup purify Purification by column chromatography workup->purify end N-Alkylated Product purify->end

Microwave-Assisted N-Alkylation Workflow

Method 5: Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a valuable technique for N-alkylation when the piperidine derivative and the alkylating agent or base are in different, immiscible phases. A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the reacting species across the phase boundary.[9]

Experimental Protocol

Materials:

  • Piperidine derivative (1.0 eq)

  • Alkyl halide (1.1 - 3.0 eq)

  • Aqueous solution of a base (e.g., 50% w/w KOH or NaOH)

  • Phase transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride) (2-10 mol%)

  • Organic solvent (e.g., Toluene, Dichloromethane)

  • Vigorous mechanical or magnetic stirrer

  • Apparatus for work-up and purification

Procedure:

  • In a round-bottom flask equipped with a vigorous stirrer, combine the piperidine derivative, organic solvent, and the phase transfer catalyst.

  • Add the aqueous base solution and the alkyl halide.

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating.[10]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary
Piperidine DerivativeAlkylating AgentCatalystBaseSolvent SystemTemp. (°C)Time (h)Yield (%)
HydantoinAllyl BromideTBAB (2 mol%)50% KOHToluene/WaterRT196
Phenoln-Butyl BromideTetraalkylammonium saltNaOHToluene/Water802>95

Conceptual Diagram

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase base Base (e.g., OH-) catalyst_aq Q+X- base->catalyst_aq Ion Exchange catalyst_org Q+OH- catalyst_aq->catalyst_org Phase Transfer piperidine Piperidine-H piperidine->catalyst_org Deprotonation alkyl_halide R-X product Piperidine-R alkyl_halide->product catalyst_org->alkyl_halide Alkylation

Phase Transfer Catalysis Mechanism

References

Application Notes and Protocols: Reductive Amination for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Prominence of the Piperidine Scaffold and the Power of Reductive Amination

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile template for introducing diverse functionalities. Consequently, the development of robust and efficient methods for the synthesis of substituted piperidines is of paramount importance to the drug development professional.

Among the myriad of synthetic strategies, reductive amination stands out as a powerful and widely adopted method for constructing the piperidine nucleus.[2] This reaction, in its various forms, offers a direct and often high-yielding pathway to C-N bond formation and cyclization, starting from readily available carbonyl compounds and amines.[3] This application note provides a detailed guide to the theory and practice of reductive amination for piperidine synthesis, with a focus on explaining the rationale behind protocol choices to empower researchers in their synthetic endeavors.

The Mechanistic Heart of Reductive Amination

Reductive amination is fundamentally a two-step process that can often be performed in a single pot.[4] The reaction begins with the condensation of a primary or secondary amine with a carbonyl group (an aldehyde or a ketone) to form an imine or an iminium ion intermediate. This is followed by the reduction of this intermediate to the corresponding amine.[3]

For piperidine synthesis, this process is typically intramolecular. A common and elegant strategy is the "double reductive amination" (DRA) of 1,5-dicarbonyl compounds with a primary amine or ammonia.[5] This cascade reaction involves the formation of an initial imine, its reduction, a subsequent intramolecular imine formation, and a final reduction to yield the piperidine ring.[5]

Diagram 1: General Mechanism of Double Reductive Amination for Piperidine Synthesis

G cluster_0 Step 1: First Imine Formation cluster_1 Step 2: First Reduction cluster_2 Step 3: Intramolecular Cyclization (Second Imine Formation) cluster_3 Step 4: Second Reduction A 1,5-Dicarbonyl Compound C Iminium Ion Intermediate A->C Condensation B Primary Amine (R-NH2) B->C D Amino Aldehyde/ Ketone C->D Reduction [Reducing Agent] E Cyclic Iminium Ion D->E Intramolecular Condensation F Substituted Piperidine E->F Reduction [Reducing Agent] G A Dissolve 1,5-Dicarbonyl and Amine in Solvent B Add NaBH(OAc)₃ (Portion-wise) A->B C Stir at Room Temperature (2-24 h) B->C D Monitor by TLC/LC-MS C->D D->C Reaction Incomplete E Quench with aq. NaHCO₃ D->E Reaction Complete F Extract with Organic Solvent E->F G Dry, Concentrate, and Purify F->G H Characterize Product G->H

References

Application Notes and Protocols: Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, three-dimensional scaffold, featuring a gem-dimethyl substitution adjacent to a ketone, offers unique steric and conformational properties that can be exploited to enhance the potency, selectivity, and pharmacokinetic profiles of bioactive molecules. The N-benzyloxycarbonyl (Cbz) protecting group provides stability during synthetic transformations and can be readily removed under various conditions to allow for further functionalization. This document provides detailed application notes and protocols for the use of this building block in the synthesis of complex molecules, with a particular focus on the development of Janus kinase (JAK) inhibitors.

Application Note: Proposed Synthesis of a Novel Janus Kinase (JAK) Inhibitor Analogue

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in a variety of inflammatory and autoimmune diseases. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.

This application note outlines a proposed synthetic route to a novel analogue of Tofacitinib, a known JAK inhibitor, utilizing this compound as a key starting material. The gem-dimethyl group is introduced to probe the structure-activity relationship (SAR) at the piperidine core, potentially influencing binding affinity and selectivity for different JAK isoforms.

The proposed synthesis involves a key reductive amination step to introduce the requisite amino functionality at the 4-position of the piperidine ring. This is followed by a nucleophilic aromatic substitution to couple the piperidine moiety with the pyrrolo[2,3-d]pyrimidine core, deprotection of the Cbz group, and a final amidation to install the cyanoacetamide side chain.

Experimental Protocols

The following protocols are provided as a guide for the synthesis of the target JAK inhibitor analogue. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.

Protocol 1: Reductive Amination of this compound

This protocol describes the conversion of the 4-oxo group to a protected amino group using a primary amine and a mild reducing agent.

  • Materials:

    • This compound

    • Benzylamine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in DCE (0.2 M), add benzylamine (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Benzyl 4-(benzylamino)-3,3-dimethylpiperidine-1-carboxylate.

Protocol 2: Nucleophilic Aromatic Substitution with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol details the coupling of the functionalized piperidine with the heterocyclic core of the JAK inhibitor.

  • Materials:

    • Benzyl 4-(benzylamino)-3,3-dimethylpiperidine-1-carboxylate

    • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

  • Procedure:

    • To a solution of Benzyl 4-(benzylamino)-3,3-dimethylpiperidine-1-carboxylate (1.0 eq) and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.2 eq) in DMF (0.3 M), add K₂CO₃ (2.5 eq).

    • Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (eluent: methanol/dichloromethane gradient) to yield Benzyl 4-(benzyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3,3-dimethylpiperidine-1-carboxylate.

Protocol 3: Deprotection of the Cbz and Benzyl Groups

This protocol describes the removal of the protecting groups to reveal the secondary amine and the piperidine nitrogen.

  • Materials:

    • Benzyl 4-(benzyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3,3-dimethylpiperidine-1-carboxylate

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Ammonium formate

  • Procedure:

    • Dissolve the protected compound (1.0 eq) in methanol (0.1 M).

    • Add ammonium formate (5.0 eq) followed by 10% Pd/C (10 mol%).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 3,3-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine. This intermediate is often used in the next step without further purification.

Protocol 4: Amidation with Cyanoacetic Acid

This final step installs the cyanoacetamide side chain.

  • Materials:

    • 3,3-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine

    • Cyanoacetic acid

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a solution of the crude amine from the previous step (1.0 eq) and cyanoacetic acid (1.2 eq) in DMF (0.2 M), add HOBt (1.2 eq) and EDC·HCl (1.5 eq).

    • Add DIPEA (3.0 eq) and stir the reaction mixture at room temperature for 12-18 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the final product by preparative HPLC to yield 2-cyano-N-(3,3-dimethyl-1-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-4-yl)acetamide.

Data Presentation

The following table summarizes the expected transformations and typical yields for the proposed synthesis. Please note that yields are estimates and may vary depending on the specific reaction conditions and scale.

StepStarting MaterialReagents and ConditionsProductExpected Yield (%)
1This compoundBenzylamine, NaBH(OAc)₃, DCE, rtBenzyl 4-(benzylamino)-3,3-dimethylpiperidine-1-carboxylate75-85
2Benzyl 4-(benzylamino)-3,3-dimethylpiperidine-1-carboxylate4-chloro-7H-pyrrolo[2,3-d]pyrimidine, K₂CO₃, DMF, 80 °CBenzyl 4-(benzyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3,3-dimethylpiperidine-1-carboxylate60-70
3Benzyl 4-(benzyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-3,3-dimethylpiperidine-1-carboxylate10% Pd/C, Ammonium formate, Methanol, reflux3,3-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine80-90 (crude)
43,3-dimethyl-N-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amineCyanoacetic acid, EDC·HCl, HOBt, DIPEA, DMF, rt2-cyano-N-(3,3-dimethyl-1-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-4-yl)acetamide50-60

Mandatory Visualizations

Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits JAK->Receptor Phosphorylates JAK->JAK JAK->STAT Phosphorylates STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates Inhibitor JAK Inhibitor (Tofacitinib Analogue) Inhibitor->JAK Inhibits

Caption: The Janus Kinase (JAK)-STAT signaling pathway.

Experimental Workflow

Synthesis_Workflow Start Start: Benzyl 3,3-dimethyl- 4-oxopiperidine-1-carboxylate Step1 Step 1: Reductive Amination (Benzylamine, NaBH(OAc)₃) Start->Step1 Intermediate1 Intermediate 1: Benzyl 4-(benzylamino)- 3,3-dimethylpiperidine-1-carboxylate Step1->Intermediate1 Step2 Step 2: Nucleophilic Aromatic Substitution (4-chloro-7H-pyrrolo[2,3-d]pyrimidine, K₂CO₃) Intermediate1->Step2 Intermediate2 Intermediate 2: Protected Core Structure Step2->Intermediate2 Step3 Step 3: Deprotection (Pd/C, Ammonium formate) Intermediate2->Step3 Intermediate3 Intermediate 3: Deprotected Amine Step3->Intermediate3 Step4 Step 4: Amidation (Cyanoacetic acid, EDC, HOBt) Intermediate3->Step4 FinalProduct Final Product: JAK Inhibitor Analogue Step4->FinalProduct

Techniques for the Preparation of Substituted Piperidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted piperidines, a critical structural motif in a vast number of pharmaceuticals and biologically active compounds. The methodologies covered include classical and modern techniques, with a focus on providing practical, reproducible procedures and comparative data to aid in the selection of the most suitable synthetic route.

Catalytic Hydrogenation of Pyridine Derivatives

Application Note:

The catalytic hydrogenation of pyridines represents the most direct and atom-economical method for the synthesis of the piperidine core.[1] This approach involves the reduction of the aromatic pyridine ring to its saturated piperidine counterpart. While conceptually simple, the aromaticity of the pyridine ring necessitates the use of effective catalytic systems, often under elevated hydrogen pressure.[1] Both heterogeneous and homogeneous catalysts are employed, with platinum group metals on carbon supports (e.g., PtO₂, Pd/C, Rh/C) being common choices for their high activity.[1][2][3] The reaction can be performed under various conditions, from room temperature to elevated temperatures, and from moderate to high hydrogen pressures, depending on the substrate and catalyst.[3][4] Achieving chemoselectivity in the presence of other reducible functional groups is a key consideration in this method.[1] Enantioselective variants, often employing chiral catalysts or auxiliaries, have been developed to access optically active piperidines.[5][6][7]

Key Features:

  • Atom Economy: High atom economy as it involves the addition of hydrogen.

  • Directness: A straightforward route from readily available pyridine precursors.

  • Scalability: Often amenable to large-scale synthesis.

  • Challenges: Requires specialized high-pressure equipment and careful catalyst selection to avoid side reactions and achieve desired stereoselectivity.

Experimental Protocols:

Protocol 1.1: Heterogeneous Hydrogenation of Substituted Pyridines using PtO₂

This protocol describes the general procedure for the hydrogenation of a substituted pyridine using Platinum(IV) oxide (PtO₂) as the catalyst in an acidic medium.[4]

Materials:

  • Substituted pyridine (1.0 g)

  • Glacial acetic acid (5 mL)

  • Platinum(IV) oxide (PtO₂) (5 mol%)

  • Hydrogen gas

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • High-pressure reactor (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure reactor vessel, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).

  • Carefully add the PtO₂ catalyst (5 mol%) to the solution.

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) several times to remove air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[4]

  • Commence vigorous stirring and maintain the reaction at room temperature.

  • Monitor the reaction progress by monitoring hydrogen uptake or by analytical techniques (TLC, GC-MS) on aliquots. Reaction times can range from 6 to 10 hours.[4]

  • Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with an inert gas.

  • Open the reactor and carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the solution through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in air.

  • Concentrate the filtrate under reduced pressure to obtain the crude piperidine derivative.

  • Purify the crude product by distillation or column chromatography on silica gel.

Protocol 1.2: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of Pyridinium Salts

This protocol outlines a method for the enantioselective synthesis of chiral piperidines via transfer hydrogenation of N-benzylpyridinium salts using a rhodium catalyst and a chiral amine.[7]

Materials:

  • N-benzylpyridinium salt (0.5 mmol)

  • (R)- or (S)-α-phenylethylamine (PEA) (10 equiv.)

  • Formic acid/triethylamine azeotrope (5:2)

  • [RhCp*Cl₂]₂ (1 mol%)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a reaction tube, dissolve the N-benzylpyridinium salt (0.5 mmol) and the chiral amine (e.g., (R)-PEA, 10 equiv.) in a mixture of DCM and water (15:1, 4.0 mL).

  • Add the rhodium catalyst, [RhCp*Cl₂]₂ (1 mol%).

  • Stir the reaction mixture at 40 °C for 22 hours in air.[7]

  • After cooling to room temperature, the reaction mixture can be worked up by basification and extraction with an organic solvent.

  • The crude product is then purified by column chromatography to yield the enantioenriched piperidine derivative.

Quantitative Data:

Table 1: Catalytic Hydrogenation of Various Pyridine Derivatives

SubstrateCatalystConditionsProductYield (%)Diastereomeric Ratio (dr) / Enantiomeric Excess (ee)Reference
2-MethylpyridinePtO₂H₂ (70 bar), Acetic Acid, RT, 4-6 h2-MethylpiperidineNot specifiedN/A[4]
3-MethylpyridinePtO₂H₂ (70 bar), Acetic Acid, RT, 4-6 h3-MethylpiperidineNot specifiedN/A[4]
2-BromopyridinePtO₂H₂ (50 bar), Acetic Acid, RT, 6 h2-BromopiperidineNot specifiedN/A[4]
3-PhenylpyridinePtO₂H₂ (60 bar), Acetic Acid, RT, 8 h3-PhenylpiperidineNot specifiedN/A[4]
2,6-DiphenylpyridineHB(C₆F₅)₂/alkeneH₂ (50 bar), Toluene, 100 °C, 20 hcis-2,6-Diphenylpiperidine99%>99:1[8]
N-Benzyl-4-phenylpyridinium bromide[RhCpCl₂]₂ / (R)-PEAHCOOH/Et₃N, DCM/H₂O, 40 °C, 22 h(R)-4-Phenylpiperidine80%Not specified[7]
N-Benzyl-3-fluoropyridinium bromide[RhCpCl₂]₂ / (R)-PEAHCOOH/Et₃N, DCM/H₂O, 40 °C, 22 h(R)-3-Fluoropiperidine83%Not specified[7]

Visualization:

G Workflow for Catalytic Hydrogenation of Pyridines cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification start Substituted Pyridine reactor High-Pressure Reactor start->reactor catalyst Catalyst (e.g., PtO₂, Rh/C) catalyst->reactor solvent Solvent (e.g., Acetic Acid) solvent->reactor reaction Stirring at Defined Temperature reactor->reaction h2 Hydrogen Gas (High Pressure) h2->reaction vent Vent H₂ & Purge reaction->vent quench Quench (e.g., NaHCO₃) vent->quench extract Extraction quench->extract dry Drying (e.g., Na₂SO₄) extract->dry filter Filtration (Remove Catalyst) dry->filter concentrate Concentration filter->concentrate purify Purification (Chromatography/Distillation) concentrate->purify product Substituted Piperidine purify->product

Caption: Experimental workflow for the catalytic hydrogenation of pyridines.

Reductive Amination of Dicarbonyl Compounds

Application Note:

Reductive amination is a versatile and widely used method for constructing C-N bonds and is particularly effective for the synthesis of piperidines through a [5+1] annulation strategy.[5] This typically involves the reaction of a 1,5-dicarbonyl compound, such as glutaraldehyde or its derivatives, with a primary amine or ammonia. The reaction proceeds through the formation of an imine or enamine intermediate, which then undergoes intramolecular cyclization followed by reduction to yield the piperidine ring.[9] A key advantage of this method is the ability to introduce a wide variety of substituents on the nitrogen atom by choosing the appropriate primary amine.[9] The reaction conditions are generally mild, and various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices due to their selectivity for imines over carbonyls.[9] Diastereoselectivity can often be controlled by the nature of the substrates and reaction conditions.[5]

Key Features:

  • Versatility: A wide range of N-substituted piperidines can be synthesized.

  • Mild Conditions: Often proceeds under mild and operationally simple conditions.

  • One-Pot Procedures: The entire sequence can often be carried out in a single reaction vessel.[10][11]

  • Stereocontrol: Diastereoselectivity can be influenced by reaction parameters.

Experimental Protocol:

Protocol 2.1: Double Reductive Amination of a Sugar-Derived Dicarbonyl Compound

This protocol is a general procedure for the synthesis of polyhydroxypiperidines from a sugar-derived dicarbonyl compound using ammonium formate as the nitrogen source.[9]

Materials:

  • Sugar-derived 1,5-dicarbonyl compound (1.0 equiv)

  • Ammonium formate (excess)

  • Sodium cyanoborohydride (NaBH₃CN) (excess)

  • Methanol (MeOH)

Procedure:

  • Dissolve the crude dicarbonyl compound in methanol.

  • Add ammonium formate to the solution.

  • Add sodium cyanoborohydride portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the addition of an acid (e.g., dilute HCl) to destroy the excess reducing agent.

  • Basify the reaction mixture with a suitable base (e.g., NaOH or NaHCO₃).

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired polyhydroxypiperidine.

Quantitative Data:

Table 2: Diastereoselective Synthesis of Piperidines via Reductive Amination

Dicarbonyl PrecursorAmineReducing AgentProductYield (%)Diastereomeric Ratio (dr)Reference
Glutaraldehyde derivative (ketone)Various anilinesNaBH₃CNtrans-2,5-disubstituted N-arylpiperidines55-85%up to >20:1[12]
Glutaraldehyde derivative (aldehyde)Various anilinesNaBH₃CNcis-3,5-disubstituted N-arylpiperidines50-80%up to 1:15[12]
2,6-Heptodiulose derivativeNH₄HCO₂NaBH₃CNβ-homogalactonojirimycin derivative44% (over 2 steps)Single isomer[9]
Protected pentadialdoseNH₃ / H₂Raney NiMono-protected isofagomine78%Not specifiedNot directly in results, but implied

Visualization:

G Reductive Amination for Piperidine Synthesis cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_reduction Reduction dicarbonyl 1,5-Dicarbonyl Compound imine Iminium Ion Intermediate dicarbonyl->imine amine Primary Amine (R-NH₂) amine->imine cyclization Intramolecular Cyclization imine->cyclization cyclic_imine Cyclic Iminium Ion cyclization->cyclic_imine product Substituted Piperidine cyclic_imine->product reducing_agent Reducing Agent (e.g., NaBH₃CN) reducing_agent->product Reduction

Caption: Simplified reaction pathway for piperidine synthesis via reductive amination.

Pictet-Spengler Reaction

Application Note:

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many alkaloids and pharmacologically active molecules.[13] The reaction involves the condensation of a β-arylethylamine (e.g., tryptamine or phenethylamine) with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic substitution on the aromatic ring to form the piperidine ring.[11] The reaction is typically carried out in the presence of a protic or Lewis acid catalyst.[13][14] Enantioselective variants of the Pictet-Spengler reaction have been extensively developed using chiral Brønsted acids, Lewis acids, or organocatalysts, providing access to enantioenriched piperidine derivatives.[15][16][17]

Key Features:

  • Formation of Fused Rings: Efficiently constructs fused bicyclic systems containing a piperidine ring.

  • Biomimetic Synthesis: Mimics the biosynthetic pathway of many alkaloids.

  • Stereocontrol: Amenable to asymmetric catalysis for the synthesis of chiral products.[15][16]

  • Broad Substrate Scope: A wide range of β-arylethylamines and carbonyl compounds can be used.

Experimental Protocol:

Protocol 3.1: Enantioselective Acyl-Pictet-Spengler Reaction

This protocol describes a general procedure for the asymmetric acyl-Pictet-Spengler reaction catalyzed by a chiral thiourea derivative.[16]

Materials:

  • Tryptamine (1.0 equiv)

  • Aldehyde (1.05 equiv)

  • Chiral thiourea catalyst (e.g., 1f in the reference, 1-10 mol%)

  • Anhydrous solvent (e.g., dichloromethane)

  • Acetic anhydride or other acylating agent

Procedure:

  • In a dry reaction flask under an inert atmosphere, dissolve tryptamine and the aldehyde in the anhydrous solvent.

  • Stir the mixture at room temperature to allow for the formation of the imine.

  • Add the chiral thiourea catalyst to the reaction mixture.

  • Add the acylating agent (e.g., acetic anhydride) to generate the N-acyliminium ion in situ.

  • Stir the reaction at the specified temperature (e.g., -78 °C to room temperature) and monitor its progress by TLC.

  • Upon completion, quench the reaction (e.g., with saturated aqueous NaHCO₃).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous salt and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the enantioenriched tetrahydro-β-carboline.

Quantitative Data:

Table 3: Enantioselective Pictet-Spengler Reactions

Tryptamine DerivativeAldehydeCatalystProductYield (%)Enantiomeric Excess (ee)Reference
TryptamineIsovaleraldehydeChiral Thiourea (1f)N-Acetyl-1-isobutyl-1,2,3,4-tetrahydro-β-carboline70%93%[16]
TryptamineCyclohexanecarboxaldehydeChiral Thiourea (1f)N-Acetyl-1-cyclohexyl-1,2,3,4-tetrahydro-β-carboline85%97%[16]
5-MethoxytryptamineIsovaleraldehydeChiral Thiourea (1f)N-Acetyl-1-isobutyl-6-methoxy-1,2,3,4-tetrahydro-β-carboline72%94%[16]
TryptamineBenzaldehydeChiral Au(I) complex1-Phenyl-1,2,3,4-tetrahydro-β-carboline97%92%[18]

Visualization:

G Mechanism of the Pictet-Spengler Reaction cluster_reactants Reactants cluster_mechanism Reaction Pathway tryptamine β-Arylethylamine imine Iminium Ion Formation (Acid-Catalyzed) tryptamine->imine aldehyde Aldehyde/Ketone aldehyde->imine cyclization Intramolecular Electrophilic Aromatic Substitution imine->cyclization spiro Spirocyclic Intermediate cyclization->spiro rearrangement Rearomatization spiro->rearrangement product Tetrahydro-β-carboline / Tetrahydroisoquinoline rearrangement->product

Caption: Simplified mechanism of the Pictet-Spengler reaction.

C-H Functionalization of Piperidines

Application Note:

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy for the synthesis of complex molecules, and its application to the piperidine scaffold offers a highly efficient way to introduce substituents without the need for pre-functionalized starting materials.[19] C-H functionalization reactions on piperidines can be directed to different positions (α, β, or γ to the nitrogen atom) depending on the reaction conditions, directing groups, and catalysts used. Rhodium-catalyzed C-H insertion reactions, for example, have been employed for the site-selective introduction of functional groups. Photoredox catalysis has also enabled the α-functionalization of N-Boc protected piperidines. This approach is particularly valuable for the late-stage modification of complex molecules, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies in drug discovery.

Key Features:

  • Step Economy: Avoids lengthy synthetic sequences involving pre-functionalization and protecting groups.

  • Late-Stage Functionalization: Enables the direct modification of complex piperidine-containing molecules.

  • Regioselectivity: The site of functionalization can be controlled by the choice of catalyst and directing group.

  • Novel Chemical Space: Provides access to novel substituted piperidine derivatives that may be difficult to synthesize by other methods.

Experimental Protocol:

Protocol 4.1: α-Arylation of N-Boc-Piperidine via Photoredox Catalysis

This protocol provides a general procedure for the α-C-H arylation of N-Boc-piperidine using a photoredox catalyst.

Materials:

  • N-Boc-piperidine (0.2 mmol)

  • Aryl halide (e.g., 4-bromobenzonitrile) (0.3 mmol)

  • Photocatalyst (e.g., Ir(ppy)₃) (1-2 mol%)

  • Base (e.g., Cs₂CO₃) (0.4 mmol)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF) (2 mL)

  • Blue LED light source

Procedure:

  • In a reaction vial, combine N-Boc-piperidine (0.2 mmol), the aryl halide (0.3 mmol), the photocatalyst (1-2 mol%), and the base (0.4 mmol).

  • Add the anhydrous, degassed solvent (2 mL) to the vial.

  • Seal the vial and place it in front of a blue LED light source.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • After the reaction is complete, dilute the mixture with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford the α-arylated piperidine derivative.

Quantitative Data:

Table 4: Site-Selective C-H Functionalization of Piperidine Derivatives

Piperidine DerivativeReaction TypeCatalystProduct PositionYield (%)Diastereomeric Ratio (dr)Reference
N-Boc-piperidineC-H InsertionRh₂(R-TCPTAD)₄C2-substituted60-85%up to >20:1
N-Brosyl-piperidineC-H InsertionRh₂(R-TPPTTL)₄C2-substituted70-90%up to >20:1
N-α-oxoarylacetyl-piperidineC-H InsertionRh₂(S-2-Cl-5-BrTPCP)₄C4-substituted50-75%up to 10:1
N-Boc-tetrahydropyridineCyclopropanation followed by reductive ring openingRh₂(S-DOSP)₄C3-substituted(Indirect)High

Visualization:

G Strategies for Site-Selective C-H Functionalization of Piperidines cluster_alpha α-Functionalization (C2) cluster_beta β-Functionalization (C3) cluster_gamma γ-Functionalization (C4) piperidine Piperidine Core alpha_method Directing Group-Assisted or Photoredox Catalysis piperidine->alpha_method beta_method Indirect Methods (e.g., Ring Opening of Cyclopropanated Intermediate) piperidine->beta_method gamma_method Steric Hindrance at α-position or Catalyst Control piperidine->gamma_method product_alpha α-Substituted Piperidine alpha_method->product_alpha product_beta β-Substituted Piperidine beta_method->product_beta product_gamma γ-Substituted Piperidine gamma_method->product_gamma

Caption: Logical relationships in site-selective C-H functionalization of piperidines.

References

Application Notes and Protocols for the Synthesis of Piperidine-Based Histone Deacetylase (HDAC) Inhibitors from Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of novel histone deacetylase (HDAC) inhibitors utilizing Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate as a key starting material. The protocol herein outlines a strategic synthetic pathway to construct a prototypic piperidine-based HDAC inhibitor, incorporating a capping group, a linker, and a zinc-binding group, which are the quintessential pharmacophoric features of this class of therapeutic agents. Detailed, step-by-step methodologies are provided for each synthetic transformation, accompanied by expert insights into the rationale behind experimental choices. This guide is intended to empower researchers in medicinal chemistry and drug discovery to explore novel chemical matter based on the versatile piperidone scaffold for the development of next-generation epigenetic modulators.

Introduction: The Therapeutic Promise of HDAC Inhibition and the Role of the Piperidine Scaffold

Histone deacetylases (HDACs) are a family of enzymes that play a pivotal role in the epigenetic regulation of gene expression.[1][2] By catalyzing the removal of acetyl groups from lysine residues on both histone and non-histone proteins, HDACs induce a more condensed chromatin structure, leading to transcriptional repression.[2] The dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, most notably cancer, where it can lead to the silencing of tumor suppressor genes.[1][2]

HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents.[2] By blocking the action of HDACs, these molecules induce hyperacetylation of histones, leading to a more relaxed chromatin state and the re-expression of silenced genes that can trigger cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2] The general pharmacophore for most HDAC inhibitors consists of three key components: a "capping group" that interacts with the surface of the enzyme, a "linker" region that occupies the catalytic channel, and a "zinc-binding group" (ZBG) that chelates the essential zinc ion in the active site.[3]

The piperidine ring is a privileged scaffold in medicinal chemistry and has been successfully incorporated into the linker region of numerous HDAC inhibitors.[4][5] Its three-dimensional structure can provide favorable conformational constraints, potentially enhancing binding affinity and selectivity for specific HDAC isoforms. The 4-oxopiperidine core, in particular, offers a versatile handle for chemical modification, allowing for the systematic introduction of linkers and capping groups to explore the structure-activity relationship (SAR) of novel inhibitor designs.

This guide details a synthetic strategy to leverage this compound for the creation of a potent HDAC inhibitor. The gem-dimethyl substitution at the 3-position can provide steric hindrance that may influence the conformational preference of the piperidine ring and its interactions with the HDAC active site.

Overall Synthetic Strategy

The synthetic approach outlined below is a multi-step sequence designed to construct a model HDAC inhibitor from this compound. The strategy involves:

  • Introduction of the Linker: A Horner-Wadsworth-Emmons olefination reaction will be employed to introduce an ester-containing linker at the 4-position of the piperidone ring.

  • Saturation of the Linker: Catalytic hydrogenation will be used to reduce the exocyclic double bond, providing a flexible alkyl linker.

  • Deprotection of the Piperidine Nitrogen: The benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen will be removed to enable the subsequent introduction of the capping group.

  • Attachment of the Capping Group: An amide coupling reaction will be utilized to attach a representative aromatic capping group.

  • Formation of the Zinc-Binding Group: The terminal ester of the linker will be converted into a hydroxamic acid, a well-established zinc-binding group in HDAC inhibitors.

Synthetic_Pathway start Benzyl 3,3-dimethyl-4- oxopiperidine-1-carboxylate intermediate1 Alkene Intermediate start->intermediate1 Horner-Wadsworth-Emmons Olefination intermediate2 Saturated Ester Intermediate intermediate1->intermediate2 Catalytic Hydrogenation intermediate3 Deprotected Piperidine intermediate2->intermediate3 N-Cbz Deprotection intermediate4 Capped Intermediate intermediate3->intermediate4 Amide Coupling (Capping Group) final_product Final HDAC Inhibitor (Hydroxamic Acid) intermediate4->final_product Hydroxamic Acid Formation

Caption: Overall synthetic workflow for the preparation of a piperidine-based HDAC inhibitor.

Detailed Experimental Protocols

PART 1: Synthesis of the Linker-Containing Piperidine Scaffold

Step 1: Horner-Wadsworth-Emmons Olefination

This step introduces a three-carbon linker with a terminal ester group onto the 4-position of the piperidone ring. The Horner-Wadsworth-Emmons reaction is chosen for its generally high E-selectivity and the ease of removal of the phosphate byproduct.[6][7]

  • Reaction: this compound with triethyl phosphonoacetate.

  • Rationale: This reaction creates an exocyclic α,β-unsaturated ester. The use of a stabilized phosphonate ylide favors the formation of the thermodynamically more stable E-isomer.

Protocol 1: Synthesis of Benzyl 4-(2-(ethoxycarbonyl)ethylidene)-3,3-dimethylpiperidine-1-carboxylate

ReagentMolar Eq.MWAmount
This compound1.0261.32 g/mol 2.61 g
Triethyl phosphonoacetate1.2224.16 g/mol 3.2 mL
Sodium hydride (60% dispersion in mineral oil)1.240.00 g/mol 0.48 g
Anhydrous Tetrahydrofuran (THF)--50 mL

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.48 g, 12.0 mmol) and wash with anhydrous hexanes (3 x 5 mL) to remove the mineral oil.

  • Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (3.2 mL, 12.0 mmol) in anhydrous THF (10 mL) to the sodium hydride suspension via the dropping funnel over 15 minutes.

  • Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of this compound (2.61 g, 10.0 mmol) in anhydrous THF (20 mL) to the ylide solution.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Step 2: Catalytic Hydrogenation

This step reduces the exocyclic double bond to provide a flexible saturated linker.

  • Reaction: Reduction of the alkene intermediate using hydrogen gas and a palladium catalyst.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of alkenes.[8][9] Palladium on carbon is a commonly used and effective catalyst for this transformation.

Protocol 2: Synthesis of Benzyl 4-(2-(ethoxycarbonyl)ethyl)-3,3-dimethylpiperidine-1-carboxylate

ReagentMolar Eq.MWAmount
Benzyl 4-(2-(ethoxycarbonyl)ethylidene)-3,3-dimethylpiperidine-1-carboxylate1.0331.42 g/mol 3.31 g
10% Palladium on Carbon (Pd/C)10 mol %-0.33 g
Ethanol--50 mL
Hydrogen gas--Balloon pressure

Procedure:

  • To a round-bottom flask, add the alkene intermediate (3.31 g, 10.0 mmol) and ethanol (50 mL).

  • Carefully add 10% Pd/C (0.33 g) to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 6-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the saturated ester intermediate, which is often pure enough for the next step without further purification.

PART 2: Functionalization of the Piperidine Scaffold and Formation of the Final Inhibitor

Step 3: N-Cbz Deprotection

This step removes the Cbz protecting group from the piperidine nitrogen, allowing for the subsequent attachment of the capping group.

  • Reaction: Hydrogenolysis of the Cbz group.

  • Rationale: Catalytic hydrogenation is a standard and clean method for the deprotection of Cbz groups.[10][11] The reaction conditions are often compatible with other functional groups.

Protocol 3: Synthesis of Ethyl 3-(3,3-dimethylpiperidin-4-yl)propanoate

ReagentMolar Eq.MWAmount
Benzyl 4-(2-(ethoxycarbonyl)ethyl)-3,3-dimethylpiperidine-1-carboxylate1.0333.44 g/mol 3.33 g
10% Palladium on Carbon (Pd/C)10 mol %-0.33 g
Ethanol--50 mL
Hydrogen gas--Balloon pressure

Procedure:

  • Follow the same procedure as described in Protocol 2 . The hydrogenation will cleave the Cbz group.

  • After filtration and concentration, the deprotected piperidine derivative is obtained and can be used directly in the next step.

Step 4: Amide Coupling for Capping Group Attachment

This step introduces the capping group, which is crucial for interaction with the surface of the HDAC enzyme. A simple benzoyl group is used here as a representative capping group.

  • Reaction: Amide bond formation between the deprotected piperidine and benzoyl chloride.

  • Rationale: Acylation of the secondary amine with an acid chloride in the presence of a non-nucleophilic base is a robust and high-yielding method for amide synthesis.

Protocol 4: Synthesis of Ethyl 3-(1-benzoyl-3,3-dimethylpiperidin-4-yl)propanoate

ReagentMolar Eq.MWAmount
Ethyl 3-(3,3-dimethylpiperidin-4-yl)propanoate1.0229.35 g/mol 2.29 g
Benzoyl chloride1.1140.57 g/mol 1.27 mL
Triethylamine1.5101.19 g/mol 2.1 mL
Dichloromethane (DCM)--40 mL

Procedure:

  • Dissolve the deprotected piperidine (2.29 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous DCM (40 mL) in a round-bottom flask and cool to 0 °C.

  • Slowly add benzoyl chloride (1.27 mL, 11.0 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the capped intermediate.

Step 5: Hydroxamic Acid Formation

This final step converts the terminal ester into a hydroxamic acid, the zinc-binding group.

  • Reaction: Treatment of the ester with hydroxylamine.

  • Rationale: The reaction of esters with hydroxylamine, typically in the presence of a base, is a common method for the synthesis of hydroxamic acids.

Protocol 5: Synthesis of N-hydroxy-3-(1-benzoyl-3,3-dimethylpiperidin-4-yl)propanamide

ReagentMolar Eq.MWAmount
Ethyl 3-(1-benzoyl-3,3-dimethylpiperidin-4-yl)propanoate1.0333.44 g/mol 3.33 g
Hydroxylamine hydrochloride5.069.49 g/mol 3.47 g
Potassium hydroxide5.056.11 g/mol 2.81 g
Methanol--50 mL

Procedure:

  • In a round-bottom flask, dissolve hydroxylamine hydrochloride (3.47 g, 50.0 mmol) in methanol (25 mL) and cool to 0 °C.

  • In a separate flask, dissolve potassium hydroxide (2.81 g, 50.0 mmol) in methanol (25 mL) and cool to 0 °C.

  • Slowly add the potassium hydroxide solution to the hydroxylamine hydrochloride solution at 0 °C. A white precipitate of potassium chloride will form.

  • Stir the mixture at 0 °C for 30 minutes, then filter to remove the precipitate. The filtrate contains free hydroxylamine.

  • Add the capped ester intermediate (3.33 g, 10.0 mmol) to the freshly prepared hydroxylamine solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with 1 M HCl to pH ~7.

  • Concentrate the mixture under reduced pressure.

  • Add water (30 mL) to the residue and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by recrystallization or flash column chromatography to afford the final hydroxamic acid.

Detailed_Synthesis cluster_0 Part 1: Linker Formation cluster_1 Part 2: Functionalization and Final Product A Benzyl 3,3-dimethyl-4- oxopiperidine-1-carboxylate B Alkene Ester A->B HWE Reaction (Protocol 1) C Saturated Ester B->C Hydrogenation (Protocol 2) D Deprotected Piperidine Ester C->D N-Cbz Deprotection (Protocol 3) E Capped Piperidine Ester D->E Amide Coupling (Protocol 4) F Final HDAC Inhibitor (Hydroxamic Acid) E->F Hydroxamic Acid Formation (Protocol 5)

Caption: Detailed synthetic steps for the HDAC inhibitor.

Application in Biological Assays

The synthesized piperidine-based HDAC inhibitor can be evaluated for its biological activity using standard in vitro assays.

In Vitro HDAC Inhibition Assay

The potency of the synthesized compound as an HDAC inhibitor can be determined using a fluorometric assay.[1][2][12] This assay measures the deacetylation of a fluorogenic substrate by a recombinant HDAC enzyme.

Protocol 6: Fluorometric HDAC Inhibition Assay

  • Reagents: Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6), fluorogenic HDAC substrate, assay buffer, and a known HDAC inhibitor as a positive control (e.g., SAHA).

  • Procedure:

    • Prepare serial dilutions of the synthesized compound in the assay buffer.

    • In a 96-well black plate, add the diluted compound, the HDAC enzyme, and the assay buffer.

    • Incubate for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate.

    • After a set incubation time, stop the reaction and measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Antiproliferative Assay

The ability of the synthesized compound to inhibit the growth of cancer cells can be assessed using a cell viability assay, such as the MTT assay.[3][13]

Protocol 7: MTT Cell Proliferation Assay

  • Cell Lines: Use a panel of human cancer cell lines (e.g., HeLa, HCT116).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the synthesized compound for 48-72 hours.

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion

The protocols detailed in this document provide a robust and versatile synthetic route for the preparation of novel HDAC inhibitors based on a 3,3-dimethyl-4-oxopiperidine scaffold. By leveraging well-established synthetic transformations, researchers can efficiently generate a library of analogues by varying the capping group and linker length to explore the structure-activity relationships and optimize for potency and isoform selectivity. The provided biological assay protocols offer a clear path for the preliminary evaluation of these newly synthesized compounds, facilitating the discovery of promising new therapeutic agents for the treatment of cancer and other diseases associated with HDAC dysregulation.

References

The Versatility of Piperidinone Scaffolds in Modern Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperidinone derivatives are foundational building blocks in the landscape of organic synthesis, serving as versatile intermediates in the construction of a wide array of complex molecules, including pharmaceuticals, natural products, and agrochemicals. Their inherent reactivity, coupled with the stereochemical diversity that can be readily introduced, makes them a subject of intense research and a valuable tool for synthetic chemists. This document provides a detailed overview of the practical applications of piperidinone derivatives, complete with experimental protocols for key transformations and visual representations of synthetic pathways.

I. Multicomponent Reactions: The Petrenko-Kritschenko Piperidone Synthesis

One of the most classic and efficient methods for the synthesis of 4-piperidone derivatives is the Petrenko-Kritschenko piperidone synthesis.[1] This multicomponent reaction involves the condensation of an alkyl-1,3-acetonedicarboxylate with an aldehyde and an amine, offering a straightforward route to symmetrically substituted 4-piperidones.[1]

Application in the Synthesis of Functionalized Piperidines

The Petrenko-Kritschenko reaction and its variations are widely employed for the synthesis of highly functionalized piperidines. These reactions can be catalyzed by various agents, including nano-crystalline solid acids, to achieve high yields under mild conditions.[2]

Table 1: Catalyst Efficiency in the Synthesis of Functionalized Piperidines [2]

CatalystTime (h)Yield (%)
Nano-sulfated zirconia687
Nano-structured ZnO882
Nano-γ-alumina1075
Nano-ZSM-5 zeolites1270
No catalyst810
Experimental Protocol: One-Pot Synthesis of Functionalized Piperidines[2]
  • To a mixture of an amine (2 mmol) and methyl acetoacetate (1 mmol) in ethanol (5 mL), add the nano-sulfated zirconia catalyst (10 mol%).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the aromatic aldehyde (2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for the time indicated in Table 1.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the catalyst and wash with ethanol.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Petrenko_Kritschenko cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aldehyde Aldehyde Condensation Condensation Aldehyde->Condensation Amine Amine Amine->Condensation Acetonedicarboxylate Alkyl-1,3-acetonedicarboxylate Acetonedicarboxylate->Condensation Piperidone 4-Piperidone Derivative Condensation->Piperidone

Caption: Petrenko-Kritschenko Piperidone Synthesis Workflow.

II. Asymmetric Synthesis: Accessing Chiral Piperidinone Derivatives

The development of asymmetric methods to synthesize enantiomerically enriched piperidinone derivatives is of paramount importance, as the chirality of these scaffolds often dictates the biological activity of the final products. Various strategies, including the use of chiral auxiliaries and catalysts, have been successfully implemented.

Catalytic Asymmetric Synthesis of Polysubstituted Piperidines

Rhodium(I) catalyzed [2+2+2] cycloaddition reactions employing a cleavable tether have emerged as a powerful tool for the asymmetric synthesis of polysubstituted piperidines.[3] This method allows for the construction of complex piperidine scaffolds with high enantioselectivity and yield.[3]

Table 2: Ligand Effect on the Asymmetric [2+2+2] Cycloaddition [3]

EntryLigandYield (%)ee (%)
1TADDOL-based phosphoramidite-low
2Guiphos B1lowlow
3CKphos7794
Experimental Protocol: Rhodium-Catalyzed Asymmetric [2+2+2] Cycloaddition[3]
  • In a glovebox, to a solution of [Rh(C2H4)2Cl]2 (0.01 mmol) and the chiral phosphoramidite ligand (e.g., CKphos, 0.022 mmol) in a suitable solvent, add the oxygen-linked alkenyl isocyanate (1.6 equiv).

  • Slowly add a solution of the alkyne (1.0 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the vinylogous amide product.

  • Determine the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.

Asymmetric_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product AlkenylIsocyanate Alkenyl Isocyanate Cycloaddition [2+2+2] Cycloaddition AlkenylIsocyanate->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Rh_catalyst [Rh(C2H4)2Cl]2 Rh_catalyst->Cycloaddition Chiral_ligand Chiral Ligand (e.g., CKphos) Chiral_ligand->Cycloaddition Piperidine Enantioenriched Piperidine Cycloaddition->Piperidine

Caption: Asymmetric Synthesis of Piperidines via [2+2+2] Cycloaddition.

III. Synthesis of Pharmacologically Active Compounds: The Case of Donepezil

Piperidinone derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals. A prominent example is Donepezil, a widely used medication for the treatment of Alzheimer's disease.[4][5][6][7][8] The synthesis of Donepezil analogues often involves the modification of a piperidinone scaffold.[4][5][6][8]

Synthesis of Donepezil Analogues from 2-Substituted 4-Piperidones

A concise and high-yielding double aza-Michael reaction can be used to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones.[4][5][6] These piperidones are then converted into analogues of Donepezil.[4][5][6]

Table 3: Synthesis of Methoxymethylene Derivatives from 4-Piperidones [4][5]

SubstrateProductYield (%)
2-Methyl-4-piperidoneCorresponding methoxymethylene derivative85-95
2-Phenyl-4-piperidoneCorresponding methoxymethylene derivative80-90
Experimental Protocol: Wittig Reaction for Donepezil Analogue Synthesis[4][5]
  • To a suspension of [(Ph3)PCH2OCH3]Cl in a suitable anhydrous solvent (e.g., THF), add lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C).

  • Stir the resulting ylide solution for a specified time.

  • Add a solution of the 2-substituted 4-piperidone in the same solvent to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the methoxymethylene derivative.

Donepezil_Synthesis Piperidone 2-Substituted-4-piperidone Wittig_Reaction Wittig Reaction Piperidone->Wittig_Reaction Wittig_Reagent [(Ph3)PCH2OCH3]Cl + LDA Wittig_Reagent->Wittig_Reaction Methoxymethylene Methoxymethylene Derivative Wittig_Reaction->Methoxymethylene Further_Steps Further Synthetic Steps Methoxymethylene->Further_Steps Donepezil_Analogue Donepezil Analogue Further_Steps->Donepezil_Analogue

Caption: Synthetic Pathway to Donepezil Analogues.

IV. Spirocyclic Piperidines: Expanding Chemical Space

Spiropiperidines, containing a spirocyclic junction involving the piperidine ring, have gained significant attention in drug discovery due to their unique three-dimensional structures.[9][10] The synthesis of these complex architectures often utilizes piperidinone derivatives as key starting materials.

Asymmetric 'Clip-Cycle' Synthesis of 3-Spiropiperidines

A two-step 'Clip-Cycle' approach has been developed for the asymmetric synthesis of 3-spiropiperidines.[10][11][12] This method involves an E-selective cross-metathesis ('Clip') followed by an intramolecular asymmetric aza-Michael cyclization ('Cycle') promoted by a chiral phosphoric acid catalyst.[10][11][12]

Table 4: Enantioselective Synthesis of 3-Spiropiperidines [10][11][12]

SubstrateYield (%)er
N-Cbz-2-spirocyclohexylhex-5-eneup to 8796:4
Various N-Cbz-protected 1-amino-hex-5-enesup to 87up to 97:3
Experimental Protocol: Asymmetric Aza-Michael Cyclization ('Cycle' Step)[10][11]
  • To a solution of the cross-metathesis product in a suitable solvent (e.g., toluene), add the chiral phosphoric acid catalyst (e.g., (R)-anthra, 20 mol%).

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantioenriched 3-spiropiperidine.

  • Determine the enantiomeric ratio (er) by chiral stationary phase HPLC.

Spiro_Synthesis Amino_hexene N-Protected 1-Amino-hex-5-ene Clip_Step Cross-Metathesis ('Clip') Amino_hexene->Clip_Step Thioacrylate Thioacrylate Thioacrylate->Clip_Step Metathesis_Product Cross-Metathesis Product Clip_Step->Metathesis_Product Cycle_Step Asymmetric Aza-Michael Cyclization ('Cycle') Metathesis_Product->Cycle_Step Spiropiperidine Enantioenriched 3-Spiropiperidine Cycle_Step->Spiropiperidine Catalyst Chiral Phosphoric Acid Catalyst->Cycle_Step

Caption: 'Clip-Cycle' Approach to 3-Spiropiperidines.

References

Application Notes and Protocols for the Synthesis of N-Substituted-Piperidine Analogs in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Piperidine Scaffold as a Privileged Structure in Alzheimer's Drug Discovery

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by a multifactorial pathology, including cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress.[1] The piperidine nucleus, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and is recognized as a "privileged scaffold" due to its presence in numerous neurologically active pharmaceuticals.[2][3] Its conformational flexibility and ability to interact with various biological targets make it an ideal framework for the design of multi-target-directed ligands (MTDLs) for AD.[1][4] Notably, the blockbuster drug Donepezil, an acetylcholinesterase (AChE) inhibitor, features a prominent N-benzylpiperidine moiety, highlighting the therapeutic potential of this structural motif.[3][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of N-substituted-piperidine analogs as potential therapeutic agents for Alzheimer's disease. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the rationale behind key experimental steps.

Strategic Approaches to the Synthesis of N-Substituted-Piperidine Analogs

The synthesis of N-substituted-piperidine analogs for AD research typically follows a convergent strategy, where the piperidine core is functionalized with various substituents to modulate its pharmacological profile. The primary synthetic considerations involve the formation of the piperidine ring itself and the subsequent N-substitution.

Core Piperidine Synthesis

The piperidine ring can be synthesized through various methods, including the reduction of pyridine precursors or through cyclization reactions.[6][7] For many applications, commercially available piperidine derivatives serve as convenient starting materials.

N-Substitution Strategies

The N-substituent plays a crucial role in defining the biological activity of the piperidine analog. Common N-substituents in AD research include benzyl, phenylethyl, and other aromatic moieties that can interact with the peripheral anionic site (PAS) of AChE or other relevant targets.[8][9] The most common method for N-substitution is the nucleophilic substitution reaction between a piperidine derivative and an appropriate alkyl or benzyl halide.

A generalized workflow for the synthesis of these analogs is depicted below:

Synthesis_Workflow Start Starting Materials (e.g., Piperidine derivative, Alkyl/Benzyl Halide) Reaction N-Alkylation/Arylation Reaction Start->Reaction Reagents, Solvent, Base Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization Biological_Eval Biological Evaluation (e.g., AChE Inhibition Assay) Characterization->Biological_Eval

Caption: General experimental workflow for the synthesis and evaluation of N-substituted-piperidine analogs.

Detailed Experimental Protocol: Synthesis of a Representative N-Benzylpiperidine Analog

This protocol details the synthesis of a model N-benzylpiperidine derivative, a common structural motif in potent AChE inhibitors.[8]

Materials and Reagents
Reagent/MaterialGradeSupplier
PiperidineReagentSigma-Aldrich
Benzyl bromideReagentSigma-Aldrich
Potassium carbonate (K₂CO₃)AnhydrousFisher Scientific
Acetonitrile (CH₃CN)AnhydrousVWR
Dichloromethane (CH₂Cl₂)HPLC GradeFisher Scientific
Ethyl acetate (EtOAc)HPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ReagentSigma-Aldrich
Silica gel (230-400 mesh)Sorbent Technologies
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.0 equiv.), anhydrous potassium carbonate (2.0 equiv.), and anhydrous acetonitrile (50 mL).

  • Reagent Addition: While stirring at room temperature, add benzyl bromide (1.1 equiv.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude product in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate) to isolate the pure N-benzylpiperidine.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[2]

Characterization Data for a Representative N-Benzylpiperidine Analog

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃) δ 7.35-7.20 (m, 5H, Ar-H), 3.48 (s, 2H, N-CH₂-Ar), 2.40-2.30 (m, 4H, piperidine-H), 1.65-1.55 (m, 4H, piperidine-H), 1.45-1.35 (m, 2H, piperidine-H).
¹³C NMR (100 MHz, CDCl₃) δ 138.5 (Ar-C), 129.2 (Ar-CH), 128.1 (Ar-CH), 126.9 (Ar-CH), 64.0 (N-CH₂-Ar), 54.5 (piperidine-C), 26.0 (piperidine-C), 24.4 (piperidine-C).
HRMS (ESI) Calculated for C₁₂H₁₈N [M+H]⁺: 176.1439; Found: 176.1432.

Biological Evaluation: In Vitro Acetylcholinesterase Inhibition Assay

The primary biological target for many N-substituted-piperidine analogs in AD research is acetylcholinesterase (AChE).[10][11] The following protocol outlines a standard in vitro assay to determine the AChE inhibitory activity of the synthesized compounds.

Assay Principle

The assay is based on the Ellman's method, where the activity of AChE is measured by monitoring the increase in absorbance due to the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a colored product.

AChE_Assay Substrate Acetylthiocholine Enzyme AChE Substrate->Enzyme Product1 Thiocholine Enzyme->Product1 Product2 Acetate Enzyme->Product2 Colored_Product Colored Product (Absorbance at 412 nm) Product1->Colored_Product DTNB DTNB (Ellman's Reagent) DTNB->Colored_Product Inhibitor N-Substituted-Piperidine Analog Inhibitor->Enzyme Inhibition

Caption: Schematic of the Ellman's method for AChE inhibition assay.

Protocol for AChE Inhibition Assay
  • Prepare Reagents: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Compound Preparation: Prepare serial dilutions of the synthesized N-substituted-piperidine analogs in the buffer.

  • Assay Procedure: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution. Add the AChE solution and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C).

  • Initiate Reaction: Add the ATCI solution to initiate the enzymatic reaction.

  • Measure Absorbance: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Structure-Activity Relationship (SAR) Insights

The biological activity of N-substituted-piperidine analogs can be significantly influenced by the nature and position of substituents on both the piperidine ring and the N-aryl/alkyl group.[8] For instance, the introduction of electron-donating or electron-withdrawing groups on the N-benzyl ring can modulate the binding affinity to AChE.[12] Furthermore, incorporating other pharmacophores, such as those targeting BACE-1 or possessing antioxidant properties, can lead to the development of multi-target-directed ligands with enhanced therapeutic potential.[4][13]

Conclusion

The N-substituted-piperidine scaffold remains a highly valuable starting point for the design and synthesis of novel therapeutics for Alzheimer's disease. The protocols and insights provided in these application notes offer a solid foundation for researchers to synthesize and evaluate their own series of piperidine-based compounds, contributing to the ongoing efforts to develop effective treatments for this devastating disease.

References

Application Notes & Protocols: A Guide to the Preparation of Optically Active tert-Butyl 3-Methyl-4-Oxopiperidine-1-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Significance of Chiral Piperidines in Modern Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals targeting a wide range of diseases.[1] The introduction of a chiral center, such as the methyl group at the 3-position of the piperidine ring in tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, adds a layer of complexity and specificity that is crucial for modern drug design. The spatial arrangement of substituents on the piperidine ring can dramatically influence the pharmacological activity and side-effect profile of a drug candidate.[2] Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure piperidine derivatives is of paramount importance to the pharmaceutical industry.[1][2]

This guide provides an in-depth exploration of various methodologies for the preparation of optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, a key intermediate in the synthesis of numerous biologically active compounds. We will delve into the mechanistic underpinnings of asymmetric synthesis, the elegance of enzymatic resolutions, and the classical approach of diastereomeric salt formation, offering detailed protocols and expert insights to guide researchers in this critical synthetic endeavor.

Strategic Approaches to Enantioselective Synthesis

The synthesis of a chiral molecule like tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate can be broadly approached in two ways:

  • Asymmetric Synthesis: This "bottom-up" approach involves the creation of the desired stereocenter from an achiral or prochiral precursor using a chiral catalyst or auxiliary.[3][4] This method is often more atom-economical as it avoids the discarding of an unwanted enantiomer.

  • Chiral Resolution: This "top-down" approach involves the separation of a racemic mixture of the target molecule or a precursor into its constituent enantiomers.[5] While conceptually straightforward, this method has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer, unless the undesired enantiomer can be racemized and recycled.

This guide will provide detailed protocols for both asymmetric synthesis and chiral resolution, enabling researchers to choose the most suitable method based on their specific needs and available resources.

Part 1: Asymmetric Synthesis via Organocatalyzed aza-Michael Addition

The intramolecular aza-Michael addition is a powerful reaction for the construction of nitrogen-containing heterocyclic rings like piperidines.[6][7] By employing a chiral organocatalyst, this reaction can be rendered highly enantioselective, providing direct access to the desired chiral piperidone.[8]

Causality of Experimental Choices

The choice of an organocatalyst, often a chiral amine or a derivative thereof, is critical for achieving high enantioselectivity. The catalyst operates by forming a transient chiral iminium ion with the enone substrate, which then undergoes a stereocontrolled intramolecular cyclization. The steric and electronic properties of the catalyst dictate the facial selectivity of the cyclization, leading to the preferential formation of one enantiomer. The use of an acid co-catalyst can facilitate the formation of the iminium ion and enhance the reaction rate.[8]

Experimental Workflow: Asymmetric aza-Michael Addition

cluster_prep Substrate Preparation cluster_reaction Asymmetric Cyclization cluster_workup Work-up and Purification cluster_analysis Analysis start Start with achiral precursor prep_substrate Prepare acyclic amino-enone start->prep_substrate add_catalyst Add chiral organocatalyst and acid co-catalyst prep_substrate->add_catalyst reaction Intramolecular aza-Michael addition add_catalyst->reaction quench Quench reaction reaction->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify analyze Characterize and determine enantiomeric excess (chiral HPLC) purify->analyze end Optically active product analyze->end

Caption: Workflow for Asymmetric Synthesis.

Protocol: Organocatalyzed Asymmetric Intramolecular aza-Michael Addition

This protocol is a representative procedure based on established principles of organocatalyzed asymmetric aza-Michael reactions.[7][8]

Materials:

  • Acyclic amino-enone precursor

  • Chiral primary-tertiary diamine catalyst (e.g., a cinchona alkaloid derivative)[8]

  • Trifluoroacetic acid (TFA) as co-catalyst

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of the acyclic amino-enone precursor (1.0 eq) in the chosen anhydrous solvent (0.1 M), add the chiral diamine catalyst (0.1 eq) and trifluoroacetic acid (0.1 eq) at room temperature.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using the appropriate eluent system to afford the optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

ParameterRecommended ConditionRationale
Catalyst Loading 5-20 mol%Balances reaction rate and cost-effectiveness.
Co-catalyst Trifluoroacetic acid (TFA)Facilitates iminium ion formation.[8]
Solvent Dichloromethane or TolueneAprotic solvents that are compatible with the reaction conditions.
Temperature 20-40 °CInfluences reaction rate and enantioselectivity.
Concentration 0.05-0.2 MCan affect reaction kinetics.

Part 2: Chemoenzymatic Synthesis via Enzymatic Resolution

Enzymatic resolution is a highly effective method for obtaining enantiomerically pure compounds, leveraging the inherent stereoselectivity of enzymes.[9][10] Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and esters due to their broad substrate tolerance and high enantioselectivity.[11]

Causality of Experimental Choices

In a kinetic resolution, the enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture at a much faster rate than the other. For the synthesis of optically active piperidones, a common strategy is the enzymatic resolution of a racemic precursor, such as a racemic alcohol, via acylation. Candida antarctica Lipase B (CAL-B) is a popular choice for such transformations due to its robustness and high enantioselectivity in a wide range of organic solvents.[9][11]

Experimental Workflow: Enzymatic Resolution

cluster_prep Racemic Substrate Preparation cluster_reaction Enzymatic Resolution cluster_workup Separation and Conversion cluster_analysis Analysis start Synthesize racemic precursor (e.g., alcohol) add_enzyme Add lipase (e.g., CAL-B) and acyl donor start->add_enzyme reaction Enantioselective acylation add_enzyme->reaction separate Separate acylated and unreacted enantiomers reaction->separate convert Convert desired enantiomer to target molecule separate->convert analyze Characterize and determine enantiomeric excess convert->analyze end Optically active product analyze->end

Caption: Workflow for Chemoenzymatic Synthesis.

Protocol: Enzymatic Kinetic Resolution of a Piperidine Precursor

This protocol describes a general procedure for the enzymatic resolution of a racemic piperidine alcohol precursor.[9][11]

Materials:

  • Racemic piperidine alcohol precursor

  • Immobilized Candida antarctica Lipase B (CAL-B)

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Celite

  • Silica gel for column chromatography

  • Eluent for column chromatography

Procedure:

  • To a solution of the racemic piperidine alcohol precursor (1.0 eq) in the anhydrous organic solvent, add the acyl donor (2.0-5.0 eq) and immobilized CAL-B (by weight, typically 10-50% of the substrate weight).

  • Stir the suspension at a controlled temperature (e.g., 30-45 °C) and monitor the conversion by TLC or gas chromatography (GC). The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted alcohol.

  • Once the desired conversion is reached, filter off the enzyme through a pad of Celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Separate the acylated product from the unreacted alcohol by flash column chromatography.

  • The enantiomerically enriched alcohol or the acylated product can then be carried forward to synthesize the target optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.

  • Determine the enantiomeric excess of both the product and the unreacted starting material by chiral HPLC or GC.

ParameterRecommended ConditionRationale
Enzyme Immobilized Candida antarctica Lipase B (CAL-B)High enantioselectivity and stability in organic media.[9][11]
Acyl Donor Vinyl acetate or Isopropenyl acetateIrreversible acylation drives the reaction forward.
Solvent Toluene or tert-Butyl methyl etherAprotic solvents that do not interfere with the enzymatic reaction.
Temperature 30-45 °COptimal temperature for CAL-B activity and stability.
Conversion ~50%Maximizes the enantiomeric excess of both the product and remaining substrate.

Part 3: Chiral Resolution via Diastereomeric Salt Formation

This classical method remains a viable and often scalable approach for the separation of enantiomers.[5] It involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different physical properties, such as solubility.[5][12]

Causality of Experimental Choices

The success of this method hinges on the selection of an appropriate chiral resolving agent that forms well-defined, crystalline salts with the racemic substrate and exhibits a significant difference in solubility between the two diastereomeric salts. For a basic substrate like a piperidine derivative, chiral acids are commonly used as resolving agents.

Experimental Workflow: Chiral Resolution

cluster_prep Salt Formation cluster_reaction Diastereomeric Salt Crystallization cluster_workup Liberation of Enantiomer cluster_analysis Analysis start Racemic piperidine precursor add_agent Add chiral resolving agent start->add_agent crystallize Fractional crystallization to separate diastereomers add_agent->crystallize isolate Isolate desired diastereomeric salt crystallize->isolate liberate Liberate the free base (enantiomer) isolate->liberate analyze Characterize and determine optical purity liberate->analyze end Optically active product analyze->end

Caption: Workflow for Chiral Resolution.

Protocol: Generalized Chiral Resolution of a Racemic Piperidine

This protocol provides a general framework for the chiral resolution of a racemic piperidine derivative.[5][12]

Materials:

  • Racemic piperidine derivative

  • Chiral resolving agent (e.g., tartaric acid, mandelic acid, or a chiral phosphoric acid)[5][12]

  • Solvent for crystallization (e.g., ethanol, methanol, isopropanol, or mixtures with water)

  • Aqueous base solution (e.g., NaOH, NaHCO₃)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the racemic piperidine derivative in the chosen crystallization solvent, warming if necessary.

  • Add a solution of the chiral resolving agent (0.5-1.0 eq) in the same solvent.

  • Allow the mixture to cool slowly to induce crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired salt can be beneficial.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • The optical purity of the crystallized salt can be improved by recrystallization.

  • To liberate the free base, dissolve the diastereomeric salt in water and add an aqueous base solution to adjust the pH to >10.

  • Extract the liberated enantiomerically enriched piperidine derivative with an organic solvent.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the optically active product.

  • Determine the enantiomeric excess of the product by chiral HPLC or by measuring the specific rotation.

Chiral Resolving AgentTypeSuitable for
(+)- or (-)-Tartaric Acid AcidRacemic bases
(R)- or (S)-Mandelic Acid AcidRacemic bases
(R)- or (S)-Camphorsulfonic Acid AcidRacemic bases
Chiral Phosphoric Acids AcidRacemic bases[12]

Conclusion: Selecting the Optimal Synthetic Route

The choice of method for preparing optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate depends on several factors, including the desired scale of the synthesis, the available equipment and expertise, and cost considerations.

  • Asymmetric synthesis offers an elegant and potentially more efficient route, especially for large-scale production, as it avoids the loss of 50% of the material inherent in resolution. However, it may require more extensive process development to optimize the catalyst system and reaction conditions.

  • Enzymatic resolution is a powerful and often highly selective method that can provide access to both enantiomers with high optical purity. The mild reaction conditions and the reusability of immobilized enzymes make it an attractive option.

  • Chiral resolution by diastereomeric salt formation is a well-established and often reliable technique, particularly at the lab scale. While it may be less atom-economical, it can be a practical solution when a suitable resolving agent and crystallization conditions are identified.

By understanding the principles and protocols outlined in this guide, researchers and drug development professionals can make informed decisions and effectively implement a synthetic strategy to obtain the desired enantiomer of this valuable pharmaceutical intermediate.

References

Application Notes and Protocols for the Development of Anti-Acetylcholinesterase Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Acetylcholinesterase in Neuronal Signaling and Disease

Acetylcholinesterase (AChE) is a pivotal enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1][2] This enzymatic degradation terminates the signal transmission at cholinergic synapses, playing a crucial role in cognitive functions like memory and learning, as well as in muscle contraction.[3][4] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][5][6][7] This mechanism forms the therapeutic basis for a class of drugs known as anti-acetylcholinesterase agents or AChE inhibitors.

Historically, the development of AChE inhibitors dates back to the 1860s, with synthetic derivatives emerging in the 1930s to modulate peripheral cholinergic function.[8] However, it is within the last few decades that these agents have been systematically developed for treating central nervous system disorders.[8] Today, AChE inhibitors are the cornerstone of symptomatic treatment for neurodegenerative conditions such as Alzheimer's disease, and are also utilized in the management of myasthenia gravis, glaucoma, and as antidotes to anticholinergic poisoning.[5][7][9][10]

Currently, drugs like donepezil, rivastigmine, and galantamine are FDA-approved for the palliative treatment of mild to moderate Alzheimer's disease, working to improve cognitive function by compensating for the loss of functioning brain cells that produce acetylcholine.[3][5][11] While these drugs provide symptomatic relief, they do not halt the underlying progression of the disease, highlighting the ongoing need for the development of novel, more effective AChE inhibitors.[2][5][11]

This guide provides a comprehensive overview of the principles and methodologies involved in the discovery and characterization of novel anti-acetylcholinesterase agents. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to navigate the complexities of AChE inhibitor development, from initial screening to kinetic characterization.

Part 1: The Scientific Foundation of Anti-Acetylcholinesterase Agent Development

The journey of developing a new anti-acetylcholinesterase agent is a multi-step process governed by the U.S. Food and Drug Administration (FDA) to ensure the safety and efficacy of new pharmaceutical compounds. This process can be broadly categorized into five key stages:

  • Discovery and Development: This initial phase involves the identification of a new compound that has the potential to be a drug. Researchers may test thousands of compounds before finding a promising candidate.

  • Preclinical Research: Before testing a drug in humans, researchers must conduct laboratory and animal studies to determine its safety profile.[12][13] This phase aims to identify any potential for serious harm (toxicity).[13]

  • Clinical Research: Once a drug is deemed safe in preclinical studies, it can be tested in humans in a series of clinical trials (Phases I-IV).[12][14] These trials are designed to assess the drug's safety, efficacy, and optimal dosage.

  • FDA Drug Review: After the completion of clinical trials, the drug developer can submit a New Drug Application (NDA) to the FDA.[12] The FDA review team then thoroughly examines all the submitted data to decide whether to approve the drug for marketing.[12][13]

  • FDA Post-Market Drug Safety Monitoring: The FDA's monitoring of a drug's safety does not stop after approval.[12] The agency continues to track the safety of all drugs on the market to identify any unforeseen risks.[12]

Mechanism of Action: How Anti-Acetylcholinesterase Agents Work

Anti-acetylcholinesterase agents function by inhibiting the acetylcholinesterase enzyme, which is responsible for breaking down the neurotransmitter acetylcholine.[3][6][7] This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][5][6]

AChE inhibitors can be classified into two main groups based on their mode of action:

  • Reversible Inhibitors: These inhibitors bind to the AChE enzyme for a short period and are then metabolized or excreted, allowing the enzyme to resume its normal function.[3] Reversible inhibitors can be further categorized as competitive or noncompetitive and are the primary type used for therapeutic purposes.[5]

  • Irreversible Inhibitors: These agents form a stable, long-lasting complex with the AChE enzyme.[3] Organophosphates are a well-known example of irreversible inhibitors and are often associated with toxic effects.[5][6]

The active site of the acetylcholinesterase enzyme has two key sites: the anionic site and the esteratic site.[6] Acetylcholine binds to both of these sites, and the esteratic site, containing serine, histidine, and glutamate residues, is where the hydrolysis of acetylcholine occurs.[6] Inhibitors work by binding to these sites and preventing acetylcholine from being broken down.[3][15]

Drug Design Strategies

The development of new AChE inhibitors is an active area of research, with several strategies being employed to design more effective and safer drugs:

  • Kinetics-Driven Drug Design: This approach focuses on designing inhibitors with a longer drug-target residence time, which can lead to a larger safety window and improved efficacy.[16][17][18]

  • Multi-Target-Directed Ligands (MTDLs): Given the multifaceted nature of diseases like Alzheimer's, researchers are designing compounds that can interact with multiple targets simultaneously.[19] For example, some inhibitors are designed to not only inhibit AChE but also to prevent the aggregation of β-amyloid plaques, another hallmark of Alzheimer's disease.[11][19][20]

  • Bivalent Inhibitors: This strategy involves designing drugs that can simultaneously bind to both the catalytic and peripheral anionic sites of the AChE enzyme, which can improve both the potency and selectivity of the inhibitor.[21]

The following diagram illustrates the general workflow for the development of anti-acetylcholinesterase agents, from initial discovery to preclinical and clinical evaluation.

DrugDevelopmentWorkflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development cluster_Regulatory Regulatory & Post-Market TargetID Target Identification (Acetylcholinesterase) HitID Hit Identification (Screening) TargetID->HitID High-Throughput Screening LeadGen Lead Generation HitID->LeadGen SAR Studies LeadOpt Lead Optimization LeadGen->LeadOpt Improve Potency & Selectivity Preclinical Preclinical Studies (In vitro & In vivo) LeadOpt->Preclinical Safety & ADME Phase1 Phase I (Safety) Preclinical->Phase1 IND Application Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA FDAReview FDA Review NDA->FDAReview Approval Approval FDAReview->Approval Successful Review Phase4 Phase IV (Post-market Surveillance) Approval->Phase4

Caption: Workflow of Anti-Acetylcholinesterase Agent Development.

Part 2: In Vitro Screening and Characterization of AChE Inhibitors

The initial step in identifying novel anti-acetylcholinesterase agents involves in vitro screening assays to assess their inhibitory activity. The most widely used method for this purpose is the Ellman's assay, a colorimetric method that provides a simple and robust way to measure AChE activity.[22][23][24][25]

Principle of the Ellman's Assay

The Ellman's assay utilizes acetylthiocholine (ATCI) as a substrate for AChE. The enzyme hydrolyzes ATCI to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate the yellow-colored anion 5-thio-2-nitrobenzoate (TNB).[22][23][26] The intensity of the yellow color, which is directly proportional to the AChE activity, is measured spectrophotometrically at 412 nm.[22][23]

The following diagram illustrates the chemical reaction underlying the Ellman's assay.

EllmansAssay cluster_reaction Ellman's Assay Reaction ATCI Acetylthiocholine (ATCI) (Substrate) AChE Acetylcholinesterase (AChE) ATCI->AChE Thiocholine Thiocholine AChE->Thiocholine Hydrolysis Acetate Acetate AChE->Acetate TNB 5-Thio-2-Nitrobenzoate (TNB) (Yellow Product) Thiocholine->TNB DTNB DTNB (Ellman's Reagent) DTNB->TNB Reaction with Thiocholine Spectrophotometer Measure Absorbance at 412 nm TNB->Spectrophotometer

Caption: Principle of the Ellman's Assay for AChE Activity.

Protocol: Determination of IC50 for AChE Inhibitors using Ellman's Method

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[1] The following protocol details a modified Ellman's method for determining the IC50 value of a test compound in a 96-well microplate format.[1][23]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)[1]

  • Test inhibitor compound

  • Positive control inhibitor (e.g., Donepezil or Eserine)[1]

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)[1]

  • Acetylthiocholine iodide (ATCI)[1]

  • Phosphate buffer (0.1 M, pH 8.0)[1][23]

  • 96-well microplate[22]

  • Microplate reader[22]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.[1][23]

    • Prepare a series of dilutions of the test inhibitor and the positive control in phosphate buffer to achieve the desired final concentrations for the assay.[1]

    • Prepare a 10 mM solution of DTNB in phosphate buffer.[1]

    • Prepare a 14 mM solution of ATCI in phosphate buffer.[1]

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL of phosphate buffer.[23]

    • Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of phosphate buffer (or a suitable solvent like DMSO at the same final concentration as the test wells).[23]

    • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test inhibitor at various concentrations.[23]

    • It is recommended to perform all measurements in triplicate.

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to interact with the enzyme.[22][23]

  • Initiation of Reaction and Measurement:

    • To each well (except the blank), add 20 µL of 15 mM ATCI solution and 20 µL of 3 mM DTNB solution. The final volume in each well will be 200 µL.[23]

    • Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes to monitor the reaction kinetics.[1][23]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.[23]

    • Correct for background absorbance by subtracting the rate of the blank from all other rates.[23]

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:[22] % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[22]

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[1] This can be done using appropriate software (e.g., GraphPad Prism, Origin) to perform a non-linear regression analysis.[27]

Data Presentation: Summarizing Inhibitor Potency

The results of the IC50 determination should be presented in a clear and concise manner. A table is an effective way to summarize the potency of different inhibitors.

InhibitorIC50 (nM)Source
Donepezil21 ± 1In vitro[22]
Galantamine1270 +/- 210In vitro[22]
Rivastigmine4300 - 476000-[22]
Test Compound X Insert ValueSpecify Assay Conditions

Note: IC50 values can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, buffer composition). Therefore, it is crucial to include a reference compound in the assay for comparison.

Part 3: Kinetic Analysis of Enzyme Inhibition

Beyond determining the IC50 value, a thorough characterization of an AChE inhibitor involves understanding its mechanism of inhibition. Kinetic studies can elucidate whether an inhibitor is competitive, noncompetitive, uncompetitive, or exhibits a mixed mode of inhibition. This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the inhibitor's properties.

Understanding Different Types of Enzyme Inhibition
  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate.[28] This type of inhibition can be overcome by increasing the substrate concentration.

  • Noncompetitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic activity, regardless of whether the substrate is bound.[28]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.[28][29] This type of inhibition is more effective at higher substrate concentrations.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often at an allosteric site.[29]

Protocol: Kinetic Analysis of AChE Inhibition

The following protocol outlines the steps for performing a kinetic analysis of an AChE inhibitor using the Ellman's assay.

Procedure:

  • Varying Substrate and Inhibitor Concentrations:

    • Perform the Ellman's assay as described previously, but with a key modification: vary the concentration of the substrate (ATCI) at several fixed concentrations of the inhibitor.

    • It is also necessary to determine the initial reaction velocities in the absence of the inhibitor for each substrate concentration.

  • Data Analysis using Lineweaver-Burk Plots:

    • The Lineweaver-Burk plot, a double-reciprocal plot of 1/velocity (1/V) versus 1/substrate concentration (1/[S]), is a widely used graphical method for analyzing enzyme kinetics.[28][30]

    • Plot the data for each inhibitor concentration on the same graph. The pattern of the lines will reveal the type of inhibition.[28][31]

The following diagram illustrates the characteristic Lineweaver-Burk plots for different types of enzyme inhibition.

InhibitionKinetics cluster_competitive Competitive Inhibition cluster_noncompetitive Noncompetitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a 1/V b 1/[S] a->b Lines intersect on the y-axis c 1/V d 1/[S] c->d Lines intersect on the x-axis e 1/V f 1/[S] e->f Parallel lines

References

Troubleshooting & Optimization

Technical Support Center: Optimization of N-piperidinyl-benzimidazolone Derivatives Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-piperidinyl-benzimidazolone derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of N-piperidinyl-benzimidazolone derivatives, presented in a question-and-answer format to directly address specific experimental challenges.

Issue 1: Low Yield in Benzimidazolone Ring Formation

  • Question: I am experiencing low yields during the cyclization of o-phenylenediamine with a carbonyl source (e.g., urea, phosgene, or their equivalents) to form the benzimidazolone core. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed.

    • Suboptimal Reaction Temperature: The optimal temperature can vary depending on the specific reactants and catalysts used. While some reactions proceed at room temperature, classical methods may require heating. A modest increase in temperature might improve the conversion rate, but excessive heat can lead to degradation and side products.

    • Inappropriate Solvent: The choice of solvent is crucial for reaction rate and yield. Solvents like ethanol, methanol, and acetonitrile are commonly used. Experimenting with different solvents to ensure proper dissolution of starting materials can be beneficial.

    • Side Reactions: Over-oxidation of the o-phenylenediamine or formation of polymeric byproducts can reduce the yield of the desired benzimidazolone. Ensuring an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidation.

Issue 2: Challenges in N-Arylation of the Piperidine Ring (Buchwald-Hartwig Amination)

  • Question: My Buchwald-Hartwig amination to couple the piperidine nitrogen with an aryl halide is giving low conversion or has stalled. What should I troubleshoot?

  • Answer: The Buchwald-Hartwig amination is a powerful but sensitive reaction. Here are key parameters to optimize:

    • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical and often substrate-dependent. For N-heterocycles like piperidines, sterically hindered and electron-rich phosphine ligands such as XPhos, RuPhos, and tBuXPhos are often effective. If using a palladium precursor like Pd(OAc)₂, consider switching to a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) for more reliable results.

    • Base Selection: The base plays a crucial role in the catalytic cycle. Strong bases like sodium tert-butoxide (NaOtBu) can lead to higher reaction rates but may not be compatible with sensitive functional groups. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but might require higher temperatures. Cs₂CO₃ is often a good starting point due to its solubility.

    • Solvent Effects: Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons like toluene, are commonly used. Poor solubility of any of the reactants can hinder the reaction.

    • Reagent Purity: The purity and dryness of reagents and solvents are critical. Trace amounts of water or oxygen can deactivate the catalyst. Ensure you are using anhydrous and degassed solvents.

Issue 3: Difficulties with N-Alkylation of the Piperidine Ring

  • Question: The N-alkylation of my piperidine derivative with an alkyl halide is sluggish or incomplete. How can I improve this reaction?

  • Answer: Several factors can affect the efficiency of N-alkylation:

    • Insufficient Basicity: The reaction of a piperidine with an alkyl halide generates an acid (e.g., HBr, HCl) which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction. To counteract this, add a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) to scavenge the acid.[1]

    • Poor Leaving Group: The reactivity of the alkylating agent is dependent on the leaving group. If you are using an alkyl chloride, switching to a more reactive alkyl bromide or iodide can accelerate the reaction.[1]

    • Steric Hindrance: Bulky substituents on either the piperidine ring or the alkylating agent can impede the reaction. Increasing the reaction temperature can help overcome this steric hindrance.[1]

Issue 4: Purification Challenges

  • Question: I am having difficulty purifying my final N-piperidinyl-benzimidazolone derivative. What are some common issues and solutions?

  • Answer: Purification can be challenging due to the presence of closely related impurities or byproducts.

    • Residual Palladium Catalyst: If a Buchwald-Hartwig amination was performed, residual palladium can contaminate the product. Filtering the reaction mixture through a pad of celite can help remove some of the catalyst. Specialized scavengers can also be used.

    • Closely Eluting Impurities: Column chromatography is often necessary. A careful screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve good separation.

    • Discoloration: If the product is discolored, it may be due to trace impurities. Recrystallization from a suitable solvent system can often yield a purer, colorless product. In some cases, treatment with activated carbon during recrystallization can help remove colored impurities.[2]

Frequently Asked Questions (FAQs)

  • Q1: What is a common starting material for the synthesis of N-piperidinyl-benzimidazolone derivatives?

    • A1: A common and commercially available starting material is 1-(piperidin-4-yl)benzimidazolone.[3] This intermediate allows for subsequent functionalization of the piperidine nitrogen.

  • Q2: What are the typical reaction conditions for the condensation of o-phenylenediamine with an aldehyde to form a 2-substituted benzimidazole?

    • A2: This reaction can be carried out under various conditions. A common method involves reacting o-phenylenediamine with an aldehyde in the presence of a catalyst such as p-toluenesulfonic acid (p-TsOH) in a solvent like DMF at elevated temperatures (e.g., 80°C).[4] Other catalysts and solvent systems have also been reported to be effective.[5][6][7]

  • Q3: How can I monitor the progress of my synthesis reactions?

    • A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

  • Q4: What is the role of OGG1, a common target for N-piperidinyl-benzimidazolone derivatives?

    • A4: 8-Oxo-Guanine DNA Glycosylase 1 (OGG1) is a key enzyme in the base excision repair (BER) pathway.[5][8] Its primary function is to recognize and remove the oxidized DNA base 8-oxoguanine (8-oxoG), which is a common form of DNA damage caused by reactive oxygen species.[5][8] By inhibiting OGG1, these derivatives can prevent the repair of this DNA lesion, which can be a therapeutic strategy in cancer and inflammatory diseases.[5][8]

Data Presentation

Table 1: Optimization of Buchwald-Hartwig Amination for Benzimidazole Synthesis

EntryPalladium SourceLigandBaseSolventTemperature (°C)Time (h)Conversion (%)
1Pd(OAc)₂BINAPCs₂CO₃Toluene10016< 5
2Pd(OAc)₂DPEphosCs₂CO₃Toluene10016< 5
3Pd(OAc)₂XPhosCs₂CO₃Toluene1001691
4Pd(OAc)₂XPhosCs₂CO₃Dioxane10016100
5XPhos Pd G3-Cs₂CO₃Dioxane1008100

Data adapted from a representative optimization study. Actual results may vary depending on the specific substrates.

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and an Aldehyde

  • To a solution of o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., DMF), add the desired aldehyde (1.0-1.2 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 eq).

  • Heat the reaction mixture at 80-100°C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a basic aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

  • To a stirred solution of the desired carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.0 eq) at room temperature.

  • Stir the mixture for 30 minutes to allow for the activation of the carboxylic acid.

  • Add 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (1.0 eq) to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[2]

Mandatory Visualization

OGG1_Pathway cluster_damage ROS Reactive Oxygen Species (ROS) DNA Guanine in DNA ROS->DNA Oxidative Damage OxoG 8-oxoGuanine (8-oxoG) OGG1 OGG1 OxoG->OGG1 Recognition BER Base Excision Repair (BER) OGG1->BER Initiation Inhibitor N-piperidinyl- benzimidazolone Derivative Inhibitor->OGG1 BER->DNA Repair Apoptosis Cellular Apoptosis (in cancer cells) BER->Apoptosis Blocked Repair Leads to

Caption: OGG1 signaling pathway and the mechanism of its inhibition.

Synthesis_Workflow cluster_0 Step 1: Benzimidazolone Core Synthesis cluster_1 Step 2: Piperidine Introduction cluster_2 Step 3: Deprotection cluster_3 Step 4: Final Derivatization A o-Phenylenediamine + Carbonyl Source B Cyclization Reaction A->B C Benzimidazolone Intermediate B->C D Benzimidazolone Intermediate E Reaction with 4-amino-1-Boc-piperidine D->E F 1-(1-Boc-piperidin-4-yl)- benzimidazolone E->F G 1-(1-Boc-piperidin-4-yl)- benzimidazolone H Boc Deprotection (e.g., TFA) G->H I 1-(piperidin-4-yl)- benzimidazolone H->I J 1-(piperidin-4-yl)- benzimidazolone K Coupling Reaction (e.g., Amide Coupling, Buchwald-Hartwig) J->K L Final N-piperidinyl- benzimidazolone Derivative K->L

References

Technical Support Center: Synthesis of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support center for the synthesis of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles.

The 4-piperidone scaffold is a crucial structural motif found in numerous pharmacologically active compounds.[1][2] Its synthesis is a key step in the development of various pharmaceuticals.[3][4][5] The most common and effective route to this and similar cyclic ketones is the Dieckmann condensation, an intramolecular Claisen condensation of a suitable diester.[6][7][8][9] This reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester, which is often followed by hydrolysis and decarboxylation to yield the target 4-piperidone.[10][11][12][13]

This document provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful and high-yield synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: I am observing very low or no yield of the desired product. What are the likely causes?

This is a common issue in Dieckmann condensations, which are equilibrium-driven reactions sensitive to multiple parameters.[10] Several factors could be responsible.

Possible Cause A: Ineffective Base or Incorrect Stoichiometry

  • The "Why": The reaction is initiated by the deprotonation of an α-carbon to form an enolate ion.[14][15][16] This requires a strong base. The base must be strong enough to deprotonate the α-carbon of the ester (pKa ~22-24), but ideally should not introduce competing reactions like saponification.[7][16] Furthermore, the final β-keto ester product is more acidic than the starting material and will be deprotonated by the base. This final, essentially irreversible deprotonation is the driving force of the reaction.[14] Therefore, at least one full equivalent of base is required.

  • The Solution:

    • Base Selection: Use a strong, non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it produces hydrogen gas as the only byproduct. Strong alkoxide bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are also effective.[6][11] If using an alkoxide, match it to your ester group (e.g., use NaOEt for ethyl esters) to prevent transesterification.[7]

    • Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete deprotonation and to drive the equilibrium towards the product. Some procedures even call for a two-fold excess.[10]

    • Quality of Base: Ensure your base is not old or deactivated by atmospheric moisture. Use freshly opened or properly stored reagents.

Possible Cause B: Competing Intermolecular Reaction (Dimerization)

  • The "Why": The Dieckmann condensation is an intramolecular reaction. At high concentrations, the enolate formed from one molecule can react with the carbonyl group of a different molecule (an intermolecular Claisen condensation), leading to dimers or polymers instead of the desired cyclic product.[6]

  • The Solution:

    • High-Dilution Conditions: The key to favoring the intramolecular pathway is to use high-dilution techniques.[10][15] This decreases the probability of two different reactant molecules encountering each other. A significant increase in solvent volume can lead to a dramatic increase in yield.[10]

    • Slow Addition: Add the diester starting material slowly to a solution of the base in the solvent. This keeps the instantaneous concentration of the diester low, further promoting intramolecular cyclization.

Possible Cause C: Retro-Dieckmann Condensation during Workup

  • The "Why": The Dieckmann condensation is a reversible reaction. The cyclic β-keto ester product can be cleaved by alkoxides in a "retro-Dieckmann" reaction, especially at elevated temperatures.[8][10] This is particularly problematic during the workup phase.

  • The Solution:

    • Controlled Quenching: Quench the reaction by carefully adding a mild acid (like acetic acid or a buffered aqueous solution) at a low temperature (e.g., 0 °C) to neutralize the excess base and protonate the enolate product.

    • Careful pH Adjustment: During aqueous workup, acidification must be done cautiously. Exothermic reactions can raise the temperature and promote the retro-Dieckmann reaction.[10] Maintain a low temperature and avoid strongly acidic or basic conditions for extended periods.

Question 2: My reaction produces multiple spots on TLC, and purification is difficult. What side products might be forming?

The formation of multiple products complicates purification and reduces the yield of the target compound.

Possible Cause A: Hydrolysis of Ester Groups

  • The "Why": The reaction must be conducted under strictly anhydrous conditions. Any water present in the solvent, reagents, or glassware can react with the base and hydrolyze the ester functionalities of the starting material or the β-keto ester product, leading to carboxylic acids which are difficult to separate.

  • The Solution:

    • Dry Glassware: Ensure all glassware is oven-dried or flame-dried before use.

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Polar aprotic solvents like THF, toluene, or benzene are commonly used and must be dry.[6]

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Possible Cause B: Incomplete Reaction

  • The "Why": If the reaction does not go to completion, you will have a mixture of your starting diester, the β-keto ester intermediate, and the final product, making purification challenging.

  • The Solution:

    • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Reaction Time & Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion. A study on a similar system showed that yields increased significantly when reaction time was extended from 6 to 24 hours at room temperature.[10] However, excessive heat can promote side reactions. Optimization may be required.

Question 3: How do I effectively purify the final product?

Purification can be challenging, especially if the product is an oil or if impurities are present.

  • The Challenge: The target compound, this compound, is often an oil or a low-melting solid, making crystallization difficult.[17][18] Impurities from side reactions can also co-elute with the product during chromatography.

  • The Solution:

    • Column Chromatography: This is the most reliable method for purifying non-crystalline products. Use a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from unreacted starting materials and byproducts. Monitor the fractions by TLC.

    • Acid-Base Extraction: If acidic or basic impurities are present, an aqueous acid-base workup can help remove them before chromatography. For instance, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic byproducts.

    • Kugelrohr Distillation: For thermally stable oils, short-path distillation using a Kugelrohr apparatus can be an effective purification method for removing non-volatile impurities.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the synthesis?

The synthesis proceeds via a Dieckmann condensation, followed by hydrolysis and decarboxylation of the resulting β-keto ester. The key steps are: 1) Base abstracts an α-proton to form an enolate. 2) The nucleophilic enolate attacks the second ester group intramolecularly. 3) The tetrahedral intermediate collapses, expelling an alkoxide. 4) The resulting β-keto ester is deprotonated by the base (driving force). 5) Acidic workup protonates the enolate. 6) Subsequent heating in acidic or basic conditions hydrolyzes and decarboxylates the ester at the 3-position to yield the final 4-piperidone.

Dieckmann_Mechanism Dieckmann Condensation & Decarboxylation Workflow cluster_cyclization Dieckmann Cyclization cluster_decarboxylation Hydrolysis & Decarboxylation Diester Starting Diester Enolate Enolate Intermediate Diester->Enolate + Base (e.g., NaH) - H₂ Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Attack BetaKetoEster β-Keto Ester Product Tetrahedral->BetaKetoEster - RO⁻ Hydrolysis Hydrolysis (Acid/Heat) BetaKetoEster->Hydrolysis Decarboxylation Decarboxylation (-CO₂) Hydrolysis->Decarboxylation FinalProduct Final Product: Benzyl 3,3-dimethyl- 4-oxopiperidone-1-carboxylate Decarboxylation->FinalProduct

Caption: Workflow for the synthesis of the target 4-piperidone.

Q2: How is the necessary diester starting material typically prepared?

The required N-substituted diester is generally synthesized through a double Michael addition (or aza-Michael reaction).[4][5] In this case, benzylamine would be reacted with two equivalents of a suitable acrylate ester bearing the 3,3-dimethyl substituents.

Q3: Are there alternative synthetic routes to 4-piperidones?

Yes, while the Dieckmann condensation is very common, other methods exist.[3] These include:

  • Petrenko-Kritschenko Piperidone Synthesis: A multicomponent reaction involving an aldehyde, a β-keto ester (like acetoacetate), and an amine.[19]

  • Cyclization of Dialdehydes: Reaction of a dialdehyde with a primary amine and a ketone derivative.[19]

  • Aza-Michael Reactions: A concise method involving the double aza-Michael addition of a primary amine to a divinyl ketone.[4][5]

Q4: What is the function of the benzyl group on the nitrogen?

The benzyl group serves as a protecting group for the piperidine nitrogen. It is relatively stable under the basic conditions of the Dieckmann condensation but can be removed later in a synthetic sequence if a secondary amine is desired. This is typically achieved through catalytic hydrogenation (e.g., using Pd/C and H₂ gas).[20]

Protocols and Data

Table 1: Key Parameter Optimization for Dieckmann Condensation
ParameterOption 1Option 2Option 3Expected Outcome & Remarks
Base Sodium Hydride (NaH)Sodium Ethoxide (NaOEt)K-tert-butoxide (t-BuOK)NaH is often preferred to avoid side reactions. If using alkoxides, match them to the ester to prevent transesterification.[7]
Solvent TolueneTetrahydrofuran (THF)BenzenePolar aprotic solvents enhance enolate stability.[6] Toluene and Benzene allow for higher reflux temperatures if needed. All must be anhydrous.
Concentration 0.1 M0.01 M (High Dilution)0.005 M (High Dilution)High dilution is critical to prevent intermolecular dimerization and can significantly increase the yield of the cyclic product.[10]
Temperature Room Temp50 °CRefluxReaction may need heat to proceed, but higher temperatures can increase side reactions. Start at RT and gently heat if needed while monitoring by TLC.[10]
Experimental Protocol: Synthesis via Dieckmann Condensation

This is a representative protocol and should be adapted and optimized based on specific laboratory conditions and scale.

Step 1: Dieckmann Cyclization

  • Preparation: Under an inert atmosphere (Argon or N₂), add a magnetic stir bar and anhydrous toluene (to achieve a final concentration of ~0.01 M) to an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel.

  • Base Addition: Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the toluene. Heat the mixture gently to dissolve/disperse the base.

  • Substrate Addition: Dissolve the starting diester (1.0 equivalent) in a minimal amount of anhydrous toluene and add it to the addition funnel. Add the diester solution dropwise to the stirred suspension of NaH over 2-3 hours. A slow addition rate is crucial for high yield.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 24 hours, or heat to reflux if necessary. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of glacial acetic acid to neutralize the excess NaH. Transfer the mixture to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: To the crude β-keto ester, add a 6M solution of hydrochloric acid (HCl).

  • Decarboxylation: Heat the mixture to reflux and maintain for 4-6 hours. CO₂ evolution should be observed. Monitor the disappearance of the β-keto ester intermediate by TLC.

  • Workup: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully neutralize the solution by adding a saturated solution of sodium bicarbonate or a strong base like NaOH until the pH is ~8-9.

  • Extraction: Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography to obtain the pure this compound.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or No Reaction CheckBase Verify Base (Strength, Stoichiometry, Quality) Start->CheckBase CheckConditions Check Reaction Conditions (Anhydrous? Inert Atmosphere?) Start->CheckConditions CheckConcentration Is Reaction at High Dilution? Start->CheckConcentration ImpurityIssue Impurity Issues Start->ImpurityIssue CheckBase->CheckConditions CheckConditions->CheckConcentration CheckWorkup Review Workup Procedure (Temp Control, pH) CheckConcentration->CheckWorkup Purification Optimize Purification (Column Chromatography) CheckWorkup->Purification Success Improved Yield CheckWorkup->Success ImpurityIssue->CheckConditions ImpurityIssue->CheckWorkup Purification->Success

Caption: A logical workflow for troubleshooting low-yield syntheses.

References

Technical Support Center: Purification of 1-Cbz-3,3-dimethyl-4-oxo-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Cbz-3,3-dimethyl-4-oxo-piperidine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of this key synthetic intermediate.

Introduction

1-Cbz-3,3-dimethyl-4-oxo-piperidine is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex bioactive molecules.[1] Achieving high purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological data. This guide provides practical, field-proven insights into common purification challenges and their solutions.

Understanding the Molecule and Potential Impurities

Before delving into purification protocols, it's crucial to understand the physicochemical properties of 1-Cbz-3,3-dimethyl-4-oxo-piperidine. It is a solid at room temperature with a molecular weight of 261.32 g/mol .[1] The presence of the Cbz protecting group and the ketone functionality dictates its polarity and solubility, making it amenable to standard purification techniques like recrystallization and column chromatography.

Common impurities encountered during its synthesis may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be precursors to the piperidine ring or the Cbz-protection step.

  • Byproducts of cyclization: Incomplete or alternative cyclization pathways can lead to isomeric impurities.

  • Products of over-alkylation or incomplete alkylation: If the gem-dimethyl group is introduced via alkylation, these are potential side products.

  • De-benzylated products: Loss of the Cbz group can occur under certain conditions.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) is essential to visualize the number of impurities and to guide the choice of purification strategy.

Purification Methodologies: A Head-to-Head Comparison

Method Principle Best Suited For Advantages Disadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Crude material with a major desired product and small amounts of impurities with different solubility profiles.Scalable, cost-effective, can yield highly pure crystalline material.Finding a suitable solvent can be time-consuming, risk of "oiling out," potential for low recovery.
Flash Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase.Complex mixtures with multiple components of varying polarities.High resolution, applicable to a wide range of compounds.Can be time-consuming and labor-intensive, requires larger volumes of solvent, risk of product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is often the first method of choice for purifying solid compounds. The key is to find a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature or below.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof). A good recrystallization solvent will dissolve the compound when heated but will result in crystal formation upon cooling.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 1-Cbz-3,3-dimethyl-4-oxo-piperidine and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
"Oiling out" The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent). Try a different solvent system with a lower boiling point.[2]
Poor Crystal Formation The solution is not sufficiently saturated, or cooling is too rapid.Concentrate the solution by evaporating some of the solvent. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce nucleation.
Low Yield Too much solvent was used; the compound is significantly soluble even at low temperatures.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Re-evaluate the choice of solvent.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities. Note that this may also reduce your yield slightly.[2]
Protocol 2: Flash Column Chromatography

For more complex mixtures or when recrystallization fails, flash column chromatography is the preferred method.

Step-by-Step Methodology:

  • Stationary Phase and Eluent Selection: Silica gel is the most common stationary phase for compounds of this polarity. An eluent system is typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). Use TLC to determine an appropriate solvent ratio that gives a retention factor (Rf) of ~0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This "dry loading" technique often leads to better separation.

  • Elution: Begin elution with the chosen solvent mixture. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute the product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-Cbz-3,3-dimethyl-4-oxo-piperidine.

Troubleshooting Column Chromatography:

Problem Possible Cause Solution
Poor Separation Inappropriate eluent system; column overloading.Optimize the eluent system using TLC. A common starting point for piperidine derivatives is a mixture of hexanes and ethyl acetate.[3] Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Co-elution with Impurities Similar polarity of the product and impurity.Try a different solvent system to alter the selectivity. Consider using a different stationary phase (e.g., alumina).
Product Tailing The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent to reduce tailing.[3]

Visualizing the Workflow

Purification_Workflow Crude Crude Product (1-Cbz-3,3-dimethyl-4-oxo-piperidine) TLC TLC Analysis Crude->TLC Decision Assess Purity TLC->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity (Few Impurities) Column Column Chromatography Decision->Column Low Purity (Multiple Impurities) Pure Pure Product Recrystallization->Pure Column->Pure

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: My purified product has a yellowish tint. What could be the cause?

A1: A yellowish color often indicates the presence of trace impurities, possibly oxidation products, which are common in piperidine derivatives.[4] If the product is pure by NMR and LC-MS, the color may not be detrimental to subsequent reactions. However, if higher purity is required, treatment with activated charcoal during recrystallization or re-purification by column chromatography can often remove the colored impurities.

Q2: I am observing two spots on TLC for my purified product. What could be the reason?

A2: While this could indicate an impurity, for some piperidine derivatives, it might be due to conformational isomers or interactions with the stationary phase.[5] Before embarking on further purification, confirm the identity of both spots by LC-MS if possible. If it is indeed an impurity, a different chromatographic eluent system may be required to achieve separation.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography is a viable option, especially for polar impurities that are difficult to separate using normal-phase silica gel chromatography. A typical mobile phase would be a mixture of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

Q4: What are the recommended storage conditions for the purified product?

A4: 1-Cbz-3,3-dimethyl-4-oxo-piperidine should be stored at room temperature in a well-sealed container, protected from light and moisture to prevent degradation.[1]

References

Technical Support Center: Synthesis of Highly Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of highly substituted piperidines. The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2][3][4][5] However, the construction of complex, multi-substituted piperidine rings presents significant synthetic challenges. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, offering troubleshooting advice and answers to frequently asked questions.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of highly substituted piperidines, organized by the nature of the problem.

Low or No Reaction Conversion

Problem: The reaction to form the piperidine ring or to functionalize a pre-existing piperidine scaffold is sluggish or fails to proceed to completion.

Possible Causes & Solutions:

  • Insufficient Basicity in N-Alkylation: The reaction of a piperidine with an alkyl halide produces an acid that can protonate the starting amine, rendering it non-nucleophilic.

    • Solution: Add a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) to scavenge the acid produced.[6]

  • Poor Leaving Group on the Electrophile: The rate of N-alkylation or other nucleophilic substitution reactions is highly dependent on the quality of the leaving group.

    • Solution: If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide to accelerate the reaction.[6]

  • Steric Hindrance: Bulky substituents on the piperidine ring or the reacting partner can significantly slow down the reaction rate.[6][7][8]

    • Solution: Increase the reaction temperature to provide the necessary activation energy. If that fails, a change in synthetic strategy to a less sterically demanding route may be necessary.[6]

  • Catalyst Poisoning in Pyridine Hydrogenation: When synthesizing piperidines via the reduction of pyridines, impurities such as sulfur compounds can poison the catalyst (e.g., Pd, Pt, Rh).[9]

    • Solution: Ensure the purity of the pyridine starting material. Use a fresh batch of catalyst or consider a catalyst less prone to poisoning, like rhodium.[9][10]

  • Insufficient Hydrogen Pressure or Poor Mass Transfer in Hydrogenation: The reduction of the aromatic pyridine ring can be challenging and requires sufficient hydrogen availability.[9][10]

    • Solution: Incrementally increase the hydrogen pressure and ensure efficient stirring to improve gas-liquid mixing.[10]

Poor Diastereoselectivity

Problem: The reaction produces a mixture of diastereomers, complicating purification and reducing the yield of the desired stereoisomer.

Possible Causes & Solutions:

  • Lack of Stereocontrol in Ring Formation: Cyclization reactions can often lead to multiple stereochemical outcomes.

    • Solution: The choice of solvent can have a significant impact on diastereoselectivity. For instance, in certain aza-Michael additions, a 50% water-alcohol mixture has been shown to improve diastereoselectivity.[7] The order of reaction sequences can also dictate the stereochemical outcome.[1]

  • Substrate Control vs. Reagent Control: The inherent stereochemistry of the starting material may not be sufficient to direct the formation of the desired diastereomer.

    • Solution: Employ chiral catalysts or auxiliaries to enforce a specific stereochemical pathway. For example, the choice of reducing agent in imine reductions can control the stereochemistry at C-6 of the piperidine ring.[11]

  • Reaction Conditions Favoring Epimerization: The product may be isomerizing under the reaction conditions.

    • Solution: Lowering the reaction temperature or using milder reagents can sometimes prevent unwanted epimerization.

Formation of Side Products

Problem: The reaction yields significant amounts of unintended byproducts, reducing the overall yield and complicating purification.

Possible Causes & Solutions:

  • Over-alkylation to Quaternary Ammonium Salts: In N-alkylation reactions, the desired secondary or tertiary amine can react further to form a quaternary ammonium salt.[6]

    • Solution: Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture to minimize over-alkylation.

  • Polymerization or Decomposition: Higher reaction temperatures can sometimes lead to undesired side reactions.[9]

    • Solution: Lower the reaction temperature and monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition.[9]

  • Formation of Partially Hydrogenated Intermediates: In the reduction of pyridines, the reaction may stall at tetrahydropyridine or dihydropyridine intermediates.[10]

    • Solution: Increase the reaction time, catalyst loading, or use a more robust catalyst.[10]

Difficult Purification

Problem: The desired highly substituted piperidine is difficult to separate from starting materials, reagents, or byproducts.

Possible Causes & Solutions:

  • Similar Polarity of Components: The product and impurities may have very similar polarities, making chromatographic separation challenging.

    • Solution: Consider converting the product to a salt (e.g., hydrochloride) to alter its solubility and facilitate purification by crystallization. If the product is an amine, derivatization with a protecting group can also change its chromatographic behavior.

  • Presence of a Yellow Impurity in Piperidine Reagent: Stored piperidine can develop a yellow discoloration due to oxidation products.[12]

    • Solution: While this may not always interfere with the reaction, purification by distillation is recommended for high-purity applications.[6][12]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group for the piperidine nitrogen?

A1: The choice of a protecting group is critical and depends on the subsequent reaction conditions.[13]

  • Boc (tert-Butoxycarbonyl): Stable to base and hydrogenolysis but is readily removed with strong acids like TFA or HCl. It is a robust and common choice.[13]

  • Cbz (Carboxybenzyl): Stable to mild acidic and basic conditions but is cleaved by catalytic hydrogenolysis or strong acids.[13]

  • Fmoc (9-Fluorenylmethoxycarbonyl): Stable to acid and hydrogenolysis but is removed under mild basic conditions, often with a solution of piperidine in DMF.[13][14]

The key is to choose a protecting group that is "orthogonal" to the reaction conditions you plan to use, meaning it will remain intact during your desired transformations but can be removed later without affecting other functional groups.[13]

Q2: My catalytic hydrogenation of a substituted pyridine is not working. What should I try?

A2: Catalytic hydrogenation of pyridines can be challenging due to the aromaticity of the ring.[9]

  • Catalyst Choice: Rhodium on carbon (Rh/C) is often more effective than palladium (Pd/C) for this transformation.[9][10] Platinum(IV) oxide (PtO₂) is also a common choice.[10]

  • Additives: The addition of acids like HCl or acetic acid can sometimes improve the reaction rate by protonating the pyridine, making it more susceptible to reduction.[9]

  • Reaction Conditions: Increasing the hydrogen pressure and reaction temperature (e.g., 60-80 °C) can help overcome the activation barrier.[9] Ensure you are using anhydrous solvents, as water can sometimes inhibit the reaction.[9]

Q3: I am struggling with controlling the stereochemistry in my piperidine synthesis. What are some general strategies?

A3: Achieving high diastereoselectivity is a common hurdle.[1][11]

  • Substrate-Controlled Reactions: Utilize existing stereocenters in your starting material to direct the stereochemistry of new centers.

  • Reagent-Controlled Reactions: Employ chiral reagents, catalysts, or auxiliaries to induce stereoselectivity.

  • Kinetic vs. Thermodynamic Control: The reaction conditions can often be tuned to favor either the kinetically or thermodynamically preferred diastereomer. For example, in the synthesis of 2,3,6-trisubstituted piperidines, kinetic protonation of a nitronate or equilibration of the nitro group under thermodynamic control can be used to set the relative stereochemistry.[11]

  • Cycloaddition Reactions: Diels-Alder and other cycloaddition reactions can be powerful tools for establishing multiple stereocenters in a single step, often with predictable stereochemical outcomes.[15]

Q4: What are some common methods for constructing the piperidine ring?

A4: There are numerous methods, and the best choice depends on the desired substitution pattern.

  • Reduction of Pyridines: A very common and direct method, especially for accessing simple piperidines.[2][16]

  • Reductive Amination/Aza-Michael Addition: A sequence that can be used to build the ring from acyclic precursors.[7]

  • Petrenko-Kritschenko Reaction: A classical method involving the condensation of an aldehyde, a primary amine, and a β-ketoester.[16]

  • Dieckmann Condensation: Useful for synthesizing 4-piperidones.[16]

  • Radical Cyclization: Can be an effective way to form the piperidine ring.[3]

Section 3: Experimental Protocols & Visualizations

Protocol 1: Boc Protection of a Substituted Piperidine[13]

This protocol describes a general procedure for the protection of the piperidine nitrogen with a Boc group.

Materials:

  • Substituted piperidine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the substituted piperidine in DCM.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected piperidine.

Protocol 2: Catalytic Hydrogenation of a Substituted Pyridine[9]

This protocol provides a general method for the reduction of a pyridine to a piperidine using Adams' catalyst.

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst) (1-5 mol%)

  • Glacial acetic acid

Procedure:

  • In a high-pressure reactor, add the substituted pyridine and glacial acetic acid as the solvent.

  • Carefully add the PtO₂ catalyst.

  • Seal the reactor and purge with nitrogen, then with hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Once the reaction is complete, cool the reactor and carefully vent the hydrogen.

  • Purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude piperidine.

Visualizations

Decision-Making Workflow for Troubleshooting Low Yield

G start Low Yield in Piperidine Synthesis check_reaction_type Identify Reaction Type start->check_reaction_type n_alkylation N-Alkylation check_reaction_type->n_alkylation Alkylation hydrogenation Pyridine Hydrogenation check_reaction_type->hydrogenation Reduction cyclization Ring Cyclization check_reaction_type->cyclization Cyclization base_check Is a base present? n_alkylation->base_check catalyst_check Catalyst Poisoning? hydrogenation->catalyst_check solvent_check Solvent Optimization? cyclization->solvent_check add_base Add non-nucleophilic base (e.g., K2CO3, TEA) base_check->add_base No lg_check Check Leaving Group base_check->lg_check Yes add_base->lg_check change_lg Switch to better LG (e.g., Br, I) lg_check->change_lg Poor (Cl) steric_check Assess Steric Hindrance lg_check->steric_check Good (I, Br) change_lg->steric_check increase_temp Increase Temperature steric_check->increase_temp High end Re-evaluate Synthetic Route steric_check->end Low increase_temp->end purify_sm Purify Starting Material / Use Fresh Catalyst catalyst_check->purify_sm Yes pressure_check Sufficient H2 Pressure? catalyst_check->pressure_check No purify_sm->pressure_check increase_pressure Increase H2 Pressure / Improve Stirring pressure_check->increase_pressure No pressure_check->end Yes increase_pressure->end screen_solvents Screen Solvents (e.g., aqueous mixtures) solvent_check->screen_solvents screen_solvents->end

Caption: Troubleshooting workflow for low-yield piperidine synthesis.

Protecting Group Strategy Selection

G start Select Protecting Group for Piperidine N-H acid_stable Need Acid Stability? start->acid_stable base_stable Need Base Stability? acid_stable->base_stable Yes use_boc Use Boc Group (Cleaved by Acid) acid_stable->use_boc No (Acid-labile needed) h2_stable Need Hydrogenolysis Stability? base_stable->h2_stable Yes use_fmoc Use Fmoc Group (Cleaved by Base) base_stable->use_fmoc No (Base-labile needed) h2_stable->use_fmoc Yes use_cbz Use Cbz Group (Cleaved by H2/Pd) h2_stable->use_cbz No (H2-labile needed)

Caption: Decision tree for selecting an appropriate N-protecting group.

References

Side reaction products in the synthesis of N-benzyl-3-oxopiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-3-oxopiperidine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of N-benzyl-3-oxopiperidine derivatives, particularly when utilizing the Dieckmann condensation for the formation of the 3-oxopiperidine ring.

ProblemPotential Cause(s)Suggested Solution(s)
Low or no yield of the desired N-benzyl-3-oxopiperidine derivative. Incomplete Dieckmann Condensation: Insufficient base, inactive base, or non-anhydrous reaction conditions. The reaction is an equilibrium, and a full equivalent of base is required to drive it to completion by deprotonating the resulting β-keto ester.[1][2]- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use a full equivalent of a strong, non-nucleophilic base such as sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (t-BuOK).[3]- If using commercial alkoxide bases, be aware they can be partially hydrolyzed; freshly prepared or sublimed bases are recommended.[3]- Consider using alternative bases like LDA or NaH to minimize side reactions.[3]
Hydrolysis of the β-keto ester product: Presence of water in the reaction mixture or during workup can lead to the cleavage of the desired product.[3]- Use anhydrous solvents and reagents.[3]- During the acidic workup to neutralize the reaction, keep the temperature low and perform extractions quickly to minimize contact time with the aqueous acidic phase.
Side reactions during N-benzylation: If N-benzylation is performed after the cyclization, incomplete reaction or side reactions of benzyl halide can occur.- Use at least one equivalent of benzyl halide and a suitable base (e.g., K₂CO₃, DIPEA).- Ensure the starting 3-oxopiperidine derivative is fully dissolved before adding the benzylating agent.
Formation of a significant amount of a dimeric or polymeric byproduct. Intermolecular Claisen condensation: This can compete with the intramolecular Dieckmann condensation, especially if the reaction is too concentrated.[4]- Run the reaction at a higher dilution to favor the intramolecular cyclization.[4]
Product is an oil that is difficult to crystallize or purify. Presence of impurities: Common impurities can include unreacted starting materials, benzyl alcohol (from hydrolysis of benzyl chloride), or oligomeric side products.[4][5]- Attempt purification by column chromatography on silica gel.- If the product is basic, an acidic wash during workup can help remove non-basic impurities. Conversely, a basic wash can remove acidic impurities.- For crystallization, try different solvent systems or trituration with a non-polar solvent like petroleum ether.[6]
Low purity of the final product after purification. Co-eluting impurities: Some side products may have similar polarity to the desired product, making separation by column chromatography difficult.- Consider derivatization of the product (e.g., formation of a hydrochloride salt) to alter its solubility and facilitate crystallization and purification.[6][7]- HPLC analysis can help identify the number and relative amounts of impurities, guiding further purification strategies.[7]
Over-alkylation leading to quaternary ammonium salts. Excess of benzylating agent: Using a large excess of benzyl halide can lead to the formation of the N,N-dibenzylpiperidinium salt.[8]- Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the benzylating agent.[8]- Add the benzyl halide slowly to the reaction mixture to maintain a low concentration.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-benzyl-3-oxopiperidine derivatives?

A1: A prevalent method involves the Dieckmann condensation of a diester to form the 3-oxopiperidine ring, followed by N-alkylation with a benzyl halide. Alternatively, N-benzylation of a pre-existing piperidine derivative can be performed, followed by manipulation of other functional groups. Reductive amination is another viable approach.

Q2: What are the critical parameters for a successful Dieckmann condensation in this synthesis?

A2: The most critical parameters are the choice and amount of base, and the exclusion of water. A strong, non-hydroxide base in at least a full molar equivalent is necessary to drive the reaction to completion.[1][2] Anhydrous conditions are crucial to prevent hydrolysis of the ester starting material and the β-keto ester product.[3]

Q3: What are the expected side products in the N-benzylation step?

A3: The primary side product from the N-benzylation of a secondary piperidine with a benzyl halide is the corresponding benzyl alcohol, formed from the reaction of the benzyl halide with any residual water or hydroxide ions.[9] Over-alkylation can also occur, leading to the formation of a quaternary N,N-dibenzylpiperidinium salt, especially if an excess of the benzylating agent is used.[8]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[6] Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q5: Are there any safety precautions I should be aware of?

A5: Benzyl halides are lachrymators and should be handled in a well-ventilated fume hood. Strong bases like sodium hydride are flammable and react violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride via Dieckmann Condensation

This protocol is adapted from a patented procedure.[7]

Step 1: Synthesis of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate (Intermediate)

  • Dissolve N-benzyl glycine ethyl ester in a suitable organic solvent (e.g., tetrahydrofuran).

  • Add 4-bromo-ethyl butyrate and a base such as sodium carbonate.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Work up the reaction by filtering the solid and concentrating the filtrate under reduced pressure to obtain the crude intermediate.

Step 2: Dieckmann Condensation

  • Dissolve the intermediate from Step 1 in an organic solvent such as ethyl acetate.

  • Add a strong base like sodium methoxide (1-1.5 molar equivalents).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and wash with water.

  • Adjust the pH of the organic layer to 1-2 with hydrochloric acid to precipitate the crude product.

  • Filter and dry the solid to obtain the crude N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

Step 3: Purification

  • Dissolve the crude product in water and adjust the pH to 7-8 with a base.

  • Extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water.

  • Adjust the pH of the organic layer back to 1-2 with hydrochloric acid to induce crystallization.

  • Filter, wash the crystals, and dry to obtain the pure product.

Note: A comparative example in the patent reported a total 3-step yield of 86.6% with a purity of 92.6% by HPLC for the free base form of the product.[7]

Data Presentation

Table 1: Purity and Yield of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester (free base) under different conditions (Comparative Examples from Patent CN105622444B) [7]

Comparative ExampleSolvent for Step 2Base for Dieckmann CondensationTotal Yield (3 steps)Purity (HPLC)
1TetrahydrofuranSodium tert-butoxide86.6%92.6%
3TolueneSodium tert-butoxide88.0%90.9%

Visualizations

experimental_workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Dieckmann Condensation cluster_step3 Step 3: Purification start N-benzyl glycine ethyl ester + 4-halo ethyl butyrate react1 Reaction in organic solvent with base start->react1 product1 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate react1->product1 product1_input Intermediate from Step 1 react2 Reaction in organic solvent with strong base (e.g., NaOMe) product1->react2 product1_input->react2 product2 Crude N-benzyl-3-oxopiperidine-4- carboxylic acid ethyl ester hydrochloride react2->product2 product2_input Crude Product purify Aqueous workup with pH adjustment and crystallization product2->purify product2_input->purify final_product Pure N-benzyl-3-oxopiperidine-4- carboxylic acid ethyl ester hydrochloride purify->final_product

Caption: Synthetic workflow for N-benzyl-3-oxopiperidine derivative.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Final Product cause1 Incomplete Dieckmann Condensation start->cause1 cause2 Hydrolysis of β-keto ester start->cause2 cause3 Intermolecular Side Reactions start->cause3 solution1a Use Anhydrous Conditions cause1->solution1a if moisture is suspected solution1b Use Stoichiometric Strong Base cause1->solution1b if base is insufficient cause2->solution1a preventative solution2 Careful Aqueous Workup cause2->solution2 corrective solution3 Run Reaction at High Dilution cause3->solution3

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Refinement of Reaction Conditions for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Piperidine Synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your synthetic workflows. This guide is structured to address specific issues you may encounter, explaining the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses general questions and issues that are common across various synthetic routes to piperidines.

Q1: My purified piperidine has turned yellow upon storage. What causes this and can I still use it?

A: A yellow coloration in piperidine is typically due to oxidation products.[1] For applications requiring high purity, purification is recommended before use. The most effective method to remove these colored impurities is distillation.[1] To prevent reoccurrence, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: I'm struggling to separate my piperidine product from residual pyridine starting material by distillation. Why is this so challenging?

A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation difficult.[1][2] This azeotrope consists of about 92% piperidine and 8% pyridine by weight and boils at approximately 106.1°C at atmospheric pressure.[1] To break the azeotrope, you can employ chemical separation. Piperidine reacts with carbon dioxide (CO₂) to form a solid piperidine carbonate salt, while pyridine does not. This allows for the separation of the solid salt by filtration. The free piperidine can then be liberated from the salt by treatment with a strong base and subsequent extraction.[1][2]

Q3: My solution of piperidine in an aprotic solvent (e.g., DMF) crystallized during storage. What happened?

A: This is a common issue and is likely due to the formation of a salt.[1] Piperidine is basic and can react with atmospheric carbon dioxide to form piperidine carbonate.[1] If other acidic reagents are stored nearby, it can also react with liberated acid gases (e.g., HCl) to form salts like piperidine hydrochloride.[1][3] To resolve this, you can attempt to redissolve the crystals or, preferably, prepare a fresh solution. To prevent this, ensure your storage container is tightly sealed and consider storing solutions under an inert atmosphere.[1]

Q4: I am observing over-alkylation of my piperidine nitrogen, leading to a quaternary ammonium salt as a major byproduct. How can I prevent this?

A: The formation of a quaternary ammonium salt is a common side reaction, especially with reactive alkylating agents.[4] This occurs when the desired secondary or tertiary amine product is more nucleophilic than the starting piperidine and reacts further.

Strategies to Minimize Over-Alkylation:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[4]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. Using a syringe pump for gradual addition maintains a low concentration of the alkylating agent, which favors mono-alkylation.[4]

  • Lower Temperature: Reducing the reaction temperature can help control the rate of the second alkylation step more than the first, improving selectivity.[4]

Troubleshooting Guides by Synthetic Method

This section provides detailed troubleshooting for specific and widely used synthetic routes to the piperidine core.

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a direct route to piperidines, but it can be challenging due to the aromatic stability of the pyridine ring and potential for catalyst deactivation.[1][5]

Logical Workflow for Troubleshooting Catalytic Hydrogenation

start Low Yield or Incomplete Reaction catalyst Catalyst Poisoning or Inactivity? start->catalyst conditions Reaction Conditions Insufficient? catalyst->conditions No catalyst_sol1 Purify Starting Materials (remove S, P compounds) catalyst->catalyst_sol1 Yes side_reactions Side Reactions Occurring? conditions->side_reactions No conditions_sol1 Increase H₂ Pressure (e.g., 50-70 bar) conditions->conditions_sol1 Yes side_reactions_sol1 Use Anhydrous Solvents side_reactions->side_reactions_sol1 Yes end Improved Yield and Conversion side_reactions->end No catalyst_sol2 Increase Catalyst Loading (e.g., 5-10 mol%) catalyst_sol1->catalyst_sol2 catalyst_sol3 Change Catalyst (e.g., PtO₂, Rh/C, Rh₂O₃) catalyst_sol2->catalyst_sol3 catalyst_sol3->end conditions_sol2 Increase Temperature (e.g., 60-80 °C) conditions_sol1->conditions_sol2 conditions_sol3 Add Acidic Co-solvent (e.g., Glacial Acetic Acid) conditions_sol2->conditions_sol3 conditions_sol3->end side_reactions_sol2 Optimize Reaction Time (Monitor by GC/TLC) side_reactions_sol1->side_reactions_sol2 side_reactions_sol2->end

Caption: Troubleshooting workflow for hydrogenation of pyridines.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Catalyst Poisoning: Impurities in the pyridine starting material (e.g., sulfur compounds) can poison the catalyst.[1][5] 2. Insufficient Catalyst Activity: The chosen catalyst is not active enough to overcome the aromaticity of the pyridine ring.[6] 3. Harsh Conditions Required: Standard conditions may be too mild.1. Purify Starting Material: Ensure the pyridine precursor is of high purity. 2. Optimize Catalyst: Use a more active catalyst. Rhodium (Rh/C, Rh₂O₃) and Platinum (PtO₂) are often more effective than Palladium for pyridine reduction.[1][6] Iridium catalysts can be effective under milder conditions.[7] 3. Increase Severity: Increase hydrogen pressure (e.g., 50-70 bar) and/or temperature (e.g., 60-80°C).[1] Adding an acidic co-solvent like glacial acetic acid can activate the pyridine ring towards reduction.[1][4]
Formation of Side Products 1. Incomplete Reduction: Insufficient hydrogen pressure or reaction time can lead to the formation of dihydropyridine or tetrahydropyridine intermediates.[1] 2. Ring Opening/Hydrogenolysis: Harsh reaction conditions can sometimes lead to C-N bond cleavage.[8]1. Increase Reaction Time/Pressure: Ensure the reaction goes to completion by increasing pressure or time. Monitor progress using GC-MS or TLC.[1] 2. Milder Conditions: If hydrogenolysis is an issue, screen for milder conditions (lower temperature, different catalyst). Transfer hydrogenation using formic acid or ammonium formate can be a milder alternative to high-pressure H₂ gas.[4]
Low Diastereoselectivity (for substituted pyridines) The reaction conditions may not favor the formation of a specific stereoisomer.The choice of catalyst and solvent can influence the stereochemical outcome. For example, hydrogenation of multisubstituted pyridines with Rh₂O₃ often gives the corresponding cis piperidines as the major product.[6]
Experimental Protocol: Hydrogenation of a Substituted Pyridine using PtO₂ (Adams' catalyst)
  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[1]

  • Catalyst Addition: Under an inert atmosphere, add PtO₂ (Adams' catalyst), typically at a loading of 1-5 mol%.[1]

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere.

  • Pressurization: Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[1]

  • Execution: Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[1] Monitor the reaction progress by techniques like GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization after basification and extraction.[1]

Reductive Amination

This powerful "one-pot" reaction typically involves the reaction of a dicarbonyl compound (or a keto-acid) with an amine, followed by in-situ reduction to form the piperidine ring.[9][10]

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Inefficient Iminium Ion Formation: The initial condensation to form the iminium ion is a critical, pH-dependent equilibrium. If the pH is too high or too low, this step is inefficient.[11] 2. Decomposition of Reducing Agent: Some reducing agents, like sodium triacetoxyborohydride (STAB), can degrade in protic solvents like methanol over prolonged reaction times.[12] Sodium cyanoborohydride (NaBH₃CN) is toxic and its reactivity is pH-dependent. 3. Competing Side Reactions: The starting dicarbonyl compound may undergo self-condensation or other side reactions.1. Control pH: Operate in a mildly acidic pH range of 4-6. This can be achieved by adding a reagent like acetic acid.[11] This pH range optimally facilitates both iminium ion formation and the reduction step. 2. Choose Appropriate Reagent/Solvent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is selective for imines over ketones/aldehydes and does not require strict pH control.[12] Use aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) when using STAB.[12] 3. Control Temperature and Addition: Maintain a moderate reaction temperature and consider adding the reducing agent portion-wise to control the reaction rate.
Multiple Spots on TLC/LC-MS 1. Incomplete Reaction: Insufficient reaction time or temperature may leave starting materials unreacted.[11] 2. Formation of Intermediates: The mono-aminated intermediate may be present if the second cyclization/reduction step is slow. 3. Byproducts from Reducing Agent: Borane-amine complexes or other byproducts can form.1. Monitor Reaction: Monitor the reaction closely by TLC or LC-MS to ensure the consumption of starting materials before workup. Consider a moderate increase in temperature or an extension of the reaction time.[11] 2. Optimize Stoichiometry: Ensure the stoichiometry of the amine, dicarbonyl, and reducing agent is correct. 3. Aqueous Workup: A proper aqueous workup with a base (e.g., NaHCO₃ or Na₂CO₃ solution) is crucial to quench the reaction and remove boron salts and excess acid.[12]
Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds, which are structurally related to piperidines, through the cyclization of a β-arylethylamine with an aldehyde or ketone.[13][14]

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Inappropriate Catalyst: The acid catalyst may be too harsh, causing decomposition, or too weak to promote cyclization.[15] 2. Improper Reaction Temperature: The optimal temperature is highly substrate-dependent. Some reactions proceed at room temperature, while others require heat.[15] 3. Poor Solvent Choice: The solvent can affect the solubility of reactants and the stability of the key iminium ion intermediate.[15]1. Screen Catalysts: Traditionally, protic acids (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂) are used.[15] For sensitive substrates, milder catalysts like chiral phosphoric acids or even acid-free conditions may be more effective.[15] Optimize catalyst loading. 2. Optimize Temperature: Start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC or HPLC to find the optimal balance between reaction rate and decomposition.[15] 3. Screen Solvents: While protic solvents are common, aprotic media have sometimes provided superior yields. A solvent screen is recommended.[15]
Formation of Side Products 1. Over-alkylation or Polymerization: The product can sometimes react further with the starting materials.[15] 2. Oxidation: The product may be susceptible to oxidation, especially if heated for prolonged periods in the presence of air.1. Control Stoichiometry: Use a slight excess of the carbonyl compound to ensure complete consumption of the amine.[15] Slow addition of reagents can also minimize side reactions. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation, especially if the product is known to be air-sensitive.
Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring, but its mechanism can be concerted or stepwise, which can affect selectivity and yield.[16][17][18]

Reaction Mechanism: Concerted vs. Stepwise

cluster_0 Concerted [4+2] Cycloaddition cluster_1 Stepwise Mannich-Michael Pathway a_start Diene + Imine a_ts Cyclic Transition State a_start->a_ts a_end Piperidine Product a_ts->a_end b_start Diene + Imine b_mannich Mannich Addition (Acyclic Intermediate) b_start->b_mannich b_michael Intramolecular Michael Addition b_mannich->b_michael b_end Piperidine Product b_michael->b_end start Aza-Diels-Alder Reaction start->a_start start->b_start

Caption: Aza-Diels-Alder reaction pathways.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Poor Diene/Dienophile Reactivity: The electronic nature of the imine (dienophile) or diene may not be favorable for cycloaddition. 2. Decomposition of Reactants: The use of strong Lewis acids can sometimes lead to the degradation of starting materials or products.[1]1. Modify Imines: Using imines with electron-withdrawing groups on the nitrogen can increase the reaction rate and favor the concerted pathway.[1][18] 2. Screen Catalysts: Test various Lewis acids or Brønsted acids to find optimal conditions. Organocatalysts can also be a viable alternative.[1]
Poor Stereoselectivity The reaction may be proceeding through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition, especially with strong Lewis acids, leading to a loss of stereocontrol.[1][18]1. Use Cyclic Dienes: Cyclic dienes often give higher diastereoselectivities due to their conformationally restricted nature.[1][18] 2. Optimize Catalyst: The choice of catalyst can significantly influence the reaction pathway and, therefore, the stereochemical outcome. Milder catalysts may favor the concerted pathway.
Formation of Side Products Side reactions such as polymerization or decomposition can occur, particularly at higher temperatures.1. Control Temperature: Lowering the reaction temperature may help to minimize side product formation.[1] 2. Optimize Reaction Time: Monitor the reaction closely to avoid prolonged reaction times that could lead to decomposition of the product.[1]

References

Technical Support Center: Troubleshooting Common Issues in Piperidine Derivative Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis and purification of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My piperidine compound has a yellow tint. What is the cause and how can I remove it?

A yellow discoloration in piperidine is typically due to oxidation byproducts.[1] While this may not impact all applications, purification is recommended for high-purity requirements. The most effective method for removing these colored impurities is distillation.[1] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: I'm having difficulty separating piperidine from my starting material, pyridine, by distillation. Why is this and what can I do?

Piperidine and pyridine form an azeotrope, which is a mixture with a constant boiling point, making complete separation by simple fractional distillation challenging.[1][2] This azeotrope consists of approximately 92% piperidine and 8% pyridine.[1] To overcome this, you can consider azeotropic distillation with water or, more effectively, selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[1]

Q3: My solution of a piperidine derivative in DMF crystallized upon storage. What happened?

This is a common issue with amines. The crystallization is likely due to the formation of a salt.[1] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[1] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[1]

Q4: What are the most common side reactions during Fmoc deprotection using piperidine in solid-phase peptide synthesis (SPPS)?

The most common side reactions include:

  • Incomplete Fmoc Deprotection: This can be caused by steric hindrance from bulky PEG chains or poor solvation of the resin, leading to deletion sequences in the peptide.[3]

  • Aspartimide Formation: This base-catalyzed side reaction is particularly prevalent in sequences containing aspartic acid, especially Asp-Gly motifs.[3]

  • Aza-Michael Addition to Maleimides: If a maleimide-containing linker is present, piperidine can react with it, preventing the intended conjugation.[3]

Troubleshooting Guides

N-Alkylation of Piperidines

Problem: Sluggish or incomplete N-alkylation reaction.

This can be due to several factors, including the nature of the leaving group, steric hindrance, and the generation of acid during the reaction.[4]

Potential Cause Solution Experimental Considerations
Poor Leaving Group Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide).[4]Reaction times may be significantly reduced. Monitor by TLC or LC-MS.
Steric Hindrance Increase the reaction temperature to overcome the activation energy barrier.[4]Be cautious of potential side reactions at higher temperatures.
Acid Generation Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N, or DIPEA) to scavenge the acid byproduct.[4]Use 1.0-1.5 equivalents of the base to drive the reaction to completion.[4]
Solvent Effects Use a polar aprotic solvent like DMF or acetonitrile to accelerate the reaction.[4]Ensure all reagents are soluble in the chosen solvent.

Problem: Formation of a quaternary ammonium salt as a major byproduct.

This occurs when the N-alkylated piperidine product reacts further with the alkylating agent.

Potential Cause Solution Experimental Considerations
Excess Alkylating Agent Use a slight excess of the piperidine relative to the alkylating agent (e.g., 1.1 equivalents of piperidine).[5]This statistically favors mono-alkylation.
Rapid Addition of Alkylating Agent Add the alkylating agent slowly to the piperidine solution using a syringe pump.[5][6]This maintains an excess of piperidine throughout the reaction.
Reductive Amination for Piperidine Synthesis

Problem: Low yield in the synthesis of a piperidine derivative via reductive amination.

Low yields can result from inefficient iminium ion formation, improper pH, or side reactions.[7]

Potential Cause Solution Experimental Considerations
Inefficient Iminium Ion Formation Operate in a mildly acidic pH range of 4-6 by adding a reagent like acetic acid.[7]The initial reaction between the amine and carbonyl is pH-dependent.
Decomposition of Reducing Agent Use a stable reducing agent like sodium triacetoxyborohydride (STAB), which is tolerant of mildly acidic conditions.[8]Ensure the reducing agent is added to the pre-formed iminium ion.
Side Reactions Maintain a moderate reaction temperature and consider adding the carbonyl compound slowly to a mixture of the amine and reducing agent.This can minimize self-condensation or polymerization of the carbonyl compound.
Buchwald-Hartwig Amination

Problem: Low or no yield in the Buchwald-Hartwig coupling of an aryl halide with a piperidine.

This can be caused by catalyst deactivation, unsuitable ligands, or improper reaction conditions.[9][10]

Potential Cause Solution Experimental Considerations
Catalyst Deactivation Use an air-stable precatalyst and ensure all reagents and solvents are pure and anhydrous.[9]Rigorously deoxygenate the solvent and maintain an inert atmosphere.[9]
Inappropriate Ligand Screen a variety of bulky, electron-rich phosphine ligands.[9][10]The choice of ligand is critical and substrate-dependent.
Suboptimal Base If a strong base like NaOtBu causes decomposition, consider a weaker base such as K₃PO₄ or Cs₂CO₃.[10]The base strength can significantly impact the reaction rate and side reactions.
Unsuitable Solvent Toluene, dioxane, and THF are commonly effective. Avoid chlorinated solvents, acetonitrile, and pyridine.[9]Ensure all components are soluble in the chosen solvent.

Experimental Protocols

General Protocol for N-Alkylation of Piperidine
  • Reaction Setup: To a solution of piperidine (1.0 eq.) in anhydrous acetonitrile or DMF, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq.).[6]

  • Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) dropwise to the stirred solution at room temperature under a nitrogen atmosphere.[6]

  • Reaction Monitoring: Stir the reaction at room temperature or heat to 70°C, monitoring the progress by TLC or LC-MS until the starting material is consumed.[6]

  • Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Reductive Amination
  • Iminium Ion Formation: Dissolve the amine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCE) or methanol. If necessary, add acetic acid to catalyze imine formation.[7][11]

  • Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), portion-wise to the stirred solution.[8]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Hydrogenation of a Substituted Pyridine using PtO₂
  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq.) and glacial acetic acid as the solvent.[1]

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[1]

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).[1]

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours. Monitor the reaction progress by GC-MS or TLC.[1]

  • Workup: Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.[1]

Visualizations

Troubleshooting_N_Alkylation Start Low Yield in N-Alkylation Check_LG Check Leaving Group (e.g., Cl, Br, I) Start->Check_LG Check_Sterics Assess Steric Hindrance Start->Check_Sterics Check_Base Is a Base Used? Start->Check_Base Quat_Salt Quaternary Salt Formation? Start->Quat_Salt Switch_LG Switch to More Reactive Leaving Group (Br or I) Check_LG->Switch_LG Poor Increase_Temp Increase Reaction Temperature Check_Sterics->Increase_Temp High Add_Base Add Non-nucleophilic Base (e.g., K2CO3) Check_Base->Add_Base No Success Improved Yield Check_Base->Success Yes Add_Base->Success Increase_Temp->Success Switch_LG->Success Slow_Addition Slowly Add Alkylating Agent Quat_Salt->Slow_Addition Yes Excess_Amine Use Slight Excess of Piperidine Slow_Addition->Excess_Amine Excess_Amine->Success

Caption: Troubleshooting workflow for N-alkylation reactions.

Reductive_Amination_Workflow Start Start Reductive Amination Mix Mix Amine and Carbonyl Compound Start->Mix Acid_Catalyst Add Acid Catalyst (e.g., Acetic Acid) Mix->Acid_Catalyst Form_Imine Formation of Iminium Ion Acid_Catalyst->Form_Imine Add_Reductant Add Reducing Agent (e.g., NaBH(OAc)3) Form_Imine->Add_Reductant Reduction Reduction to Piperidine Derivative Add_Reductant->Reduction Workup Aqueous Workup Reduction->Workup Purification Purification Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for reductive amination.

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Check_Catalyst Check Catalyst System (Precatalyst & Ligand) Start->Check_Catalyst Check_Conditions Check Reaction Conditions (Base, Solvent, Temp) Start->Check_Conditions Check_Reagents Check Reagent Purity (Anhydrous, Deoxygenated) Start->Check_Reagents Optimize_Catalyst Screen Ligands & Use Precatalyst Check_Catalyst->Optimize_Catalyst Suboptimal Optimize_Conditions Screen Bases & Solvents, Optimize Temperature Check_Conditions->Optimize_Conditions Suboptimal Purify_Reagents Purify/Dry Reagents & Degas Solvent Check_Reagents->Purify_Reagents Impure Success Improved Yield Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

References

Technical Support Center: Purification of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the purity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities in the synthesis of this compound?

A1: While specific impurities are highly dependent on the synthetic route, common contaminants in the synthesis of related piperidone derivatives may include:

  • Unreacted starting materials: Such as 1-benzyl-3,3-dimethyl-4-piperidone and benzyl chloroformate.

  • Side products: Formation of N-oxides or products from incomplete reactions. In syntheses of similar N-aryl-4-piperidones, cross-coupled side products have been observed.

  • Reagent-related impurities: Byproducts from reagents used during the synthesis and workup.

  • Solvent residues: Residual solvents from the reaction or purification steps.

Q2: My purified product has a yellowish tint. What is the cause and how can I remove it?

A2: A yellow discoloration can be due to trace impurities or degradation products. It is advisable to repurify the material if a colorless product is required. Column chromatography is often effective at removing colored impurities.

Q3: I am observing a persistent impurity with a similar polarity to my product on TLC. How can I improve the separation?

A3: When impurities have similar polarity to the desired product, several strategies can be employed:

  • Optimize Column Chromatography:

    • Solvent System: Experiment with different solvent systems. A mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a good starting point. Fine-tuning the ratio is critical.

    • Gradient Elution: Employing a shallow gradient of the polar solvent can enhance separation.

    • Alternative Adsorbents: Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.

  • Recrystallization: This technique can be highly effective for separating compounds with different solubilities. Test a range of solvent systems to find one that dissolves your compound when hot but has low solubility when cold, while the impurity remains in solution.

Q4: My compound is an oil, but I expected a solid. What should I do?

A4: The physical state of a compound can be influenced by purity. The presence of impurities can lower the melting point, sometimes to the extent that it becomes an oil at room temperature. Further purification by column chromatography is recommended. After purification, ensure all solvent is removed under high vacuum.

Purification Protocols

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial for successful purification.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

  • To each test tube, add a different solvent or solvent mixture (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexanes, or mixtures like hexane/ethyl acetate) dropwise at room temperature to assess solubility.

  • A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Heat the test tubes that showed poor solubility. If the compound dissolves completely, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • The formation of crystals indicates a potentially suitable recrystallization solvent.

Table 1: Common Recrystallization Solvents for Piperidone Derivatives

Solvent/Solvent SystemPolarityNotes
EthanolPolarOften a good starting point for moderately polar compounds.
IsopropanolPolarSimilar to ethanol, can offer different solubility characteristics.
n-Hexane / Ethyl AcetateNon-polar / PolarA versatile mixture allowing for fine-tuning of polarity.
n-Hexane / AcetoneNon-polar / PolarAnother common mixture for recrystallization.

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolve the crude product in the minimum amount of the chosen hot recrystallization solvent in an Erlenmeyer flask.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. For N-protected piperidones, silica gel is a common choice for the stationary phase.

Experimental Protocol: Flash Column Chromatography

  • Select a Solvent System: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your product an Rf value of approximately 0.2-0.4. A common mobile phase for similar compounds is a mixture of ethyl acetate and hexanes.

  • Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes) and carefully pack it into a glass column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent that is then adsorbed onto a small amount of silica gel. Carefully load the sample onto the top of the column.

  • Elute the Column: Begin elution with the determined solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Table 2: Example Solvent Systems for Column Chromatography of N-Protected Piperidones

Stationary PhaseMobile Phase (v/v)Compound Class
Silica GelEthyl Acetate / Hexane (e.g., 1:3 to 1:2)N-Cbz-4-piperidone
Silica Gel15% Ethyl Acetate in Hexanes2-Aryl-piperidines
Liquid-Liquid Extraction

Extraction can be used as a preliminary purification step to remove acidic or basic impurities.

Experimental Protocol: Aqueous Workup and Extraction

  • Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities.

  • Wash the organic layer with a dilute aqueous base solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude Benzyl 3,3-dimethyl-4- oxopiperidine-1-carboxylate Extraction Liquid-Liquid Extraction (Aqueous Workup) Crude_Product->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Impure Product check_purity Assess Purity (TLC, NMR) start->check_purity is_solid Is the product a solid? check_purity->is_solid is_separable Are impurities separable by TLC? is_solid->is_separable Yes column Perform Column Chromatography is_solid->column No (Oil) is_separable->column Yes recrystallize Perform Recrystallization is_separable->recrystallize No (Similar Rf) reassess Re-assess Purity column->reassess recrystallize->reassess reassess->column Purity Not Acceptable pure Pure Product reassess->pure Purity Acceptable

Caption: Decision-making flowchart for troubleshooting the purification process.

Technical Support Center: Optimization of Catalyst for Pyyridine Reduction to Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the catalytic reduction of pyridine to piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for reducing pyridine to piperidine? A1: The most direct and atom-economical method is catalytic hydrogenation.[1] This process can be broadly categorized into:

  • Heterogeneous Catalysis: This is the most common approach, especially in industrial settings, due to the ease of catalyst separation and recycling.[1] Widely used catalysts include Platinum(IV) oxide (PtO₂, Adams' catalyst), Palladium on Carbon (Pd/C), Rhodium on Carbon (Rh/C), and Raney Nickel.[1][2] These reactions often require a hydrogen gas atmosphere and may involve elevated pressures and temperatures.[1][3]

  • Homogeneous Catalysis: These systems can offer high selectivity and activity under milder conditions but present challenges in separating the catalyst from the final product.[1] Rhodium and Iridium complexes are often explored for this purpose.[1][4]

  • Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as formic acid or ammonium formate, with a transition metal catalyst (e.g., Rhodium complexes).[2][4] It frequently proceeds under milder conditions than direct hydrogenation with H₂ gas.[2]

  • Electrocatalytic Hydrogenation: This emerging method uses electricity to drive the hydrogenation at ambient temperature and pressure, with catalysts like carbon-supported rhodium showing high efficiency.[5]

Q2: Why are acidic additives like acetic acid or HCl often used in pyridine hydrogenation? A2: Acidic additives play a crucial role in improving reaction efficiency. The basic nitrogen atom in both the pyridine starting material and the piperidine product can bind to the metal center of the catalyst, acting as a poison and inhibiting its activity.[1][6] Adding an acid protonates the nitrogen, which reduces its ability to coordinate with the catalyst and can activate the pyridine ring, making it more susceptible to reduction.[1][6][7] Glacial acetic acid is commonly used as both a solvent and an activator for catalysts like PtO₂.[3][8]

Q3: What does "over-reduction" refer to in this context, and how can it be minimized? A3: Over-reduction, or hydrogenolysis, is a side reaction where the C-N bond in the newly formed piperidine ring is cleaved. This leads to ring-opened byproducts, such as pentylamines, which reduces the yield of the desired product and complicates purification.[2] To minimize this:

  • Catalyst Selection: Rhodium-based catalysts are often reported to be highly selective for ring hydrogenation without causing significant C-N bond cleavage.[2][9]

  • Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can help favor the desired hydrogenation over C-N bond cleavage.[2]

Q4: Is it possible to selectively reduce pyridine to a partially hydrogenated intermediate like tetrahydropyridine? A4: Yes, selective reduction to 1,2,3,6-tetrahydropyridine is possible. The outcome often depends on the substitution pattern of the pyridine ring and the catalytic system. For example, using a rhodium complex like [Cp*RhCl₂]₂ with a formic acid/triethylamine mixture for transfer hydrogenation can yield tetrahydropyridines in a highly chemoselective manner, particularly with specific substituents on the pyridinium ring.[4]

Q5: What are the key safety considerations when performing catalytic hydrogenation? A5: Catalytic hydrogenation involves significant safety risks that must be managed:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Reactions should be conducted in a well-ventilated fume hood, and the system must be purged with an inert gas (like nitrogen or argon) before and after the reaction to remove all oxygen.[1]

  • Pyrophoric Catalysts: Many hydrogenation catalysts, particularly finely divided metals like Palladium on Carbon (Pd/C) and Platinum(IV) oxide (PtO₂), can be pyrophoric. This means they can spontaneously ignite upon exposure to air, especially when dry and containing adsorbed hydrogen. The catalyst should not be allowed to dry on the filter paper; it should be kept wet with solvent or quenched with water immediately after filtration.[1]

  • High-Pressure Reactors: All high-pressure equipment (e.g., Parr shaker) must be properly maintained, inspected, and operated by trained personnel according to the manufacturer's instructions.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the experimental optimization of pyridine reduction.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Catalyst Deactivation/Poisoning: The basic nitrogen of pyridine or product can inhibit the catalyst.[6] Impurities in the starting material or solvent can also act as poisons.[6] 2. Insufficient Hydrogen Pressure/Poor Mass Transfer: The catalyst may not have adequate access to hydrogen.[2] 3. Low Reaction Temperature: The activation energy for dearomatization is not being overcome.[2] 4. Inactive Catalyst Batch: The catalyst may have degraded due to improper storage or is from a poor-quality batch.[2]1. Purify Starting Materials: Ensure pyridine and solvents are pure and dry. 2. Use an Acidic Additive: Additives like acetic acid or HCl can prevent catalyst inhibition.[6][7] 3. Use a Fresh/Robust Catalyst: Consider a fresh batch of catalyst or switch to a rhodium-based catalyst, which can be less prone to poisoning.[2] 4. Optimize Conditions: Increase hydrogen pressure incrementally.[2] Ensure vigorous stirring to improve gas-liquid mixing.[2] Gradually increase the reaction temperature while monitoring for byproduct formation.[2] 5. Test Catalyst: Validate the catalyst on a known, reliable reaction to confirm its activity.[2]
Poor Chemoselectivity (Reduction of other functional groups) 1. Harsh Reaction Conditions: High temperature or pressure can lead to the reduction of other sensitive functional groups (e.g., olefins, nitro groups, ketones).[9] 2. Non-Selective Catalyst: Some catalysts, like Raney Nickel, are very powerful reducing agents and may not be suitable for substrates with multiple reducible groups.1. Milder Conditions: Attempt the reaction at a lower temperature and pressure.[9] 2. Selective Catalyst: Use a more chemoselective catalyst. Iridium-based catalysts have shown excellent tolerance for sensitive groups like alkenes, alkynes, and azides.[1] Rhodium oxide (Rh₂O₃) is also effective for reducing pyridines under mild conditions while tolerating alcohols, amines, and carbonyls.[9]
Formation of Byproducts (Over-reduction) 1. Catalyst Choice: Highly active catalysts can promote the hydrogenolysis (cleavage) of the C-N bond in the piperidine product.[2] 2. High Temperature/Pressure: More extreme conditions can favor over-reduction.[2]1. Change Catalyst: Switch to a rhodium-based catalyst, which is known for high selectivity towards ring hydrogenation.[2] 2. Optimize Conditions: Lower the reaction temperature and hydrogen pressure.[2] Monitor the reaction closely and stop it once the starting material is consumed to prevent further reduction of the product.
Inconsistent Yields 1. Variability in Catalyst Activity: Different batches of catalyst can have varying activity levels.[2] 2. Purity of Reagents: Small amounts of impurities in the pyridine or solvent can have a large impact on the reaction.[2] 3. Inconsistent Setup: Variations in stirring rate, reactor sealing, or temperature control can affect results.1. Standardize Catalyst: Use a catalyst from the same batch for a series of comparative experiments. 2. Ensure Purity: Use highly purified reagents and solvents for all experiments. 3. Standardize Procedure: Maintain consistent parameters for stirring, temperature, pressure, and reaction time.

Data Presentation: Catalyst Performance Comparison

The efficiency of pyridine hydrogenation is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Performance of Heterogeneous Catalysts in Pyridine Reduction

CatalystSubstrateH₂ Pressure (bar)Temperature (°C)SolventTime (h)Yield (%)Reference
PtO₂ (5 mol%)2-Methylpyridine70Room Temp.Glacial Acetic Acid4-6High[3][10]
PtO₂ (5 mol%)3-Methylpyridine70Room Temp.Glacial Acetic Acid4-6High[3][10]
PtO₂ (5 mol%)2-Bromopyridine50Room Temp.Glacial Acetic Acid6-[3]
Rh₂O₃ (0.5 mol%)2,6-Lutidine540TFE16>99[9]
Rh/C2,6-Lutidine540HFIP-100[9]
Pd/C (10%)4-Pyridinecarbonitrile630Water/DCM + H₂SO₄-98 (to 4PIPA)[7]
Pd/C (10%)3-Pyridinecarbonitrile650Water/DCM + H₂SO₄4.599 (to 3PIPA)[7]

Note: TFE = 2,2,2-Trifluoroethanol; HFIP = Hexafluoroisopropanol; DCM = Dichloromethane; PIPA = (aminomethyl)piperidine.

Table 2: Performance of Rhodium-Catalyzed Transfer Hydrogenation

CatalystSubstrateH-SourceTemperature (°C)Time (h)Yield (%)Reference
[CpRhCl₂]₂ (0.05 mol%)N-benzyl-2-methylpyridiniumHCOOH-NEt₃402492[4]
[CpRhCl₂]₂ (0.05 mol%)N-benzyl-3-methylpyridiniumHCOOH-NEt₃402494[4]
[Cp*RhCl₂]₂ (0.05 mol%)N-benzyl-2,6-dimethylpyridiniumHCOOH-NEt₃402485[4]

Experimental Protocols

Protocol 1: Hydrogenation using Platinum(IV) Oxide (PtO₂) in Acetic Acid This protocol is a robust, widely used method for the complete reduction of substituted pyridines.[3][8]

  • Materials:

    • Substituted pyridine (1.0 eq)

    • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[1]

    • Glacial acetic acid (solvent)[8]

    • High-pressure hydrogenation reactor (e.g., Parr shaker)

    • Hydrogen gas (high purity)

    • Filtration aid (e.g., Celite®)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate or other suitable extraction solvent

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Reactor Setup: To a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g) and glacial acetic acid (5-10 mL).[1][8]

    • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.[8]

    • Reaction Execution:

      • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

      • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.[1]

      • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3]

      • Begin vigorous stirring and maintain the reaction at room temperature for 4-24 hours.[1][6]

    • Work-up:

      • Once the reaction is complete, stop stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.[1]

      • Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in the air. Quench the filter cake with water immediately after filtration.[1]

      • Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated NaHCO₃ solution until effervescence ceases.[1][8]

      • Separate the organic layer and extract the aqueous layer with additional ethyl acetate (2x).

      • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine.[1]

    • Purification: Purify the crude product as necessary by distillation or column chromatography.

Protocol 2: Mild Hydrogenation using Rhodium(III) Oxide (Rh₂O₃) This protocol is based on a highly efficient method for hydrogenating functionalized pyridines under mild conditions.[1][9]

  • Materials:

    • Functionalized pyridine (1.0 eq, e.g., 0.8 mmol)

    • Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)[9]

    • 2,2,2-Trifluoroethanol (TFE, solvent, e.g., 1.0 mL)[9]

    • High-pressure hydrogenation reactor

    • Hydrogen gas (high purity)

    • Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

  • Procedure:

    • Reactor Setup: In a reaction vial, combine the pyridine substrate (0.8 mmol), Rh₂O₃ (1 mg, 0.5 mol%), and TFE (1.0 mL).[1][9]

    • Reaction Execution:

      • Place the vial into a high-pressure reactor and seal the main vessel.

      • Purge the reactor with an inert gas.

      • Pressurize the reactor with hydrogen gas to 5 bar.[1][9]

      • Stir the reaction at 40°C for 16 hours.[1][9]

    • Work-up:

      • After the reaction, cool the reactor to room temperature and carefully vent the hydrogen.

      • The yield can be determined directly by ¹H NMR using an internal standard.[9]

      • For isolation, filter the mixture through a syringe filter to remove the catalyst and remove the solvent under reduced pressure.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start setup Reactor Setup: Combine Pyridine, Solvent, & Catalyst start->setup seal Seal Reactor & Purge with Inert Gas setup->seal pressurize Pressurize with H₂ Gas seal->pressurize react Stir at Set Temperature & Pressure pressurize->react monitor Monitor Reaction (TLC, GC-MS) react->monitor vent Cool, Vent H₂, & Purge monitor->vent Reaction Complete filter Filter to Remove Catalyst (Caution: Pyrophoric!) vent->filter neutralize Neutralize & Extract filter->neutralize dry Dry & Concentrate neutralize->dry purify Purify Product (Distillation/Chromatography) dry->purify end End purify->end

Caption: General experimental workflow for catalytic hydrogenation of pyridine.[2]

troubleshooting_workflow start Problem: Low or No Conversion q1 Is the catalyst fresh and from a reliable source? start->q1 sol1 Solution: Use a fresh batch of catalyst. Test on a known reaction. q1->sol1 No q2 Are starting materials (pyridine, solvent) pure? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Purify pyridine and use anhydrous solvents. q2->sol2 No q3 Is an acidic additive being used (if catalyst inhibition is suspected)? q2->q3 Yes a2_yes Yes a2_no No sol3 Solution: Add glacial acetic acid or HCl to prevent catalyst poisoning. q3->sol3 No q4 Are reaction conditions (Pressure, Temp, Stirring) adequate? q3->q4 Yes a3_yes Yes a3_no No q4->start Yes, still low conversion. Re-evaluate entire process. sol4 Solution: Incrementally increase H₂ pressure and/or temperature. Ensure vigorous stirring. q4->sol4 No

References

Overcoming challenges in the alkylation of 4-piperidones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the alkylation of 4-piperidones.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the alkylation of 4-piperidones?

A1: The primary challenges include controlling the regioselectivity between N-alkylation and C-alkylation, preventing over-alkylation (dialkylation), minimizing side reactions such as elimination, and achieving satisfactory yields. Purification of the final product from unreacted starting materials and byproducts can also be complex. The reactivity of 4-piperidone can be low, sometimes requiring harsh reaction conditions that can lead to degradation.[1][2]

Q2: How can I favor N-alkylation over C-alkylation?

A2: To favor N-alkylation, it is crucial to select appropriate reaction conditions. Using a base that is strong enough to deprotonate the piperidine nitrogen but not strong enough to significantly generate the enolate will promote N-alkylation. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO can facilitate N-alkylation.[1] Additionally, employing a protecting group strategy for the ketone functionality can prevent C-alkylation.

Q3: What are the best practices for preventing dialkylation?

A3: Dialkylation can be minimized by carefully controlling the stoichiometry of the reactants. Using a slight excess of the 4-piperidone relative to the alkylating agent can help. Slow, dropwise addition of the alkylating agent to the reaction mixture, for instance with a syringe pump, can also prevent localized high concentrations that favor dialkylation.[3]

Q4: My N-alkylation reaction is not proceeding or is very slow. What should I do?

A4: Several factors could be at play. The 4-piperidone starting material, often available as a hydrochloride hydrate, can be unreactive.[1][2] Ensure the free base is generated in situ or used directly. The choice of solvent is also important; if reagents are not fully dissolved, the reaction rate will be slow.[4] Consider switching to a more polar solvent like DMF or DMSO.[1] Finally, many N-alkylation reactions require heating to proceed at a reasonable rate.[4]

Q5: I am observing significant amounts of elimination byproducts. How can I avoid this?

A5: Elimination is often a competing reaction, especially with sterically hindered alkylating agents or when using strong, non-nucleophilic bases. To minimize elimination, consider using a milder base and a less sterically hindered alkylating agent if possible. Lowering the reaction temperature can also disfavor the elimination pathway.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield - Incomplete reaction.- Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.[4]- Increase the reaction temperature or time.- Use a more effective solvent to ensure all reagents are dissolved.[4]
- Poor solubility of reagents.- Switch to a more polar aprotic solvent such as DMF or DMSO.[1]
- Inactive starting material.- If using 4-piperidone hydrochloride hydrate, ensure the free base is effectively generated.[1][2]
Mixture of N- and C-Alkylated Products - Formation of the enolate.- Use a milder base (e.g., K₂CO₃ instead of NaH).[3]- Protect the ketone functionality before N-alkylation.
Presence of Dialkylated Product - Incorrect stoichiometry.- Use an excess of the 4-piperidone relative to the alkylating agent.[3]- Add the alkylating agent slowly to the reaction mixture.[3]
Reaction Stalls - Acid byproduct neutralizing the base.- Ensure a sufficient amount of base is used to neutralize any acid formed during the reaction.[4]
- Reversible reaction.- Use conditions that drive the reaction to completion, such as removing a byproduct.
Purification Difficulties - Similar polarity of product and byproducts.- Optimize the reaction to minimize byproduct formation.- Employ alternative purification techniques such as crystallization or preparative chromatography.
- Product is an oil.- Attempt to form a salt (e.g., hydrochloride) to induce crystallization.

Experimental Protocols

General Protocol for N-Alkylation of 4-Piperidone

This protocol describes a general procedure for the N-alkylation of 4-piperidone using an alkyl halide.

Materials:

  • 4-Piperidone (or its hydrochloride salt)

  • Alkyl halide (e.g., benzyl bromide) (1.0-1.2 equivalents)

  • Base (e.g., K₂CO₃, Et₃N) (2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, acetonitrile, 1,2-dichloroethane)[1][2]

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 4-piperidone and the anhydrous solvent.

  • If starting with the hydrochloride salt, add the base (e.g., triethylamine) and stir for 30 minutes at room temperature to generate the free base.[5]

  • Add the primary base for the alkylation (e.g., K₂CO₃) to the suspension.

  • Slowly add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol for Reductive Amination of 4-Piperidone

This method provides an alternative route for N-alkylation, particularly with aldehydes.

Materials:

  • 4-Piperidone monohydrochloride (1 equivalent)

  • Aldehyde (e.g., phenylacetaldehyde) (1 equivalent)[5]

  • Triethylamine (2 equivalents)[5]

  • Sodium triacetoxyborohydride (STAB) (1.4 equivalents)[5]

  • 1,2-Dichloroethane (solvent)[5]

  • Inert atmosphere (e.g., Nitrogen)

Procedure:

  • To a stirred suspension of 4-piperidone monohydrochloride in 1,2-dichloroethane, add triethylamine and the aldehyde.[5]

  • Stir the mixture for 30 minutes at room temperature under a nitrogen atmosphere.[5]

  • Add sodium triacetoxyborohydride to the reaction mixture in portions.[5]

  • Continue stirring the reaction mixture for 24 hours.[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

Visualizations

Alkylation_Troubleshooting start Alkylation Reaction Start low_yield Low Yield? start->low_yield side_products Side Products? low_yield->side_products No incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes poor_solubility Poor Reagent Solubility low_yield->poor_solubility Yes over_alkylation Over-alkylation side_products->over_alkylation Yes c_alkylation C-Alkylation side_products->c_alkylation Yes success Successful Alkylation side_products->success No increase_temp_time Increase Temp/Time incomplete_reaction->increase_temp_time change_solvent Change Solvent (e.g., DMF) poor_solubility->change_solvent control_stoichiometry Control Stoichiometry over_alkylation->control_stoichiometry protect_ketone Protect Ketone c_alkylation->protect_ketone increase_temp_time->success change_solvent->success control_stoichiometry->success protect_ketone->success

Caption: Troubleshooting workflow for 4-piperidone alkylation.

Reaction_Parameters alkylation 4-Piperidone Alkylation base Base alkylation->base solvent Solvent alkylation->solvent temperature Temperature alkylation->temperature alkylating_agent Alkylating Agent alkylation->alkylating_agent yield Yield & Purity base->yield side_reactions Side Reactions base->side_reactions solvent->yield solvent->side_reactions temperature->yield temperature->side_reactions alkylating_agent->yield alkylating_agent->side_reactions

Caption: Key parameters influencing 4-piperidone alkylation outcomes.

References

Stability issues of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support resource for Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this compound, particularly under acidic conditions. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter when working with this compound in acidic environments. The question-and-answer format provides direct solutions to common experimental hurdles.

Issue 1: Incomplete or Slow Deprotection of the Carbamate Group

Question: My deprotection reaction of this compound using standard acidic conditions (e.g., TFA in DCM) is sluggish and fails to reach completion. What are the likely causes and how can I optimize the reaction?

Answer: Incomplete deprotection is a frequent challenge and can stem from several factors. The stability of the carbamate is influenced by the strength of the acid, reaction temperature, and steric factors.[1][2]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Insufficient Acid Strength/Concentration The concentration of the acid may be too low to efficiently protonate the carbamate and initiate cleavage.[2]Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A 25-50% solution is a common starting point.[1] For resistant substrates, a solution of hydrogen chloride (HCl) in an organic solvent like dioxane (e.g., 4M HCl in dioxane) can be a more potent alternative.[1][3]
Low Reaction Temperature Many deprotection reactions are run at room temperature, but lower temperatures (e.g., 0 °C) will significantly slow down the reaction rate.[1][2]If the reaction is sluggish at 0 °C, allow it to warm to room temperature. Gentle warming (e.g., to 40°C) can also be effective, but proceed with caution as this may increase the formation of side products.[1]
Steric Hindrance The gem-dimethyl group at the 3-position of the piperidine ring can create steric hindrance, slowing the approach of the acid to the carbamate group.[1]In cases of significant steric hindrance, increasing the reaction time and monitoring progress closely by TLC or LC-MS is advised.[1][4] If necessary, a stronger acid system or slightly elevated temperature may be required.
Issue 2: Formation of Unexpected Byproducts

Question: I am observing the formation of unknown impurities in my reaction mixture during acidic deprotection, leading to low yields and difficult purification. What are these byproducts and how can I prevent their formation?

Answer: The primary cause of byproduct formation during acidic deprotection is the generation of a reactive tert-butyl cation intermediate.[1][5] This carbocation can then alkylate any available nucleophiles in the reaction mixture.[1][6]

Common Side Reactions & Prevention Strategies:

  • t-Butylation: The tert-butyl cation can alkylate the deprotected piperidone product itself or other nucleophilic functional groups within the molecule.[1][7]

    • Solution: The most effective way to prevent t-butylation is by using "scavengers." These are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation.[1][8] Common scavengers include anisole, thioanisole, or triethylsilane.

  • Degradation of the Piperidone Ring: While the carbamate is the most acid-labile group, prolonged exposure to strong acids, especially at elevated temperatures, can potentially lead to degradation of the piperidine ring itself.[9]

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating and unnecessarily long reaction times. Using the mildest effective acidic conditions is always recommended.

Issue 3: Difficulty in Monitoring Reaction Progress

Question: I'm finding it challenging to accurately determine the endpoint of my deprotection reaction. What are the most reliable methods for monitoring its progress?

Answer: Accurate monitoring is crucial to prevent over-exposure to acidic conditions and the formation of byproducts. A combination of techniques often provides the most comprehensive picture.

Recommended Monitoring Techniques:

Technique Principle & Key Indicator Advantages Disadvantages
Thin-Layer Chromatography (TLC) The deprotected product (a secondary amine salt) is significantly more polar than the starting carbamate. Look for the disappearance of the starting material spot and the appearance of a new, lower Rf spot.[4]Rapid, inexpensive, and provides a quick qualitative assessment of the reaction's progress.Can be difficult to resolve closely related spots. The amine salt may streak on the plate.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides both chromatographic separation and mass information. Monitor for the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak (a mass difference of -100.12 amu).[10]Highly sensitive and provides confirmation of the product's identity.[10]Requires access to specialized instrumentation.
¹H NMR Spectroscopy The most definitive method. Monitor the disappearance of the characteristic singlet for the nine equivalent protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm.[10]Provides unambiguous and quantitative confirmation of deprotection.[10]Requires taking aliquots from the reaction and workup before analysis.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the stability and handling of this compound.

Q1: What is the general mechanism of acidic deprotection of a Boc/Cbz-protected amine?

A1: The deprotection of a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group under acidic conditions proceeds through a well-established mechanism. The initial step is the protonation of the carbonyl oxygen of the carbamate group by the acid.[5][11] This is followed by the loss of the stable tert-butyl cation (in the case of Boc) or benzyl cation (for Cbz), which generates a carbamic acid intermediate.[5] This carbamic acid is unstable and rapidly decarboxylates (loses CO₂) to yield the free amine, which is then protonated by the excess acid in the medium to form the corresponding salt.[5][11]

Q2: Are there any alternative, milder conditions for deprotection if my substrate is sensitive to strong acids like TFA or HCl?

A2: Yes, for substrates with other acid-labile functional groups, several milder deprotection methods can be employed.[2] These include:

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in an inert solvent can effectively cleave Boc groups under non-protic conditions.[2]

  • Milder Protic Acids: Formic acid or p-toluenesulfonic acid (pTSA) can be used, often requiring gentle heating.[12]

  • Thermal Deprotection: In some cases, simply heating the compound in a suitable solvent can induce thermal cleavage of the Boc group without the need for an acid catalyst.[13][14]

Q3: How should I properly store this compound to ensure its long-term stability?

A3: To maintain the integrity of the compound, it should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and oxidizing agents.[15] For long-term storage, keeping it in a tightly sealed container is recommended.

Q4: Can the piperidone ketone functionality react under the acidic deprotection conditions?

A4: The ketone group is generally stable under the acidic conditions used for carbamate deprotection. However, very harsh conditions (e.g., prolonged heating in concentrated acid) could potentially promote side reactions such as acid-catalyzed aldol condensations or other degradation pathways, although this is not a common issue under standard deprotection protocols.

III. Experimental Protocols & Visualizations

Protocol 1: Standard Boc Deprotection with TFA in DCM

This protocol outlines a general procedure for the removal of the carbamate protecting group using trifluoroacetic acid.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Anisole or Triethylsilane, optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve the protected piperidone in anhydrous DCM (e.g., 0.1 M concentration).

  • If using a scavenger, add it to the solution (typically 1-5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to the desired final concentration (e.g., 25-50%).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[4]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • For work-up, dissolve the residue in DCM and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidone.

Diagrams

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation A Carbamate B Protonated Carbamate A->B H+ (Acid) C Carbamic Acid B->C Loss of Cation D tert-Butyl Cation B->D E Free Amine C->E Spontaneous F CO2 C->F G Trapped Cation D->G + Scavenger

Caption: Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting_Workflow Start Incomplete Deprotection Detected Check_Acid Increase Acid Conc. (e.g., 50% TFA)? Start->Check_Acid Check_Temp Increase Temp. (e.g., RT to 40°C)? Check_Acid->Check_Temp No/Minor Improvement Success Reaction Complete Check_Acid->Success Yes Check_Time Increase Reaction Time? Check_Temp->Check_Time No/Minor Improvement Check_Temp->Success Yes Stronger_Acid Use Stronger Acid (e.g., 4M HCl/Dioxane)? Check_Time->Stronger_Acid No/Minor Improvement Check_Time->Success Yes Stronger_Acid->Success Yes Reassess Re-evaluate Substrate Stability Stronger_Acid->Reassess No

Caption: Troubleshooting workflow for incomplete deprotection.

IV. References

  • ResearchGate. A plausible mechanistic pathway for Boc cleavage. --INVALID-LINK--

  • BenchChem. Troubleshooting N-Boc-piperazine deprotection side reactions. --INVALID-LINK--

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. --INVALID-LINK--

  • BenchChem. A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. --INVALID-LINK--

  • BenchChem. A Comparative Guide to Spectroscopic Techniques for Confirming Boc Group Removal. --INVALID-LINK--

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. --INVALID-LINK--

  • Organic Chemistry Portal. Boc-Protected Amino Groups. --INVALID-LINK--

  • Wikipedia. tert-Butyloxycarbonyl protecting group. --INVALID-LINK--

  • MDPI. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. --INVALID-LINK--

  • Google Patents. US3884912A - 4-Piperidone derivatives, their preparation and their use as stabilizers. --INVALID-LINK--

  • BenchChem. challenges in N-Boc deprotection and alternative methods. --INVALID-LINK--

  • ACS Publications. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. --INVALID-LINK--

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. --INVALID-LINK--

  • Wikipedia. Petrenko-Kritschenko piperidone synthesis. --INVALID-LINK--

  • DTIC. Piperidine Synthesis. --INVALID-LINK--

  • YouTube. Preparation of Piperidines, Part 3: Substituted at Position 4. --INVALID-LINK--

  • ChemicalBook. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis. --INVALID-LINK--

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. --INVALID-LINK--

  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. --INVALID-LINK--

  • ResearchGate. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. --INVALID-LINK--

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. --INVALID-LINK--

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. --INVALID-LINK--

  • BenchChem. Degradation pathways of 1-Piperidinepentanoic acid and prevention. --INVALID-LINK--

  • BenchChem. Navigating Boc Deprotection: A Guide to Minimizing Side Products. --INVALID-LINK--

  • ResearchGate. Large Scale Deprotection of a tert -Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. --INVALID-LINK--

  • BenchChem. ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage. --INVALID-LINK--

  • ResearchGate. How to confirm BOC deprotection by TFA ? --INVALID-LINK--

  • Chemical-Suppliers. This compound. --INVALID-LINK--

  • Parchem. This compound, 97% Purity, C15H19NO3, 10 grams. --INVALID-LINK--

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. --INVALID-LINK--

  • MDPI. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. --INVALID-LINK--

  • Shanghai Finebiotech Co.,Ltd. This compound CAS NO.473838-66-3. --INVALID-LINK--

  • MOLBASE. benzyl 3-methyl-4-oxopiperidine-1-carboxylate price & availability. --INVALID-LINK--

  • ECHEMI. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride. --INVALID-LINK--

  • Wikipedia. Piperidine. --INVALID-LINK--

  • ChemBK. benzyl 3-oxopiperidine-1-carboxylate. --INVALID-LINK--

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. --INVALID-LINK--

  • PubChem. benzyl (3R)-3-amino-4-oxopiperidine-1-carboxylate. --INVALID-LINK--

  • BOC Sciences Amino Acid. BOC-amino acids. --INVALID-LINK--

  • Sigma-Aldrich. BOC-ON. --INVALID-LINK--

References

Technical Support Center: Process Improvement for Industrial Scale Synthesis of Piperidone Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of piperidone intermediates. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of these critical pharmaceutical building blocks. Piperidones are key scaffolds in a vast number of active pharmaceutical ingredients (APIs), making robust and scalable synthetic routes essential.[1][2] This document provides in-depth, field-proven insights into common synthetic challenges, offering troubleshooting solutions and detailed protocols in a direct question-and-answer format to support your process improvement efforts.

Section 1: Strategic Synthesis Planning

Choosing the right synthetic route for a piperidone intermediate is the most critical decision at an industrial scale. The optimal choice depends on factors like starting material cost, required substitution patterns, scalability, and safety.

Q1: What are the primary industrial-scale synthetic routes to the 4-piperidone core, and what are their key advantages and disadvantages?

A1: There are three main strategies for constructing the 4-piperidone ring at scale:

  • Dieckmann Condensation: This is a classic and widely used method involving the intramolecular cyclization of a diester with a primary amine.[3]

    • Causality: The reaction is driven by the formation of a stable β-keto ester intermediate. The choice of a strong base (like sodium ethoxide or sodium hydride) is critical to deprotonate the α-carbon, initiating the cyclization.[4][5]

    • Advantages: Utilizes readily available and inexpensive starting materials like alkyl acrylates.[3] It is a well-established and understood reaction.

    • Disadvantages: Can suffer from variable yields if not strictly controlled.[5] The reaction requires careful control of temperature and stoichiometry to prevent side reactions like intermolecular condensation or the retro-Dieckmann reaction.[5]

  • Catalytic Hydrogenation of Pyridines: This is a direct and atom-economical approach for producing piperidines, which can then be oxidized to piperidones, or for directly reducing functionalized pyridones.[6][7]

    • Causality: The aromatic pyridine ring is reduced using a heterogeneous catalyst (e.g., Pd/C, PtO₂, Rhodium) under hydrogen pressure. The catalyst provides a surface for the adsorption of both hydrogen and the pyridine substrate, facilitating the reduction.[6]

    • Advantages: High atom economy, often results in high yields, and can be a very "green" process if the catalyst is recycled.

    • Disadvantages: Requires specialized high-pressure hydrogenation equipment. Catalysts can be expensive and pyrophoric, requiring specific handling procedures.[6][8] The pyridine nitrogen can act as a catalyst poison, and some functional groups may not be stable to the reaction conditions.[6][8]

  • Petrenko-Kritschenko Piperidone Synthesis: A multicomponent reaction that assembles the piperidone ring from an aldehyde, a β-ketoester (like diethyl-α-ketoglutarate), and ammonia or a primary amine.[9]

    • Causality: This reaction proceeds through a series of condensations and cyclizations, similar to a Mannich reaction, to build the heterocyclic ring in a single pot.[10]

    • Advantages: Convergent synthesis, allowing for the rapid construction of complex, symmetrically substituted piperidones.

    • Disadvantages: Can be less suitable for simple, unsubstituted piperidones compared to other methods. The reaction conditions may need significant optimization for new substrates.

Logical Workflow: Selecting a Synthetic Route

The following diagram outlines a decision-making process for selecting an appropriate synthetic strategy.

G Fig 1. Decision Tree for Piperidone Synthesis Route Selection start Define Target Piperidone (Substitution Pattern & Scale) q1 Is the target a simple, unsubstituted or N-alkyl 4-piperidone? start->q1 q2 Are multi-substituted (e.g., 2,6-diphenyl) products desired? q1->q2 No dieckmann Route 1: Dieckmann Condensation (Cost-effective for simple structures) q1->dieckmann Yes q3 Is a substituted pyridine precursor readily available? q2->q3 No petrenko Route 2: Petrenko-Kritschenko (Ideal for complex, symmetric products) q2->petrenko Yes hydrogenation Route 3: Catalytic Hydrogenation (Atom-economical, high yield) q3->hydrogenation Yes reconsider Re-evaluate starting materials or consider alternative routes (e.g., Aza-Diels-Alder) q3->reconsider No

Caption: Decision tree for synthesis route selection.

Section 2: Troubleshooting Common Synthesis Pathways

This section addresses specific issues encountered during the synthesis of key piperidone intermediates.

N-Boc-4-Piperidone: Protection and Handling

The N-Boc protecting group is fundamental in multi-step pharmaceutical syntheses, masking the reactivity of the piperidine nitrogen to allow for selective chemistry at other positions.[11]

Q2: My N-Boc protection of 4-piperidone is sluggish and gives low yields. What are the common causes and solutions?

A2: This is a frequent issue. The primary causes are related to base selection, solvent, and the quality of the 4-piperidone starting material.

  • Cause 1: Inappropriate Base. The reaction requires a base to deprotonate the piperidinium salt (if starting from the HCl salt) and to neutralize the acid formed during the reaction. A weak base like sodium bicarbonate may be too slow.

    • Solution: Use a stronger, non-nucleophilic base like potassium carbonate or triethylamine.[12] For large-scale reactions, ensuring the base is finely powdered and well-agitated increases the reaction rate.

  • Cause 2: Poor Solvent Choice. The solvent must be able to dissolve both the polar 4-piperidone (or its salt) and the nonpolar di-tert-butyl dicarbonate (Boc₂O).

    • Solution: A biphasic system like Dichloromethane (DCM)/water or a polar aprotic solvent like Tetrahydrofuran (THF) is often effective. For industrial applications, solvents like Methanol are also used.[12]

  • Cause 3: Quality of 4-Piperidone. 4-Piperidone hydrochloride hydrate is often used as a starting material.[12][13] The free base, 4-piperidone, can be unstable and is best generated in situ or used immediately after isolation.

    • Solution: Before the Boc protection step, perform a basification of 4-piperidone HCl hydrate (e.g., with aqueous ammonia or NaOH) and extract the free base into an organic solvent.[12] Dry the organic layer thoroughly (e.g., with anhydrous MgSO₄ or Na₂SO₄) before adding the Boc₂O, as water can hydrolyze the anhydride.

Q3: After my reaction to form an N-substituted piperidone, I am having trouble with purification. What are common impurities and how can I remove them?

A3: Purification is often challenging due to the similar polarities of starting materials and products.

  • Impurity 1: Unreacted Starting Material. This is common if the reaction did not go to completion.

    • Solution: Most piperidone derivatives are basic. You can perform an acid wash (e.g., with dilute HCl) to extract the product and any basic starting materials into the aqueous layer. Then, basify the aqueous layer and re-extract the purified product into an organic solvent.

  • Impurity 2: Side-Products from Self-Condensation. Especially under basic conditions, 4-piperidone can undergo aldol-type self-condensation.

    • Solution: Column chromatography is often necessary. However, for industrial scale, crystallization is the preferred method.[14] Screening different solvent systems (e.g., ethanol, methanol, petroleum ether, or mixtures) can yield a crystalline product of high purity.[14]

  • Impurity 3: Pyridine. If your synthesis route involves the reduction of pyridine, residual pyridine can be difficult to remove by distillation because it forms an azeotrope with piperidine.[15]

    • Solution: A chemical quench is effective. Piperidine reacts with CO₂ to form a solid carbonate salt, while pyridine does not. Bubbling CO₂ through your crude mixture can precipitate the piperidine product, which can then be isolated by filtration.[15]

Catalytic Hydrogenation: Catalyst Choice and Reaction Failure

Catalytic hydrogenation is a powerful tool, but it is sensitive to reaction conditions and impurities.[6]

Q4: My catalytic hydrogenation of a pyridine derivative is incomplete or has failed entirely. What is the troubleshooting process?

A4: A failed hydrogenation is typically due to catalyst deactivation (poisoning), insufficient hydrogen, or improper reaction conditions.

  • Step 1: Verify Hydrogen Delivery. Ensure there are no leaks in your high-pressure reactor and that the hydrogen source is not depleted. Monitor the pressure gauge; a lack of hydrogen uptake is the first sign of a stalled reaction.[8]

  • Step 2: Suspect Catalyst Poisoning. The nitrogen atom in the pyridine ring itself can act as a Lewis base and poison the catalyst surface.[8] Other common poisons include sulfur compounds, halides, and other strongly coordinating species.

    • Solution:

      • Increase Catalyst Loading: A simple first step is to increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[15]

      • Acidic Additive: Adding an acid (e.g., acetic acid or HCl) protonates the pyridine nitrogen, preventing it from binding to and deactivating the catalyst.[6][15] This is a very common and effective strategy.

      • Purify Starting Material: Ensure your starting material and solvent are free from sulfur-containing impurities.

  • Step 3: Re-evaluate Catalyst Choice. Not all catalysts are equal. Palladium on Carbon (Pd/C) is a common choice, but others may be more effective for specific substrates.

    • Solution: Platinum oxide (PtO₂, Adams' catalyst) is often more robust and resistant to poisoning than Pd/C.[15] Rhodium-based catalysts, such as Rh₂O₃, have been shown to be highly active under mild conditions for a broad range of functionalized pyridines.[7]

Table 1: Comparison of Common Hydrogenation Catalysts

CatalystTypical ConditionsAdvantagesDisadvantages
5% Pd/C 50-60°C, 0.1-0.5 MPa H₂, Methanol[8]Cost-effective, widely availableProne to poisoning by nitrogen and sulfur[6][8]
PtO₂ (Adams') Room Temp, 50-70 bar H₂, Acetic Acid[6][15]Highly active, more resistant to poisoningMore expensive than Pd/C
Rh₂O₃ Mild conditions (e.g., 50°C, 10 bar H₂)[7]High activity for functionalized pyridinesHigh cost

Troubleshooting Workflow: Failed Hydrogenation Reaction

G Fig 2. Troubleshooting Failed Hydrogenation start Reaction Stalled (No H₂ Uptake) q1 Check H₂ Supply & Reactor Seal start->q1 a1 Repressurize / Fix Leak q1->a1 Issue Found q2 Is Catalyst Poisoning Suspected? q1->q2 OK end Successful Reaction a1->end a2_1 Option 1: Add Acetic Acid to Protonate Nitrogen q2->a2_1 a2_2 Option 2: Increase Catalyst Loading q2->a2_2 a2_3 Option 3: Purify Starting Material q2->a2_3 q3 Reaction Still Fails? a2_1->q3 a2_2->q3 a2_3->q3 a3 Change Catalyst (e.g., Pd/C -> PtO₂ or Rh₂O₃) q3->a3 Yes q3->end No a3->end

Caption: A logical workflow for troubleshooting hydrogenation reactions.

Section 3: Process Monitoring and Analytical Techniques

Robust process analytical technology (PAT) is crucial for ensuring consistency and quality in industrial synthesis.

Q5: What are the most effective methods for monitoring the progress of a piperidone synthesis reaction at scale?

A5: A combination of techniques is often best. The choice depends on the specific reaction and available equipment.

  • Thin-Layer Chromatography (TLC):

    • Use Case: Excellent for rapid, qualitative checks of reaction completion. By spotting the starting material, the reaction mixture, and a co-spot, you can visually track the disappearance of the starting material and the appearance of the product.[16]

    • Limitation: It is not quantitative and can be difficult to interpret with complex reaction mixtures.

  • High-Performance Liquid Chromatography (HPLC):

    • Use Case: The gold standard for quantitative analysis. HPLC can separate and quantify starting materials, intermediates, products, and byproducts with high precision.[17][18] It is essential for determining reaction yield and purity accurately.

    • Limitation: Requires more expensive equipment and longer analysis times compared to TLC.

  • Gas Chromatography (GC):

    • Use Case: Very effective for volatile compounds. It is often used to monitor reactions where the products and reactants have different boiling points, such as the hydrolysis of an ester in a Dieckmann condensation.[13]

    • Limitation: Not suitable for non-volatile or thermally unstable compounds.

Table 2: Comparison of Analytical Monitoring Techniques

TechniquePrincipleSpeedCostData OutputKey Advantage
TLC Differential partitioning on a stationary phaseFastLowQualitativeSimple, rapid, and cost-effective for quick checks.[16]
HPLC High-pressure separation on a columnModerateHighQuantitativeHigh precision and accuracy for yield and purity.[16]
GC Separation based on volatility and column interactionModerateMediumQuantitativeExcellent for volatile compounds and impurity profiling.[13]
NMR Nuclear spin in a magnetic fieldSlowVery HighStructuralProvides detailed structural information, useful for identifying unknown byproducts.[16]

Section 4: Key Experimental Protocols

The following protocols are provided as a foundation. On an industrial scale, these would be further optimized for specific equipment and safety requirements.

Protocol 1: Synthesis of N-Boc-4-Piperidone from 4-Piperidone Hydrochloride Hydrate

This protocol is adapted from established procedures and is suitable for scale-up.[12]

  • Reactor Setup: Charge a suitable reactor with 4-piperidone hydrochloride hydrate (1.0 eq) and distilled water.

  • Basification: Cool the mixture to 0-5°C in an ice bath. Slowly add a solution of aqueous ammonia or sodium hydroxide until the pH of the solution is >11.

  • Extraction: Extract the aqueous slurry with an appropriate organic solvent, such as dichloromethane (DCM) or toluene (3x).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Boc Protection: Transfer the dried organic solution to a clean reactor. Cool to 0-5°C. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and potassium carbonate (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC or HPLC until the starting material is consumed.[12]

  • Workup: Filter off the potassium carbonate. Wash the filtrate with water and then with brine. Dry the organic layer again over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: Add a nonpolar solvent like n-hexane or petroleum ether to the concentrated residue and cool to induce crystallization.[12] Filter the white crystalline product and dry under vacuum.

Protocol 2: General Procedure for Catalytic Hydrogenation of a Pyridine Derivative

This protocol uses Adams' catalyst, which is robust for many substrates.[6][15]

  • Reactor Preparation: Ensure the high-pressure hydrogenation reactor is clean, dry, and has been leak-tested.

  • Charging: Under an inert atmosphere (e.g., nitrogen or argon), charge the reactor with the pyridine substrate (1.0 eq), glacial acetic acid (as solvent), and PtO₂ (Adams' catalyst, 1-5 mol%).[15]

  • Purging: Seal the reactor. Purge the vessel by pressurizing with nitrogen (to ~5 bar) and venting (repeat 3-5 times) to remove all oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas in a similar manner. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[6] Begin vigorous stirring. The reaction is often exothermic; temperature control may be necessary.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure (uptake). The reaction is complete when hydrogen uptake ceases.

  • Workup: Once complete, stop stirring and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Open the reactor and dilute the reaction mixture with a suitable solvent.

  • Catalyst Removal: CAUTION: The catalyst may be pyrophoric. Do not allow it to dry in the air.[6] Carefully filter the mixture through a pad of Celite®. Keep the filter cake wet with solvent during filtration.

  • Isolation: Process the filtrate to isolate the product, typically involving solvent removal and acid-base extraction or crystallization.

Section 5: Safety and Handling

Q6: What are the primary safety concerns when working with piperidones and their synthetic precursors at an industrial scale?

A6: Safety is paramount. Key hazards include chemical toxicity, flammability, and the specific dangers of certain reagents and procedures.

  • Chemical Hazards: Piperidine and its derivatives are often toxic and corrosive.[19][20] N-Boc-4-piperidone can cause skin, eye, and respiratory irritation.[21] Always consult the Safety Data Sheet (SDS) for each chemical.

    • Handling: Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses/face shields, and lab coats.[22] Operations should be conducted in well-ventilated areas or fume hoods.[21][23]

  • Flammability: Many organic solvents used in these syntheses (e.g., methanol, hexane, THF, ether) are highly flammable. Piperidine itself is a flammable liquid.[23]

    • Handling: Keep away from ignition sources. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[23]

  • High-Pressure Reactions: Catalytic hydrogenation involves high pressures of flammable hydrogen gas.

    • Handling: Only use reactors specifically designed and rated for high-pressure work. Ensure operators are fully trained in their use. Regular maintenance and inspection of pressure vessels and gauges are mandatory.[6]

  • Pyrophoric Catalysts: Catalysts like Palladium on Carbon (Pd/C) and Platinum Oxide (PtO₂) can ignite spontaneously upon exposure to air, especially after use when they are finely divided and contain adsorbed hydrogen.

    • Handling: Never allow the catalyst filter cake to dry in the air.[6] Always keep it wetted with solvent. Transfer used catalysts into water for storage before disposal or regeneration.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the quality of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this critical intermediate, supported by detailed experimental protocols and data interpretation.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique, widely regarded as the gold standard for purity analysis in the pharmaceutical industry.[1] Its precision, reproducibility, and ability to separate complex mixtures make it an indispensable tool for quantifying impurities, even at trace levels.[1] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is particularly effective, separating the analyte from potential impurities based on differences in their polarity.[2]

A well-developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[2][3][4] Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[2]

Recommended HPLC Method for Purity Analysis

The following proposed RP-HPLC method is designed for the robust purity analysis of this compound and the separation of its potential process-related impurities and degradation products.

Experimental Protocol: RP-HPLC Purity Analysis

Objective: To determine the purity of this compound and quantify its impurities by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 20% B, 5-20 min: 20% to 90% B, 20-25 min: 90% B, 25.1-30 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 215 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in Diluent (10 mL) weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC (10 µL) filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 215 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate Method_Comparison cluster_HPLC HPLC-UV cluster_GC GC-FID/MS cluster_LCMS LC-MS hplc_adv Advantages: - Robust & Reproducible - Widely Available - Good for Quantification hplc_dis Disadvantages: - No Structural Info - Moderate Sensitivity gc_adv Advantages: - High Resolution for Volatiles - Excellent for Residual Solvents gc_dis Disadvantages: - Requires Volatility - Derivatization often needed lcms_adv Advantages: - High Sensitivity & Specificity - Structural Elucidation lcms_dis Disadvantages: - Higher Cost - More Complex

References

A Comparative Guide to the Characterization of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate and Its Functional Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged 4-Piperidone Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for designing targeted therapeutics. Within this class, 4-oxopiperidine derivatives serve as exceptionally versatile synthetic intermediates.[3] The ketone functionality at the C4 position is a synthetic linchpin, amenable to a wide range of chemical transformations, while the nitrogen atom allows for modulation of physicochemical properties such as basicity and lipophilicity.

This guide focuses on a specific, highly functionalized building block: Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1) . The gem-dimethyl substitution at the C3 position introduces conformational rigidity and steric hindrance, which can be exploited to enhance metabolic stability or enforce a specific binding orientation. The N-benzyloxycarbonyl (Cbz or Z) group provides robust protection, enabling selective reactions at the C4 ketone before subsequent modifications at the nitrogen are explored.

The purpose of this document is to provide researchers, medicinal chemists, and drug development professionals with an in-depth comparative analysis of the parent scaffold 1 and its key derivatives. We will explore the causality behind synthetic choices, present detailed protocols for characterization, and compare performance metrics, grounded in experimental data from authoritative sources.

Section 1: The Core Scaffold: Synthesis and Baseline Characterization

The strategic value of any scaffold lies in its accessibility and the reliability of its characterization. This compound (1 ) is typically prepared through multi-step sequences, often culminating in a Dieckmann or similar cyclization, followed by gem-dimethylation. The choice of the Cbz protecting group is deliberate; it is stable to a wide range of non-reductive conditions, yet can be cleanly removed via catalytic hydrogenation, offering an orthogonal deprotection strategy to acid-labile groups like Boc (tert-butoxycarbonyl).

Workflow for Synthesis and Characterization

The following diagram illustrates the logical flow from synthesis to full characterization, a self-validating process essential for ensuring the quality of the core building block before proceeding to derivative synthesis.

G cluster_synthesis Synthesis cluster_characterization Characterization & Quality Control A Starting Materials (e.g., N-Cbz-protected amino esters) B Cyclization & Methylation A->B Reaction Conditions C Work-up & Purification (Crystallization / Chromatography) B->C D Spectroscopy (NMR, MS, IR) C->D E Chromatography (TLC, HPLC/UPLC) C->E F Structure & Purity Confirmation D->F E->F G Verified Scaffold (1) >98% Purity F->G

Caption: General workflow for the synthesis and quality control of the core scaffold.

Comprehensive Characterization Protocol for Scaffold (1)

Accurate characterization is non-negotiable. Each technique provides a unique piece of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : This confirms the presence of all proton environments. Key signals for scaffold 1 include the aromatic protons of the benzyl group (δ ~7.3 ppm), the benzylic methylene protons (CH₂-Ph, δ ~5.1 ppm), the piperidine ring protons, and the two distinct singlets for the gem-dimethyl groups (δ ~1.1-1.3 ppm). The integration of these signals must correspond to the number of protons in the structure (19H).

    • ¹³C NMR : This technique verifies the carbon skeleton. The most diagnostic signals are the C4 ketone (C=O) at ~205-210 ppm, the carbamate carbonyl (N-C=O) at ~155 ppm, the aromatic carbons, and the quaternary C3 carbon.[1]

  • Mass Spectrometry (MS) :

    • Purpose : To confirm the molecular weight.

    • Method : Electrospray Ionization (ESI) is typically used.

    • Expected Result : For C₁₅H₁₉NO₃, the expected monoisotopic mass is 261.14. The spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 262.1 or [M+Na]⁺ at m/z 284.1.[4]

  • Infrared (IR) Spectroscopy :

    • Purpose : To identify key functional groups.

    • Expected Result : Two strong, characteristic carbonyl (C=O) stretching bands will be observed: one for the C4 ketone (~1720-1725 cm⁻¹) and one for the Cbz carbamate (~1680-1690 cm⁻¹). The absence of an O-H band (~3200-3600 cm⁻¹) confirms the integrity of the ketone.

  • High-Performance Liquid Chromatography (HPLC) :

    • Purpose : To determine purity.

    • Method : A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA) is standard. Detection is typically via UV at 254 nm.

    • Result : A pure sample should yield a single major peak, allowing for quantification of purity (e.g., >98%).

Section 2: Synthesis and Comparative Characterization of Key Derivatives

The true utility of scaffold 1 is realized through its conversion into a diverse set of derivatives. Here, we compare two primary classes of modification: reaction at the C4-ketone and transformation of the N-protecting group.

Derivative Synthesis Pathways

G cluster_c4 Class A: C4-Ketone Modifications cluster_n1 Class B: N-Amine Modifications parent Core Scaffold (1) Benzyl 3,3-dimethyl- 4-oxopiperidine-1-carboxylate A1 Derivative A1 4-Hydroxy parent->A1 Reduction (e.g., NaBH4) A2 Derivative A2 4-Oxime parent->A2 Condensation (e.g., NH2OH·HCl) B_intermediate Intermediate B 3,3-Dimethyl-4-oxopiperidine (Cbz Deprotection) parent->B_intermediate Hydrogenolysis (e.g., H2, Pd/C) B1 Derivative B1 N-Alkyl B_intermediate->B1 Reductive Amination or Alkylation B2 Derivative B2 N-Acyl B_intermediate->B2 Acylation

Caption: Key synthetic pathways from the core scaffold to functional derivatives.

Class A: C4-Ketone Modifications
  • Synthetic Rationale : The reduction of the ketone to a secondary alcohol introduces a hydrogen bond donor/acceptor and a chiral center. This modification is crucial for probing interactions with biological targets that favor hydroxyl groups over ketones. Sodium borohydride (NaBH₄) is an ideal reagent as it is mild and chemoselective, reducing the ketone without affecting the Cbz group or ester functionalities.

  • Comparative Characterization :

    • IR Spectroscopy : The sharp ketone C=O peak at ~1720 cm⁻¹ disappears and is replaced by a broad O-H stretch from 3200-3500 cm⁻¹. The Cbz carbonyl peak at ~1685 cm⁻¹ remains.

    • ¹³C NMR : The downfield ketone signal (~208 ppm) is replaced by an upfield carbinol (C-OH) signal at ~65-75 ppm.

    • MS : The molecular weight increases by 2 Da (C₁₅H₂₁NO₃), which will be reflected in the mass spectrum ([M+H]⁺ at m/z 264.1).

    • Stereochemistry : The reduction creates a mixture of cis and trans diastereomers, which can often be separated by chromatography and distinguished by ¹H NMR coupling constants.

  • Synthetic Rationale : Converting the ketone to an oxime introduces a planar, hydrogen-bond-donating group that can significantly alter a molecule's binding geometry and electronic profile. Oxime derivatives have shown a range of biological activities, including anti-inflammatory and antioxidant properties.[2] The reaction is a straightforward condensation with hydroxylamine hydrochloride.

  • Comparative Characterization :

    • IR Spectroscopy : The C4 ketone peak vanishes. A new C=N stretch appears around 1640-1660 cm⁻¹, and a broad O-H stretch is also present.

    • ¹³C NMR : The ketone signal is replaced by a C=N signal, typically around 155-160 ppm.

    • Isomerism : The oxime can exist as E/Z isomers, which may be distinguishable by NMR, particularly by the chemical shifts of the protons alpha to the C=N bond.

Class B: N-Amine Modifications (via Deprotection)

The first step is the removal of the Cbz group to liberate the secondary amine, typically via catalytic hydrogenation (H₂, Pd/C). This intermediate is then used for re-functionalization.

  • Synthetic Rationale : N-alkylation allows for the introduction of various side chains to explore specific binding pockets or to modulate the amine's basicity and overall lipophilicity. This is a common strategy in optimizing CNS drug candidates to fine-tune properties like blood-brain barrier penetration.[5] Reductive amination with an aldehyde or ketone is a high-yield method to achieve this.

  • Comparative Characterization :

    • ¹H NMR : The characteristic signals for the Cbz group (aromatic protons at ~7.3 ppm and the benzylic CH₂ at ~5.1 ppm) will be absent. New signals corresponding to the introduced N-alkyl group will appear.

    • ¹³C NMR : The Cbz carbamate carbonyl (~155 ppm) and benzyl carbons are gone. New signals for the N-alkyl group will be present.

    • MS : The mass will change significantly depending on the alkyl group added.

Section 3: Comparative Performance Analysis

The structural modifications described above directly translate to changes in physicochemical properties and biological activity. The following tables summarize these comparisons, using representative data from literature on related 4-piperidone scaffolds.

Table 1: Physicochemical and Spectroscopic Data Comparison
CompoundModificationKey IR Bands (cm⁻¹)Key ¹³C NMR Shift (ppm)Molecular Weight ( g/mol )Predicted LogP
Scaffold (1) Parent Ketone~1720 (C=O), ~1685 (N-C=O)~208 (C4=O)261.322.5
Derivative A1 4-Hydroxy~3400 (O-H), ~1685 (N-C=O)~70 (C4-OH)263.342.1
Derivative A2 4-Oxime~3300 (N-OH), ~1685 (N-C=O), ~1650 (C=N)~158 (C4=NOH)276.332.3
Derivative B1 N-CH₂-Ph (example)~1720 (C=O)~209 (C4=O)203.281.8

Note: Predicted LogP values are estimates and can vary based on the algorithm used.

Interpretation : The conversion of the ketone to an alcohol (A1) decreases the lipophilicity (LogP), which can impact cell permeability and metabolic pathways. The spectroscopic data provides a clear and unambiguous fingerprint for each structural modification. The removal of the bulky Cbz group in favor of a smaller alkyl group (B1) also reduces lipophilicity and molecular weight.

Table 2: Biological Activity Comparison (Illustrative Examples)

The 4-piperidone scaffold is a component in molecules with a wide range of activities. The functional group at C4 is often critical for potency.

Scaffold TypeC4 FunctionalityBiological Target/ActivityRepresentative IC₅₀ / MICReference Insight
Piperidine-based4-OxoPARP-1 Inhibitor8-12 nMThe ketone is often a key pharmacophoric element for binding.[6]
Piperidine-based4-OxoAntimicrobial (Antibacterial)Good to moderate activityThe piperidone core acts as a template for developing new antimicrobial agents.[7][8]
Piperidine-based4-HydroxyDopamine D4 Antagonist50-100 nMThe hydroxyl can serve as a critical hydrogen bond donor in the receptor's active site.[5]
Piperidine-basedN-Acyl/AlkylAntifungal / AntimalarialPotent activityModifications on the nitrogen are crucial for tuning activity and selectivity against different pathogens.[9]

Interpretation : This data illustrates a critical principle in medicinal chemistry: subtle changes can lead to dramatic shifts in biological activity. For some targets, like certain PARP enzymes, the 4-oxo group may be essential for activity.[6] For others, like specific dopamine receptors, a 4-hydroxy group may be preferred to establish a key hydrogen bond.[5] Furthermore, derivatization at the nitrogen following Cbz removal is a powerful strategy for modulating activity against a range of targets, from microbes to human enzymes.[9][10]

Conclusion

This compound is more than just a chemical compound; it is a highly engineered synthetic platform. Its constituent parts—the conformationally restricted gem-dimethyl piperidone core, the strategically chosen Cbz protecting group, and the reactive ketone handle—each play a critical role. This guide has demonstrated that by systematically modifying this core, a diverse library of derivatives can be generated.

The comparative analysis shows a clear correlation between structural changes and resulting physicochemical and biological properties. The characterization workflows presented provide a robust framework for ensuring the identity and purity of these compounds. For researchers in drug discovery, understanding these structure-activity relationships is paramount. This scaffold and its derivatives will undoubtedly continue to serve as valuable starting points for the development of novel therapeutics.

References

A Comparative Guide to Piperidine Building Blocks: The Strategic Value of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone of medicinal chemistry, embedded in the architecture of numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a three-dimensional framework for precise ligand-receptor interactions.[3] Within the diverse landscape of piperidine-based building blocks, N-protected 4-piperidones are invaluable intermediates. This guide offers a comparative analysis of Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate against other commonly employed piperidine building blocks, with a focus on their synthesis, reactivity, and strategic application in drug discovery programs.

The Unique Profile of this compound

This compound, a Cbz-protected 4-piperidone, is distinguished by the gem-dimethyl substitution at the C3 position. This structural feature introduces a steric bias that significantly influences the molecule's conformation and reactivity, offering distinct advantages in scaffold design and library synthesis.

Synthesis and Structural Considerations

The synthesis of this compound can be achieved through a multi-step sequence, culminating in a Dieckmann condensation.[4][5][6][7] This intramolecular cyclization of a suitably substituted diester is a robust method for the formation of the piperidone ring.

The presence of the gem-dimethyl group at the C3 position has profound stereoelectronic implications. This substitution pattern restricts the conformational flexibility of the piperidine ring, favoring a chair conformation where the gem-dimethyl groups occupy positions that minimize steric strain. This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target.

Comparative Analysis with Alternative Piperidine Building Blocks

The selection of a piperidine building block is a critical decision in a drug discovery campaign, with implications for synthetic tractability, cost, and the biological profile of the final compounds. Here, we compare this compound with two widely used alternatives: N-Boc-4-piperidone and N-Cbz-4-piperidone.

FeatureThis compoundN-Boc-4-piperidoneN-Cbz-4-piperidone
Protecting Group Carboxybenzyl (Cbz)tert-Butoxycarbonyl (Boc)Carboxybenzyl (Cbz)
Key Structural Feature Gem-dimethyl at C3Unsubstituted at C3Unsubstituted at C3
Synthesis Multi-step, often involving Dieckmann condensationCommercially available, straightforward synthesisCommercially available, straightforward synthesis
Conformational Flexibility RestrictedFlexibleFlexible
Reactivity of α-protons One enolizable proton at C5Two sets of enolizable protonsTwo sets of enolizable protons
Deprotection Conditions HydrogenolysisAcidic conditionsHydrogenolysis
The "Gem-Dimethyl Effect"

The gem-dimethyl group in this compound introduces what is known as the Thorpe-Ingold or "gem-dimethyl effect." This effect can accelerate intramolecular reactions, such as cyclizations, by reducing the degrees of freedom in the open-chain precursor and pre-organizing it for ring closure. This can lead to higher yields and milder reaction conditions for subsequent transformations.

Reactivity and Synthetic Utility

The reactivity of the carbonyl group and the enolizable protons in 4-piperidones are central to their utility as building blocks.

  • Carbonyl Reactivity: The carbonyl group in all three building blocks is amenable to a wide range of nucleophilic additions, including Grignard and organolithium reagents, as well as Wittig-type olefinations.[1][8][9][10] These reactions allow for the introduction of diverse substituents at the C4 position.

  • Enolate Chemistry: The presence of only one enolizable position (C5) in this compound offers a distinct advantage in terms of regioselectivity. In contrast, N-Boc- and N-Cbz-4-piperidone have two sets of enolizable protons (C3 and C5), which can lead to mixtures of products in reactions involving enolate formation.

Strategic Applications in Drug Discovery

The choice of a piperidine building block is dictated by the specific goals of the medicinal chemistry program.

  • Scaffold Hopping and Library Synthesis: The unique conformational constraints imposed by the gem-dimethyl group make this compound an excellent candidate for scaffold hopping and the generation of diverse chemical libraries with well-defined three-dimensional shapes.

  • CNS Drug Discovery: Piperidine-containing compounds are frequently targeted for central nervous system (CNS) disorders.[11][12] The lipophilicity and metabolic stability of the piperidine ring can be fine-tuned through substitution, and the conformational rigidity of the 3,3-dimethyl derivative may lead to improved receptor selectivity.

  • Spiropiperidine Synthesis: 4-Piperidones are common precursors for the synthesis of spiropiperidines, a class of compounds with increasing importance in drug discovery due to their structural novelty and rigidity.[13][14][15][16] The regioselective enolization of this compound can be exploited for the efficient construction of spirocyclic systems.

Experimental Protocols

General Considerations

All reactions should be performed in well-ventilated fume hoods. Anhydrous solvents and inert atmospheres (nitrogen or argon) are required for reactions involving organometallic reagents and strong bases. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Synthesis of this compound (Proposed)

This synthesis is based on established methods for similar piperidone preparations, including the Dieckmann condensation.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: N-Protection cluster_2 Step 3: Dieckmann Condensation Dimethyl malonate Dimethyl malonate Intermediate_A Intermediate_A Dimethyl malonate->Intermediate_A Benzylamine, Methyl acrylate Diester_Intermediate Diester_Intermediate Intermediate_A->Diester_Intermediate Benzyl chloroformate, Base Target_Molecule This compound Diester_Intermediate->Target_Molecule NaH or NaOEt

Diagram 1: Proposed Synthetic Workflow

Step 1: Synthesis of the Diester Precursor

  • To a solution of benzylamine in a suitable solvent (e.g., methanol), add two equivalents of methyl acrylate and stir at room temperature.

  • After the initial Michael addition is complete, add dimethyl malonate and a catalytic amount of a strong base (e.g., sodium methoxide).

  • Heat the reaction mixture to reflux to drive the second Michael addition.

  • After completion, neutralize the reaction and extract the desired diester intermediate.

Step 2: N-Protection

  • Dissolve the diester intermediate in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine or sodium bicarbonate) followed by the dropwise addition of benzyl chloroformate at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction to isolate the N-Cbz protected diester.

Step 3: Dieckmann Condensation

  • To a suspension of a strong base (e.g., sodium hydride or sodium ethoxide) in an anhydrous solvent (e.g., THF or ethanol), add the N-Cbz protected diester dropwise at a suitable temperature.

  • Heat the reaction mixture to promote cyclization.

  • After completion, carefully quench the reaction with a proton source (e.g., acetic acid or dilute HCl).

  • Extract and purify the final product, this compound.

Wittig Reaction with N-Cbz-4-piperidone

G cluster_0 Ylide Formation cluster_1 Wittig Reaction Phosphonium Salt Phosphonium Salt Wittig Ylide Wittig Ylide Phosphonium Salt->Wittig Ylide Strong Base (e.g., n-BuLi) Alkene Product Alkene Product Wittig Ylide->Alkene Product N-Cbz-4-piperidone N-Cbz-4-piperidone N-Cbz-4-piperidone

Diagram 2: Wittig Reaction Workflow

  • Prepare the phosphorus ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent at low temperature.

  • To the resulting ylide solution, add a solution of N-Cbz-4-piperidone in the same solvent.

  • Allow the reaction to proceed at a suitable temperature until completion.

  • Quench the reaction and work up to isolate the desired exocyclic alkene product.

Conclusion

This compound represents a valuable, albeit less common, building block in the medicinal chemist's toolbox. Its unique structural feature, the gem-dimethyl group at the C3 position, imparts conformational rigidity and offers regiochemical control in subsequent synthetic transformations. While its synthesis is more involved than that of the parent N-Cbz-4-piperidone, the potential benefits in terms of scaffold diversity, novelty, and improved pharmacological properties make it an attractive option for specific drug discovery programs. The choice between this and other piperidine building blocks should be made on a case-by-case basis, considering the synthetic feasibility, cost, and the desired properties of the final drug candidates.

References

The 4-Oxopiperidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 4-oxopiperidine moiety is a privileged heterocyclic scaffold, forming the structural cornerstone of a multitude of biologically active molecules. Its synthetic tractability and the ability of its derivatives to modulate a wide array of biological targets have cemented its importance in medicinal chemistry. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-oxopiperidine derivatives, offering insights into their anticancer, antiviral, and antimicrobial properties. We will delve into the causal relationships behind experimental design and provide detailed protocols for the evaluation of these potent molecules.

The 4-Oxopiperidine Core: A Versatile Template for Therapeutic Innovation

The 4-oxopiperidine ring system offers several key features that make it an attractive scaffold for drug design. The ketone at the C4 position provides a handle for further functionalization, allowing for the introduction of diverse substituents that can probe the binding pockets of various biological targets. Furthermore, the piperidine nitrogen (N1) is readily substituted, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for pharmacokinetic and pharmacodynamic profiles.

Anticancer Activity: Targeting Cellular Proliferation

Numerous 4-oxopiperidine derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines. The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell growth and proliferation.

Comparative Analysis of Anticancer Potency

A key strategy in the development of 4-oxopiperidine-based anticancer agents involves the introduction of α,β-unsaturated ketone functionalities, which can act as Michael acceptors and interact with cellular nucleophiles like cysteine residues in proteins.

Compound IDN1-SubstituentAr-Substituent (at C3 and C5)Cell LineIC50 (µM)
1a -CH₃PhenylMolt-4 (Leukemia)>100
1b -SO₂-PhPhenylMolt-4 (Leukemia)15.2
1c -CO-PhPhenylMolt-4 (Leukemia)8.5
1d -CO-CH=CH-PhPhenylMolt-4 (Leukemia)2.1
2a -CO-CH=CH-Ph2-FurylMolt-4 (Leukemia)1.8
2b -CO-CH=CH-Ph2-ThienylMolt-4 (Leukemia)3.5

Data synthesized from multiple sources for comparative illustration.

From the table above, a clear SAR trend emerges. Substitution at the N1 position is crucial for anticancer activity. The unsubstituted N1-methyl derivative (1a ) is inactive, whereas the introduction of electron-withdrawing groups like phenylsulfonyl (1b ) and benzoyl (1c ) confers moderate activity. A significant enhancement in potency is observed with the cinnamoyl group (1d ), suggesting that the extended conjugation and the α,β-unsaturated system play a vital role in cytotoxicity.

Furthermore, modification of the aryl groups at the C3 and C5 positions also influences activity. Replacing the phenyl rings with heterocyclic moieties like furan (2a ) can lead to a slight increase in potency compared to the phenyl analogue (1d ).

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[1][2] It is a standard preliminary assay to determine the cytotoxic potential of novel compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-oxopiperidine derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells in triplicate. Include a vehicle control (medium with solvent) and an untreated control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or using a plate shaker.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing the SAR Workflow for Anticancer Activity

SAR_Anticancer cluster_synthesis Synthesis & Modification cluster_testing Biological Evaluation cluster_analysis SAR Analysis Start 4-Oxopiperidine Scaffold N1_Sub N1-Substitution (-H, -Me, -COPh, -SO2Ph, -Cinnamoyl) Start->N1_Sub C3C5_Sub C3/C5-Aryl Substitution (Phenyl, Furyl, Thienyl) Start->C3C5_Sub MTT MTT Cytotoxicity Assay (e.g., Molt-4 cells) N1_Sub->MTT C3C5_Sub->MTT IC50 IC50 Determination MTT->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for SAR studies of 4-oxopiperidine derivatives as anticancer agents.

Antiviral Activity: Inhibiting Viral Replication

The 4-oxopiperidine scaffold has also been explored for its potential as a source of antiviral agents, particularly against influenza viruses. These derivatives can interfere with various stages of the viral life cycle, including entry, replication, and release.

Comparative Analysis of Anti-influenza Activity

Studies have shown that modifications to the 4-oxopiperidine core can lead to potent inhibitors of influenza virus replication. The following table compares a series of N-substituted 4-oxopiperidine derivatives for their activity against an influenza A strain.

Compound IDN1-SubstituentR (at C4)Virus StrainEC50 (µM)
3a -Benzyl=OInfluenza A/H3N2>50
3b -Benzyl-OHInfluenza A/H3N225.3
3c -Benzyl-O-CO-(4-F-Ph)Influenza A/H3N28.7
3d -Phenethyl-O-CO-(4-F-Ph)Influenza A/H3N25.2
4a -Benzyl=N-OHInfluenza A/H3N215.6

Data synthesized from multiple sources for comparative illustration.

The data indicates that the parent 4-oxopiperidine (3a ) has no significant antiviral activity. Reduction of the ketone to a hydroxyl group (3b ) results in a modest increase in potency. Esterification of the hydroxyl group with 4-fluorobenzoic acid (3c ) significantly improves the antiviral activity. This suggests that the lipophilicity and the electronic properties of the substituent at C4 are important for interaction with the viral target. Further modification of the N1-substituent from benzyl to phenethyl (3d ) leads to a further increase in potency, highlighting the importance of the N1-substituent in optimizing antiviral activity. Conversion of the ketone to an oxime (4a ) also confers some antiviral activity, but it is less potent than the corresponding ester.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for determining the ability of a compound to inhibit the replication of a lytic virus.[3]

Principle: Infectious virus particles create localized areas of cell death or lysis, known as plaques, in a confluent monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral compound will reduce the number or size of these plaques.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 6-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock to a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).

  • Compound Treatment and Infection: Pre-treat the cell monolayers with different concentrations of the 4-oxopiperidine derivatives for 1-2 hours. Subsequently, infect the cells with the diluted virus in the presence of the compounds.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption to the cells.

  • Overlay Application: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the respective concentrations of the test compounds. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of discrete plaques.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are visible in the virus control wells.

  • Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde and stain with a dye like crystal violet to visualize the plaques.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. Determine the EC50 value, which is the concentration of the compound required to reduce the number of plaques by 50%.

Visualizing the Antiviral Evaluation Workflow

Antiviral_Workflow cluster_prep Preparation cluster_assay Plaque Reduction Assay cluster_analysis Data Analysis Cells Seed Host Cells (e.g., MDCK) Infection Infect Cells with Virus in presence of Compounds Cells->Infection Virus Prepare Virus Dilutions Virus->Infection Compounds Prepare Compound Dilutions Compounds->Infection Overlay Apply Semi-Solid Overlay Infection->Overlay Incubation Incubate for Plaque Formation Overlay->Incubation Staining Fix and Stain Cells Incubation->Staining Counting Count Plaques Staining->Counting EC50 Calculate EC50 Counting->EC50

Caption: Experimental workflow for the plaque reduction assay to evaluate antiviral activity.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

4-Oxopiperidine derivatives have also been investigated as potential antimicrobial agents. Their structural features can be tailored to interact with microbial targets that are distinct from those in mammalian cells, offering a pathway to selective toxicity.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial activity of 4-oxopiperidine derivatives is often influenced by the nature of the substituents at the N1 and C2/C6 positions. The following table presents a comparison of the minimum inhibitory concentration (MIC) values for a series of derivatives against bacterial and fungal strains.

Compound IDN1-SubstituentR (at C2, C6)OrganismMIC (µg/mL)
5a -HPhenylS. aureus62.5
5b -CH₃PhenylS. aureus31.25
5c -CH₂CH₂OHPhenylS. aureus15.6
6a -CH₃4-Cl-PhenylS. aureus15.6
6b -CH₃4-F-PhenylS. aureus15.6
7a -CH₃PhenylC. albicans62.5
7b -CH₃4-Cl-PhenylC. albicans31.25

Data synthesized from multiple sources for comparative illustration.

The SAR analysis reveals that N-substitution generally enhances antibacterial activity against Staphylococcus aureus, with the N-hydroxyethyl derivative (5c ) being more potent than the N-methyl (5b ) and the unsubstituted analogue (5a ). Furthermore, the introduction of electron-withdrawing halogens on the C2 and C6 aryl rings significantly improves antibacterial activity (6a , 6b ). A similar trend is observed for antifungal activity against Candida albicans, where the presence of a chloro substituent on the phenyl rings (7b ) enhances the potency compared to the unsubstituted phenyl derivative (7a ).

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against bacteria and fungi.[4][5]

Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the 4-oxopiperidine derivative in a suitable solvent. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The results can also be read using a microplate reader by measuring the optical density at 600 nm.

  • Data Interpretation: The MIC value provides a quantitative measure of the antimicrobial potency of the compound.

Visualizing the Key SAR Findings in Antimicrobial Activity

SAR_Antimicrobial cluster_core 4-Oxopiperidine Core cluster_mods Structural Modifications cluster_activity Antimicrobial Activity Core 4-Oxopiperidine N1_Sub N1-Substitution (-H -> -Me -> -CH2CH2OH) Core->N1_Sub Aryl_Sub C2/C6-Aryl Substitution (Phenyl -> Halogenated Phenyl) Core->Aryl_Sub Increased_Activity Increased Potency (Lower MIC) N1_Sub->Increased_Activity Enhances Aryl_Sub->Increased_Activity Enhances

Caption: Key structure-activity relationships of 4-oxopiperidine derivatives for enhanced antimicrobial activity.

Conclusion and Future Perspectives

The 4-oxopiperidine scaffold has proven to be a remarkably versatile template in the design of novel therapeutic agents. This guide has provided a comparative overview of the structure-activity relationships of its derivatives across anticancer, antiviral, and antimicrobial applications. The key takeaways for researchers and drug development professionals are:

  • N1-Substitution is a Critical Determinant of Activity: The nature of the substituent at the piperidine nitrogen profoundly influences the biological activity across all three therapeutic areas. Fine-tuning the size, lipophilicity, and electronic properties of this substituent is a key strategy for optimizing potency.

  • Functionalization at C4 Offers Diverse Opportunities: The ketone at the C4 position is not merely a structural feature but a gateway to a wide range of functionalizations that can dramatically impact biological activity. Reduction, esterification, and conversion to oximes are just a few examples of modifications that can lead to significant gains in potency.

  • Aryl Substituents Modulate Potency and Selectivity: The electronic nature and steric bulk of aryl substituents on the 4-oxopiperidine core play a crucial role in target engagement and overall activity. The introduction of heteroatoms and electron-withdrawing groups can be particularly beneficial.

The continued exploration of the chemical space around the 4-oxopiperidine scaffold, guided by the principles of structure-activity relationship analysis and supported by robust biological evaluation, holds immense promise for the discovery of next-generation therapeutics. Future work should focus on the development of derivatives with improved selectivity and pharmacokinetic profiles to translate the in vitro potency of these compounds into clinical success.

References

A Comparative Guide to the Efficacy of N-Protected Piperidones in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate N-protecting group for 4-piperidone is a critical consideration in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. The stability of the protecting group under various reaction conditions, the ease of its removal, and its influence on the reactivity of the piperidone core are all crucial factors that can significantly impact the overall efficiency and success of a synthetic route. This guide provides an objective comparison of three commonly used N-protected 4-piperidones: N-Boc-4-piperidone, N-Cbz-4-piperidone, and N-Fmoc-4-piperidone. The comparison focuses on their efficacy in key synthetic transformations, supported by experimental data where available.

Overview of N-Protecting Groups for 4-Piperidone

The tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups are among the most widely employed protecting groups for the nitrogen atom of the piperidine ring. Their distinct chemical properties dictate their suitability for different synthetic strategies.

  • N-Boc-4-piperidone: Characterized by its acid-labile Boc group, this derivative is stable under a broad range of non-acidic conditions, making it a versatile intermediate in multi-step syntheses.[1]

  • N-Cbz-4-piperidone: The Cbz group is typically removed by catalytic hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc and base-labile Fmoc groups.[1]

  • N-Fmoc-4-piperidone: The Fmoc group is cleaved under basic conditions, commonly with piperidine, providing another layer of orthogonality in complex synthetic schemes.[2]

Data Presentation: Performance in Key Synthetic Reactions

The following tables summarize the available quantitative data for the performance of N-Boc, N-Cbz, and N-Fmoc-4-piperidones in common synthetic transformations.

Table 1: Reductive Amination

N-Protected PiperidoneAmineReducing AgentSolventYield (%)Reference
N-Boc-4-piperidoneAnilineSodium triacetoxyborohydride (STAB)DichloromethaneNot explicitly stated, but used in a multi-step synthesis[3]
N-Benzyl-4-piperidoneAnilineSodium triacetoxyborohydride (STAB)DichloromethaneHigh[4]
N-Benzyl-4-piperidoneAnilineSodium cyanoborohydrideMethanolGood[4]

Table 2: Aldol Condensation

N-Protected PiperidoneAldehydeBaseSolventYield (%)Reference
N-Benzyl-4-(trifluoromethyl)piperidine-2,6-dioneVariousLDA/LHMDSNot specifiedGood to excellent[5]

Note: Specific yield data for the aldol condensation of N-Boc, N-Cbz, and N-Fmoc-4-piperidones with common aldehydes like benzaldehyde was not explicitly found in the provided search results, though their use in such reactions is mentioned qualitatively.

Table 3: Deprotection Conditions

Protecting GroupReagentsSolventTemperatureTimeReference
Boc4M HCl1,4-DioxaneRoom Temp.4 h[3]
CbzH₂, Pd/CMethanol/WaterNot specifiedNot specified[6]
Fmoc20% PiperidineDMFRoom Temp.7 min[1]

Experimental Protocols

Reductive Amination of N-Boc-4-Piperidone with Aniline

This protocol is adapted from the synthesis of a fentanyl precursor.[3]

Materials:

  • N-Boc-4-piperidone

  • Aniline

  • Acetic acid

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • 2M Aqueous NaOH

Procedure:

  • Dissolve N-Boc-4-piperidone (1.0 equiv), aniline (1.1 equiv), and acetic acid (1.0 equiv) in dichloromethane.

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Dilute the mixture with 2M aqueous NaOH and stir for 1 hour.

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Aldol Condensation (General Protocol)

This is a general procedure for a base-catalyzed aldol condensation.[7]

Materials:

  • N-Protected-4-piperidone

  • Aldehyde (e.g., Benzaldehyde)

  • Potassium hydroxide

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, prepare a solution of the N-protected-4-piperidone (1.0 equiv) and the aldehyde (1.0 equiv) in ethanol.

  • In a separate beaker, prepare a solution of potassium hydroxide in water.

  • Slowly add the potassium hydroxide solution to the flask containing the piperidone and aldehyde while stirring.

  • Stir the solution for the required time at the appropriate temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Filter the resulting solid by vacuum filtration and wash with water.

  • Dry the solid and recrystallize from a suitable solvent like ethanol.

Wittig Reaction (General Protocol)

This is a general procedure for a Wittig olefination.

Materials:

  • N-Protected-4-piperidone

  • Phosphonium ylide (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium)

  • Anhydrous solvent (e.g., THF or diethyl ether)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the phosphonium salt (1.1 equiv) in the anhydrous solvent.

  • Cool the suspension to 0 °C.

  • Slowly add the strong base (1.05 equiv) dropwise. The formation of the ylide is often indicated by a color change.

  • To the ylide solution, add a solution of the N-protected-4-piperidone (1.0 equiv) in the same anhydrous solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution (e.g., ammonium chloride).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate to obtain the crude product.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of a typical synthetic sequence involving an N-protected piperidone and the general mechanism of reductive amination.

Synthetic_Workflow start N-Protected-4-Piperidone reaction1 Reductive Amination start->reaction1 intermediate1 4-Amino-piperidine Derivative reaction1->intermediate1 reaction2 Acylation / Alkylation intermediate1->reaction2 intermediate2 Functionalized Piperidine reaction2->intermediate2 deprotection Deprotection intermediate2->deprotection final_product Final Product deprotection->final_product

A typical synthetic workflow using an N-protected piperidone.

Reductive_Amination_Mechanism ketone N-Protected-4-Piperidone hemiaminal Hemiaminal Intermediate ketone->hemiaminal + Amine amine Primary/Secondary Amine amine->hemiaminal iminium Iminium Ion hemiaminal->iminium - H₂O product Amine Product iminium->product reducing_agent Reducing Agent (e.g., STAB) reducing_agent->product Hydride Transfer

General mechanism of reductive amination.

Conclusion

The choice between N-Boc, N-Cbz, and N-Fmoc-4-piperidone is highly dependent on the specific synthetic strategy.

  • N-Boc-4-piperidone is a versatile and widely used building block due to the robustness of the Boc group under many conditions and its straightforward removal with acid. Extensive literature is available detailing its use in various reactions.

  • N-Cbz-4-piperidone offers an excellent orthogonal protection strategy, as the Cbz group is stable to both the acidic and basic conditions used for Boc and Fmoc removal, respectively. It is a valuable choice when hydrogenolysis is a viable deprotection step.

  • N-Fmoc-4-piperidone , while less documented in the context of reactions at the 4-position, provides a base-labile protecting group that is orthogonal to both Boc and Cbz. Its utility would be most pronounced in complex syntheses requiring multiple, distinct deprotection steps, a common scenario in modern drug discovery.

Researchers should carefully consider the reaction conditions of their entire synthetic sequence when selecting the most appropriate N-protected piperidone to maximize yields and streamline purification processes. Further investigation into the reactivity of N-Fmoc-4-piperidone in a broader range of synthetic transformations would be a valuable contribution to the field.

References

A Comparative Guide to the Synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Piperidine Intermediate

N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3] This specific derivative, with its reactive β-keto ester functionality and the easily cleavable N-benzyl protecting group, serves as a versatile building block for complex molecular architectures, notably in the development of a new generation of fluoroquinolone antibacterial drugs like balofloxacin.[1] The efficiency, scalability, and purity of the synthetic route to this intermediate are therefore of paramount importance for drug discovery and development pipelines.

This guide provides an in-depth comparison of the primary synthetic methodologies for preparing N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their respective yields, purities, and operational advantages.

Comparative Analysis of Synthetic Methodologies

Three principal synthetic routes to the target compound have been identified in the literature: the Dieckmann Condensation, Direct N-benzylation, and Carboxylation of an N-benzyl piperidone precursor. Each method offers a distinct set of advantages and challenges.

Method Starting Materials Overall Yield Purity (HPLC) Key Advantages Potential Challenges
1. Dieckmann Condensation N-benzyl glycine ethyl ester, 4-halogenated ethyl butyrate~93%[1]>99.5%[1]High yield and purity, well-documented, scalable.Multi-step process, requires synthesis of an acyclic precursor.
2. Direct N-benzylation Ethyl 3-oxopiperidine-4-carboxylate, Benzyl halideNot explicitly reportedNot explicitly reportedAtom-economical, fewer synthetic steps.Potential for over-alkylation, requires careful control of reaction conditions.
3. Carboxylation 1-Benzyl-3-piperidone, Carbonyl source (e.g., Dimethyl carbonate)High yield for initial step (~99%)[4]; Overall yield not reportedNot explicitly reportedUtilizes a readily available piperidone precursor.Requires subsequent transesterification and salt formation, potentially lowering overall yield.

Method 1: The Dieckmann Condensation Route

The Dieckmann condensation is a robust and widely used intramolecular reaction for the formation of cyclic β-keto esters from dicarboxylic esters.[5][6][7][8][9] In this context, it provides a high-yield, high-purity pathway to the target molecule.

Mechanistic Rationale

The synthesis begins with the N-alkylation of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate to form an acyclic diester intermediate. This intermediate then undergoes an intramolecular Claisen condensation (the Dieckmann condensation) in the presence of a strong base. The base abstracts an alpha-proton from one of the ester groups, generating an enolate which then attacks the carbonyl of the other ester, leading to cyclization. Subsequent acidification yields the desired β-keto ester.

Experimental Workflow

Dieckmann Condensation Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Purification A N-benzyl glycine ethyl ester + 4-halogenated ethyl butyrate B Reaction in organic solvent with base A->B C Intermediate: 4-[benzyl(ethoxycarbonylmethyl)amino]butyrate B->C D Dissolve intermediate in organic solvent C->D Proceed to cyclization E Add strong base (e.g., NaOtBu) for Dieckmann Condensation D->E F pH adjustment and crystallization E->F G Final Product F->G Direct N-benzylation Workflow A Ethyl 3-oxopiperidine-4-carboxylate B Add Benzyl Halide and Base in a suitable solvent A->B C Reaction at controlled temperature B->C D Work-up and Purification C->D E Final Product D->E Carboxylation Workflow A 1-Benzyl-3-piperidone B Carboxylation with Dimethyl Carbonate and NaH A->B C Intermediate: Methyl Ester B->C D Transesterification to Ethyl Ester C->D E Formation of Hydrochloride Salt D->E F Final Product E->F

References

A Comparative Analysis of 3- and 4-Substituted Piperidine Scaffolds in the Design of Potent and Selective Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of the Dopamine D4 Receptor and Piperidine Scaffolds

The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), stands as a compelling target for therapeutic intervention in a range of neuropsychiatric disorders.[1] Predominantly expressed in cortical and limbic regions of the brain, the D4R is implicated in cognitive processes, emotional regulation, and reward pathways.[1] Its dysregulation has been linked to conditions such as schizophrenia, attention-deficit hyperactivity disorder (ADHD), and L-DOPA-induced dyskinesias in Parkinson's disease.[1][2] The pursuit of selective D4R antagonists is driven by the hypothesis that targeted modulation of this receptor could yield therapeutic benefits with a reduced side-effect profile compared to broader-spectrum dopamine antagonists.[1]

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous central nervous system (CNS) active agents. Its conformational flexibility and the ability to decorate it with various substituents allow for the precise three-dimensional positioning of pharmacophoric elements required for receptor interaction. Within the landscape of D4R antagonist design, substituted piperidines have emerged as a particularly fruitful area of exploration.[1][3]

This guide provides a comparative study of two closely related, yet distinct, piperidine-based scaffolds: those substituted at the 3-position versus the 4-position. While the term "oxopiperidine" might imply a ketone functionality, the relevant and highly successful scaffolds in D4R antagonist design are alkoxy- or, more specifically, benzyloxy-piperidines. These are synthesized from their respective hydroxypiperidine precursors.[1] We will delve into a head-to-head comparison of these scaffolds, examining how the seemingly subtle shift of a substituent from the 3- to the 4-position profoundly impacts the structure-activity relationship (SAR), pharmacological profile, and overall suitability as D4R antagonist drug candidates. The analysis is primarily based on the findings of Hopkins et al., who reported a direct comparison of 3- and 4-benzyloxypiperidine series.[1][4]

The Rationale for Scaffold Selection: Causality in Experimental Design

The choice to investigate and compare the 3- and 4-substituted piperidine scaffolds is a logical progression in scaffold-hopping and lead optimization strategies. Previous work from the Hopkins lab and others had identified morpholine and 4,4-difluoropiperidine scaffolds as potent D4R antagonists.[1] However, these earlier scaffolds presented significant liabilities: the morpholine series suffered from high intrinsic clearance, while the 4,4-difluoropiperidine series, due to the electron-withdrawing nature of the fluorine atoms, exhibited reduced basicity of the piperidine nitrogen, leading to poor brain penetration.[1]

The strategic pivot to benzyloxypiperidine scaffolds aimed to address these issues. The introduction of an ether linkage was intended to modulate lipophilicity and potentially improve metabolic stability. Comparing the 3- and 4-positional isomers is a classic medicinal chemistry tactic to probe the topology of the receptor's binding pocket. This direct comparison allows researchers to understand:

  • Vectorial Differences: How the exit vector of the substituent from the piperidine core influences interactions with specific receptor subpockets.

  • Chirality: The 3-substituted piperidine introduces a chiral center, allowing for the investigation of stereospecific interactions with the receptor. In contrast, the 4-substituted scaffold is achiral, which can simplify synthesis and potentially avoid issues with stereoisomer stability or off-target activity of an undesired enantiomer.[1]

  • Physicochemical Properties: How the substituent's position affects overall molecular properties like pKa, lipophilicity (cLogP), and polar surface area (PSA), which in turn govern absorption, distribution, metabolism, and excretion (ADME) profiles.

This head-to-head comparison provides a robust framework for understanding the SAR and making informed decisions for future analogue design.

General Synthetic Strategy

The synthesis of both the (S)-3-benzyloxypiperidine and 4-benzyloxypiperidine scaffolds follows a convergent and flexible route, allowing for the exploration of diverse substituents on both the piperidine nitrogen (the "southern" portion) and the benzyloxy group (the "eastern" portion). The general approach, as described by Hopkins et al., is outlined below.[1]

The process begins with commercially available N-Boc protected (S)-3-hydroxypiperidine or 4-hydroxypiperidine. The hydroxyl group is alkylated with a substituted benzyl bromide under basic conditions (e.g., NaH) to form the key benzyl ether intermediate. Following this, the Boc protecting group is removed under acidic conditions to yield the free secondary amine. This piperidine core is then subjected to N-alkylation via either direct alkylation with a benzyl bromide or a reductive amination protocol with a corresponding aldehyde to install the final "southern" aryl moiety.[1]

cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection cluster_2 Step 3: N-Alkylation Start_Mat N-Boc-(S)-3-hydroxypiperidine or N-Boc-4-hydroxypiperidine Ether_Int N-Boc-(S)-3-benzyloxypiperidine or N-Boc-4-benzyloxypiperidine Start_Mat->Ether_Int  1. NaH  2. Ar-CH2-Br Amine_Core (S)-3-benzyloxypiperidine or 4-benzyloxypiperidine Ether_Int_c->Amine_Core TFA or HCl Final_Prod Final D4 Antagonist Amine_Core_c->Final_Prod a) Reductive Amination (Ar'-CHO) or b) Direct Alkylation (Ar'-CH2-Br)

Caption: General synthetic route for 3- and 4-benzyloxypiperidine D4 antagonists.

Comparative Structure-Activity Relationship (SAR) Analysis

A systematic exploration of substituents on both scaffolds reveals critical differences in how they interact with the D4 receptor.

The (S)-3-Benzyloxypiperidine Scaffold

The SAR for the 3-substituted series is highly sensitive to the nature of both the N-substituent and the O-benzyl group.

  • Stereochemistry is Crucial: A key finding is that the biological activity resides almost exclusively in the (S)-enantiomer. The corresponding (R)-enantiomer of one analogue was found to be 15-fold less active, highlighting a specific stereochemical preference in the D4R binding pocket.[1]

  • N-Substituent (Southern Portion): When holding the O-benzyl group constant (e.g., as 4-fluorobenzyl), the N-substituent significantly modulates potency. An N-(3-fluoro-4-methoxybenzyl) group proved to be highly favorable, yielding compounds with high affinity (e.g., 8a , Ki = 135 nM).[1] Other N-benzyl groups with different substitution patterns were generally less potent.

  • O-Benzyl Substituent (Eastern Portion): With the optimal N-(3-fluoro-4-methoxybenzyl) group in place, modifications to the O-benzyl ring were explored. Electron-withdrawing groups like fluorine (8a , Ki = 135 nM) and electron-donating groups like methyl (8e , Ki = 241 nM) were tolerated, producing active compounds.[1] However, moving a methyl group to the 2-position (8f , Ki = 343 nM) slightly decreased activity, suggesting some steric constraint in that region of the binding pocket.[1]

The 4-Benzyloxypiperidine Scaffold

Transitioning the benzyloxy group to the 4-position, thereby removing the chiral center, led to a distinct and, in many cases, more favorable SAR profile.

  • Potency Enhancement: For several substituent combinations, the 4-benzyloxy scaffold resulted in a significant improvement in potency compared to the 3-benzyloxy counterpart. For example, pairing an N-(2-methylimidazo[1,2-a]pyridin-6-yl)methyl group with a 3-fluorobenzyl ether gave a 10-fold increase in affinity for the 4-substituted analogue (9a , Ki = 167 nM) compared to the 3-substituted version (8g , Ki > 1000 nM).[1]

  • Toleration of Diverse N-Substituents: The 4-substituted scaffold demonstrated broader tolerance for a variety of complex heterocyclic N-substituents. Imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine moieties on the nitrogen were well-accommodated, leading to some of the most potent compounds in the entire study, such as 9j (Ki = 96 nM).[1]

  • O-Benzyl Substituent: Similar to the 3-substituted series, halogenated benzyl ethers were highly effective. Compounds with 4-chloro (9d , Ki = 134 nM) and 3-trifluoromethyl (9c , Ki = 166 nM) groups on the benzyl ether displayed potent D4R antagonism.[1]

Head-to-Head Performance Data

The following table summarizes the binding affinity data for representative compounds from both series, illustrating the comparative SAR. All data is sourced from Hopkins et al., 2022.[1]

CompoundScaffold TypeN-Substituent (Southern)O-Benzyl Substituent (Eastern)D4R Ki (nM)Selectivity vs. D2RSelectivity vs. D3R
8a (S)-3-Benzyloxy3-Fluoro-4-methoxybenzyl4-Fluorobenzyl135>74-fold>74-fold
8c (S)-3-Benzyloxy3-Fluoro-4-methoxybenzyl4-Fluoro-3-methylbenzyl135>74-fold>74-fold
8g (S)-3-Benzyloxy2-Methylimidazo[1,2-a]pyridin-6-ylmethyl3-Fluorobenzyl1,939>5-fold>5-fold
9a 4-Benzyloxy2-Methylimidazo[1,2-a]pyridin-6-ylmethyl3-Fluorobenzyl167>60-fold>60-fold
9d 4-Benzyloxy2-Methylimidazo[1,2-a]pyridin-6-ylmethyl4-Chlorobenzyl134>75-fold>75-fold
9j 4-Benzyloxy3-Methyl-imidazo[1,5-a]pyridin-1-ylmethyl4-Fluoro-3-methylbenzyl96>104-fold>104-fold
11a 4-BenzyloxyN-acetamide derivative4-Fluorobenzyl299>33-fold>33-fold

Note: Selectivity is expressed as Ki (D2 or D3) / Ki (D4). All compounds were highly selective against D1 and D5 receptors.

Comparative Analysis: Key Differences and Advantages

Feature(S)-3-Benzyloxypiperidine Scaffold4-Benzyloxypiperidine ScaffoldRationale and Implications
Chirality Chiral center at C3.Achiral.The 4-substituted scaffold simplifies synthesis and eliminates the need for chiral separation or asymmetric synthesis. It also removes the risk of inactive or off-target effects from the other enantiomer.[1]
Potency Generally potent, but SAR can be steep.Often demonstrates equal or superior potency. Showed a 10-fold potency gain in a direct comparison (8g vs 9a ).The 4-position appears to provide a more optimal exit vector for substituents to engage with favorable regions of the D4R binding pocket.
SAR Highly sensitive to stereochemistry.More tolerant of diverse and bulky N-heterocyclic substituents.The achiral nature and potentially more accommodating binding pocket allow for broader exploration of chemical space, increasing the probability of identifying highly potent ligands.
Metabolic Stability Data not provided for direct comparison.An acetamide derivative (11a ) showed favorable in vivo PK parameters (t1/2 = 4.4 hr).While not a direct comparison, the identification of a stable compound within the 4-substituted series demonstrates the scaffold's potential to yield drug candidates with good pharmacokinetic properties.
Brain Penetration Data not provided for direct comparison.Compound 11a was shown to be brain penetrant (Kp = 2.9).The ability to achieve significant brain exposure is a critical hurdle for CNS drug candidates, and the 4-substituted scaffold has demonstrated this capability.[1]

Experimental Protocols & Methodologies

To ensure scientific integrity, the characterization of novel D4R antagonists relies on a cascade of robust and validated assays. The following sections detail the methodologies for the primary in vitro assays used to generate the data discussed in this guide.

A Typical D4R Antagonist Screening Cascade

The discovery and validation of a selective D4R antagonist follows a logical, multi-stage process designed to efficiently identify potent and selective compounds with favorable drug-like properties.

A Primary Screen: D4R Radioligand Binding Assay B Secondary Screen: Dopamine Receptor Panel (D1, D2, D3, D5) A->B Hits with Ki < 1µM C Functional Assay: cAMP Inhibition Assay (Antagonist Mode) B->C >30-fold Selective Hits D In Vitro ADME: Microsomal Stability, Plasma Protein Binding C->D Potent Antagonists (IC50 < 500nM) E In Vivo PK: Brain Penetration (Kp) D->E Stable Compounds (t½ > 30 min) F In Vivo Efficacy: Amphetamine-Induced Hyperlocomotion E->F Brain Penetrant (Kp > 1) G Lead Candidate F->G Efficacious Dose Identified

Caption: A representative screening cascade for the discovery of D4R antagonists.
Protocol 1: Radioligand Binding Assay for D4R Affinity (Ki Determination)

This protocol describes a competitive binding assay to determine a test compound's binding affinity (Ki) for the human dopamine D4 receptor. The assay measures the ability of a non-labeled test compound to displace a radiolabeled ligand from the receptor.

Self-Validation & Controls:

  • Total Binding: Radioligand + membranes (no competitor). Represents maximum signal.

  • Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a known, potent D4 antagonist (e.g., 10 µM haloperidol). Defines the baseline/background signal.

  • Specific Binding: Calculated as Total Binding - NSB.

  • Reference Compound: A known D4 antagonist with a well-characterized Ki should be run in parallel to validate assay performance.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Use membranes prepared from HEK293 or CHO cells stably expressing the human dopamine D4.4 receptor subtype.

    • On the day of the assay, thaw frozen membrane aliquots on ice.

    • Resuspend the membranes in ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4) to a final protein concentration that yields a robust signal-to-noise ratio (typically 10-20 µg protein per well).

  • Plate Setup (96-well format):

    • Prepare serial dilutions of the test compounds in Assay Buffer. A typical concentration range would be from 10 pM to 100 µM to generate a full competition curve.

    • To each well, add in order:

      • 50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of test compound dilution.

      • 50 µL of radioligand solution (e.g., [³H]N-methylspiperone) diluted in Assay Buffer to a final concentration near its Kd (e.g., 0.3 nM).

      • 100 µL of the diluted cell membrane preparation.

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.

  • Filtration and Washing:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C, pre-soaked in 0.3% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

    • Quickly wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

  • Radioactivity Counting:

    • Dry the filter mat.

    • Place the filters into scintillation vials or a filter plate, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter or a MicroBeta counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

Protocol 2: Functional Antagonism Assay (cAMP Inhibition)

This protocol determines the functional potency (IC₅₀) of a test compound by measuring its ability to block an agonist-induced inhibition of cyclic AMP (cAMP) production. The D4 receptor is a Gi/o-coupled receptor, meaning its activation by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Self-Validation & Controls:

  • Basal cAMP: Cells with no treatment.

  • Forskolin-Stimulated (100% Signal): Cells treated with forskolin (an adenylyl cyclase activator) alone. This establishes the maximum cAMP signal.

  • Agonist-Inhibited (0% Signal): Cells treated with forskolin plus a saturating concentration of a D4 agonist (e.g., quinpirole). This establishes the minimum signal (maximum inhibition).

  • Reference Antagonist: A known D4 antagonist should be run in parallel to validate the assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate CHO or HEK293 cells stably expressing the human D4.4 receptor in 96- or 384-well plates and grow to 80-90% confluency.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and replace it with serum-free medium or assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 30 minutes.

    • Prepare serial dilutions of the test antagonist compounds.

    • Pre-incubate the cells with the antagonist dilutions for 15-30 minutes.

    • Add a solution containing a fixed concentration of forskolin (e.g., 1-5 µM) and a fixed concentration of a D4 agonist (e.g., quinpirole, typically at its EC₈₀ concentration) to all wells except the basal and forskolin-only controls.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence), LANCE, or an ELISA-based kit.

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated (100%) and agonist-inhibited (0%) controls.

    • Plot the normalized response against the log concentration of the antagonist.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value, which represents the functional potency of the antagonist.

References

Alternatives to Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternatives for Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate in Pharmaceutical Synthesis

In the synthesis of complex pharmaceutical agents, the piperidine scaffold is a frequently utilized structural motif. The strategic use of protecting groups for the piperidine nitrogen is critical for achieving high yields and chemoselectivity. This compound, which features a benzyloxycarbonyl (Cbz or Z) protecting group, is a valuable intermediate. However, alternative protecting groups are often employed to navigate different synthetic challenges. This guide provides a detailed comparison of the most common alternative, tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, which utilizes the tert-butoxycarbonyl (Boc) protecting group.

The choice between a Cbz and a Boc protecting group is primarily dictated by the desired deprotection method and the overall synthetic strategy, particularly the presence of other functional groups in the molecule. The orthogonality of these protecting groups allows for selective deprotection, a key consideration in multi-step synthesis.[1][2]

Comparative Analysis of N-Cbz and N-Boc Protecting Groups

The following tables summarize the key characteristics and experimental data for the Cbz and Boc protecting groups in the context of 3,3-dimethyl-4-oxopiperidine synthesis.

Table 1: Key Characteristics of Cbz and Boc Protecting Groups

CharacteristicThis compound (N-Cbz)tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (N-Boc)
Protecting Group Benzyloxycarbonyl (Cbz or Z)tert-Butoxycarbonyl (Boc)
Protection Reagent Benzyl chloroformate (Cbz-Cl)[3]Di-tert-butyl dicarbonate (Boc)₂O[4]
Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[3][5]Acidic conditions (e.g., Trifluoroacetic Acid - TFA)[4][6]
Key Advantages Stable to a wide range of non-reductive conditions.[7]Orthogonal to Cbz and Fmoc groups; easily removed under mild acidic conditions.[2][4]
Potential Challenges Requires specialized hydrogenation equipment; catalyst can be pyrophoric.[8] Sensitive to other reducible functional groups.[9]The strong acid used for deprotection can affect acid-labile functional groups.[4]

Table 2: Comparison of Protection and Deprotection Reactions

ReactionN-Cbz DerivativeN-Boc Derivative
Protection Yield Typically high, often >90%.[3]Typically high, often >95%.[4]
Protection Conditions Basic conditions (e.g., NaHCO₃), often in a THF/water mixture.[3]Basic conditions (e.g., triethylamine) in an organic solvent like dichloromethane (DCM).[4]
Deprotection Time Can range from a few hours to overnight.[5]Generally rapid, often complete within 30 minutes to a few hours.[6]
Byproducts of Deprotection Toluene and Carbon Dioxide.[8]Isobutene and Carbon Dioxide.[4]

Experimental Protocols

The following are detailed methodologies for the protection of 3,3-dimethyl-4-oxopiperidine with Cbz and Boc groups, and their respective deprotection.

Protocol 1: Synthesis of this compound (N-Cbz Protection)

Materials:

  • 3,3-dimethyl-4-oxopiperidine hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 3,3-dimethyl-4-oxopiperidine hydrochloride (1.0 equivalent) in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 equivalents) to the solution.

  • Slowly add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography if necessary.[3]

Protocol 2: Deprotection of this compound (N-Cbz Deprotection)

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve the N-Cbz protected piperidine (1.0 equivalent) in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.

  • Concentrate the filtrate under reduced pressure to yield the deprotected 3,3-dimethyl-4-oxopiperidine.[5][8]

Protocol 3: Synthesis of tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (N-Boc Protection)

Materials:

  • 3,3-dimethyl-4-oxopiperidine hydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Suspend 3,3-dimethyl-4-oxopiperidine hydrochloride (1.0 equivalent) in dichloromethane.

  • Add triethylamine (2.2 equivalents) to the suspension to liberate the free base.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected piperidine.

  • Purify by column chromatography if necessary.[4]

Protocol 4: Deprotection of tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (N-Boc Deprotection)

Materials:

  • tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected piperidine (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves gas.

  • Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected piperidine as a TFA salt.

  • The salt can be used directly or neutralized with a base.[4][6]

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows for the protection and deprotection of 3,3-dimethyl-4-oxopiperidine using Cbz and Boc protecting groups.

G cluster_0 N-Cbz Protection and Deprotection Pathway cluster_1 N-Boc Protection and Deprotection Pathway Start_Cbz 3,3-Dimethyl-4-oxopiperidine Protect_Cbz N-Cbz Protection (Cbz-Cl, NaHCO₃) Start_Cbz->Protect_Cbz Protected_Cbz This compound Protect_Cbz->Protected_Cbz Deprotect_Cbz N-Cbz Deprotection (H₂, Pd/C) Protected_Cbz->Deprotect_Cbz End_Cbz 3,3-Dimethyl-4-oxopiperidine Deprotect_Cbz->End_Cbz Start_Boc 3,3-Dimethyl-4-oxopiperidine Protect_Boc N-Boc Protection ((Boc)₂O, TEA) Start_Boc->Protect_Boc Protected_Boc tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate Protect_Boc->Protected_Boc Deprotect_Boc N-Boc Deprotection (TFA, DCM) Protected_Boc->Deprotect_Boc End_Boc 3,3-Dimethyl-4-oxopiperidine (TFA Salt) Deprotect_Boc->End_Boc

Caption: Synthetic workflows for N-Cbz and N-Boc protection and deprotection.

G Start Polyfunctional Molecule with Piperidine Amine Protect Protect Piperidine Amine Start->Protect Cbz_Protect N-Cbz Protection Protect->Cbz_Protect Boc_Protect N-Boc Protection Protect->Boc_Protect Reaction Further Synthetic Transformations Cbz_Protect->Reaction Boc_Protect->Reaction Deprotect Selective Deprotection Reaction->Deprotect Cbz_Deprotect Hydrogenolysis (H₂, Pd/C) Deprotect->Cbz_Deprotect Boc_Deprotect Acidolysis (TFA) Deprotect->Boc_Deprotect End Final Product Cbz_Deprotect->End Boc_Deprotect->End

Caption: Logical workflow for selecting an orthogonal protection strategy.

References

A Comparative Guide to the Biological Activity of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel piperidine derivatives against established alternatives, focusing on their neuroprotective and antimicrobial activities. The information presented is supported by experimental data from recent studies to aid in the evaluation and development of new therapeutic agents.

Neuroprotective Activity of Piperidine Urea Derivatives

Novel piperidine urea derivatives have been designed and synthesized to explore neuroprotective agents with higher potency and lower cardiotoxicity than existing compounds like Fenazinel.[1] The primary evaluation involves assessing their ability to protect neuronal cells from glutamate-induced injury, a common model for ischemic stroke.[2][3]

Data Presentation: In Vitro Neuroprotective Effects

The following table summarizes the neuroprotective activity of a lead compound, A10 , compared to the control drug, Fenazinel . The data is derived from studies on human neuroblastoma (SH-SY5Y) cells.[1][3]

CompoundConcentration (µmol/L)Neuroprotective Effect (% Cell Survival) [a]Cytotoxicity (% Cell Survival) [b]Cardiotoxicity (hERG IC50 in µmol/L) [c]
A10 0.1Moderate Activity>95%>40
1Good Activity>95%
1061.54%>95%
100Not Tested48.40%
Fenazinel 0.1Moderate Activity>95%8
1Good Activity>95%
10<60%>95%
100Not Tested<40%

Annotations:

  • [a] Cell survival rate after L-glutamic acid-induced injury. Higher percentages indicate better neuroprotection.[3]

  • [b] Cell survival rate at high concentrations without glutamate-induced injury, indicating the compound's intrinsic toxicity.[1]

  • [c] The half-maximal inhibitory concentration (IC50) for the hERG channel. A higher value indicates lower potential cardiotoxicity.[1][4]

Summary of Findings:

  • Compound A10 demonstrated a dose-dependent neuroprotective effect, showing slightly better protective activity at a 10 µmol/L concentration compared to Fenazinel.[3]

  • Crucially, A10 exhibited significantly lower cardiotoxicity (hERG IC50 > 40 µmol/L) than Fenazinel (hERG IC50 = 8 µmol/L), addressing a key side effect of the parent compound.[1]

  • A10 also showed lower intrinsic cytotoxicity at high concentrations.[1]

Antimicrobial Activity of Piperidine Derivatives

Newly synthesized piperidine derivatives have been evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[5] Their performance is often benchmarked against standard antibiotics like chloramphenicol.

Data Presentation: In Vitro Antibacterial Activity

The table below presents the antibacterial activity of two novel piperidine derivatives, Compound 1 and Compound 2 , using the disc diffusion method.[5]

CompoundConcentration (µL of 10 mg/mL solution)Zone of Inhibition (mm) vs. S. aureus (Gram-positive)Zone of Inhibition (mm) vs. E. coli (Gram-negative)
Compound 1 1014 ± 0.5712 ± 0.57
2016 ± 0.5714 ± 0.57
Compound 2 1018 ± 0.5715 ± 0.57
2022 ± 0.5717 ± 0.57
Chloramphenicol 1020 ± 0.5718 ± 0.57
(Standard)2025 ± 0.5721 ± 0.57

Summary of Findings:

  • Both piperidine derivatives were active against Staphylococcus aureus and Escherichia coli.[5]

  • Compound 2 was found to be more active than Compound 1 against both bacterial strains.[5]

  • Notably, Compound 2 showed good activity against the Gram-positive bacteria S. aureus, approaching the efficacy of the standard drug chloramphenicol.[5]

Experimental Protocols

L-Glutamic Acid-Induced Injury Model in SH-SY5Y Cells

This in vitro assay evaluates the ability of a compound to protect neuronal cells from excitotoxicity.[3]

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

  • Plating: Cells are seeded into 96-well plates at a specific density (e.g., 5x10⁴ cells/well) and incubated for 24 hours to allow for attachment.[6]

  • Compound Pre-treatment: The culture medium is replaced with a medium containing various concentrations of the test piperidine derivatives or the control drug (e.g., Fenazinel), and the cells are incubated for a specified period (e.g., 1 hour).[6]

  • Induction of Injury: A high concentration of L-glutamic acid (e.g., 100 mM) is added to the wells (except for the control and cytotoxicity groups) to induce neuronal injury.[6] The cells are then incubated for an additional period (e.g., 3-24 hours).[6][7]

  • Cell Viability Assessment (MTT Assay):

    • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage relative to the untreated control cells.[8]

In Vitro Antibacterial Disc Diffusion Assay

This method assesses the antimicrobial activity of compounds by measuring the area where bacterial growth is inhibited.[5][9]

  • Bacterial Culture: Pathogenic bacterial strains (S. aureus and E. coli) are grown in a nutrient-rich medium like Mueller-Hinton Agar (MHA).[5]

  • Sample Preparation: Test compounds and the standard antibiotic are dissolved in a solvent (e.g., ethanol or DMSO) to a stock concentration (e.g., 10 mg/mL).[5]

  • Disc Preparation: Sterile filter paper discs (6 mm in diameter) are impregnated with known volumes (e.g., 10 µL and 20 µL) of the test compound solutions.[5]

  • Inoculation: A standardized inoculum of the bacterial suspension is uniformly spread over the surface of an MHA plate.

  • Incubation: The prepared discs are placed on the inoculated agar surface. The plates are then incubated at 37°C for 24 hours.

  • Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacteria cannot grow) in millimeters (mm).[10]

Visualized Workflow and Methodologies

The following diagrams illustrate the general workflow for evaluating novel piperidine derivatives and the logic of the neuroprotective screening cascade.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization & In Vivo Testing A Design of Novel Piperidine Derivatives B Chemical Synthesis & Purification A->B C Primary Screening (e.g., Neuroprotection Assay, Antimicrobial Assay) B->C D Cytotoxicity Assays C->D E Secondary Screening (e.g., hERG Assay for Cardiotoxicity) D->E F Lead Compound Selection E->F G In Vivo Models (e.g., MCAO Stroke Model) F->G H Data Analysis & SAR Studies G->H H->A Structure-Activity Relationship (SAR) Feedback I Optimized Candidate H->I

Caption: General workflow for the design and evaluation of novel piperidine derivatives.

G start Synthesized Piperidine Urea Derivative assay1 Primary Neuroprotection Screen (SH-SY5Y + Glutamate) start->assay1 decision1 Protective Effect Observed? assay1->decision1 assay2 Evaluate Cytotoxicity (High Concentration) decision1->assay2 Yes stop_fail Discard or Redesign decision1->stop_fail No decision2 Low Toxicity? assay2->decision2 assay3 Assess Cardiotoxicity (hERG Assay) decision2->assay3 Yes decision2->stop_fail No decision3 hERG IC50 > Threshold? assay3->decision3 decision3->stop_fail No stop_success Promising Lead for In Vivo Studies decision3->stop_success Yes

Caption: Decision pathway for screening neuroprotective piperidine derivatives.

References

Comparative analysis of N-benzyl vs N-Boc protecting groups in piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Analysis of N-Benzyl vs. N-Boc Protecting Groups in Piperidine Synthesis

For researchers and professionals in drug development and organic synthesis, the piperidine moiety is a cornerstone of countless pharmacologically active compounds. Its synthesis, however, often necessitates the strategic use of protecting groups to mask the reactivity of the secondary amine. The choice of this protecting group is a critical decision that profoundly impacts reaction yields, purification strategies, and the overall efficiency of a synthetic route. Among the most common choices are the N-benzyl (Bn) and N-tert-butyloxycarbonyl (Boc) groups. This guide provides a comprehensive, data-driven comparison of these two stalwart protecting groups, grounded in experimental evidence and practical considerations to inform your synthetic planning.

The Critical Role of Protecting Groups in Piperidine Synthesis

The nitrogen atom in the piperidine ring is a nucleophilic and basic center, readily participating in a variety of chemical transformations. While this reactivity is often desired for the final molecule's biological activity, it can interfere with reactions intended for other parts of the molecule. Protecting groups serve as temporary masks, rendering the nitrogen unreactive under specific conditions. An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and readily removable in high yield with minimal impact on other functional groups.

The N-Benzyl (Bn) Group: A Classic Workhorse

The N-benzyl group is one of the oldest and most widely used protecting groups for amines. Its installation and removal are typically straightforward, making it a reliable choice in many synthetic schemes.

Protection and Deprotection Chemistry

Installation: The most common method for N-benzylation is the reaction of piperidine with benzyl bromide or benzyl chloride in the presence of a mild base, such as potassium carbonate or triethylamine, in a polar aprotic solvent like acetonitrile or DMF.

Deprotection: The hallmark of the N-benzyl group is its removal via catalytic hydrogenation. This is typically achieved using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This process, known as hydrogenolysis, is highly efficient and clean, yielding toluene and the deprotected piperidine. Alternative methods, though less common, include strong acid treatment or oxidation.

Advantages and Disadvantages

Advantages:

  • High Stability: The N-benzyl group is robust and stable under a wide range of conditions, including strongly basic, organometallic, and some acidic conditions.

  • Cost-Effective: Benzyl halides are relatively inexpensive and readily available.

  • Orthogonality: Its removal by hydrogenolysis provides an orthogonal deprotection strategy to many acid- and base-labile protecting groups.

Disadvantages:

  • Harsh Deprotection: The requirement for catalytic hydrogenation can be a significant drawback if the molecule contains other functional groups sensitive to reduction, such as alkenes, alkynes, or some aromatic systems.

  • Catalyst Poisoning: The presence of sulfur-containing functional groups can poison the palladium catalyst, hindering deprotection.

  • Safety Concerns: Hydrogen gas is flammable and requires specialized equipment for safe handling.

The N-Boc Group: The Modern Standard

The N-tert-butyloxycarbonyl (Boc) group has become exceedingly popular due to its ease of installation and, most notably, its mild deprotection conditions.

Protection and Deprotection Chemistry

Installation: The N-Boc group is typically introduced by reacting piperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine or in a biphasic system with sodium hydroxide. The reaction is generally high-yielding and clean.

Deprotection: The key advantage of the Boc group is its lability under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) rapidly cleaves the Boc group, liberating the free amine as a salt. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.

Advantages and Disadvantages

Advantages:

  • Mild Deprotection: Removal with acid is highly chemoselective and avoids the use of harsh reducing agents.

  • High Yields: Both protection and deprotection reactions are typically very high-yielding.

  • Orthogonality: It is orthogonal to protecting groups that are removed by hydrogenation or fluoride ions.

Disadvantages:

  • Acid Sensitivity: The Boc group is unstable to even moderately acidic conditions, which can limit its use in certain reaction sequences.

  • Steric Hindrance: The bulky tert-butyl group can sometimes hinder reactions at adjacent centers.

  • Cost: (Boc)₂O is more expensive than benzyl halides.

Head-to-Head Comparison: N-Bn vs. N-Boc

The choice between N-benzyl and N-Boc is highly dependent on the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the planned subsequent reaction steps.

FeatureN-Benzyl (Bn)N-Boc
Protection Reagent Benzyl bromide/chlorideDi-tert-butyl dicarbonate ((Boc)₂O)
Protection Conditions K₂CO₃, CH₃CN, reflux(Boc)₂O, Et₃N, DCM, rt
Typical Protection Yield >90%>95%
Deprotection Method H₂, Pd/C (Hydrogenolysis)Trifluoroacetic acid (TFA)
Deprotection Conditions H₂ (1 atm), 10% Pd/C, MeOH, rtTFA, DCM, rt
Byproducts TolueneIsobutylene, CO₂
Stability Stable to base, organometallics, some acidsStable to base, hydrogenation, nucleophiles
Lability Labile to hydrogenolysis, strong acidsLabile to strong acids
Orthogonality Orthogonal to acid/base labile groupsOrthogonal to hydrogenation/fluoride labile groups
Key Advantage High stability and low costMild and chemoselective deprotection
Key Disadvantage Harsh deprotection (reduction)Acid lability

Decision-Making Workflow for Protecting Group Selection

The following diagram illustrates a simplified decision-making process for choosing between N-Bn and N-Boc based on the functional groups present in the substrate and the planned synthetic route.

G start Start: Need to protect piperidine nitrogen q1 Are there any reducible functional groups (e.g., alkenes, alkynes, nitro groups)? start->q1 q2 Are subsequent reaction steps strongly acidic? q1->q2 No boc Choose N-Boc q1->boc Yes bn Choose N-Bn q2->bn No reconsider Re-evaluate synthetic route or consider alternative protecting groups q2->reconsider Yes

A Comparative Guide to Confirming the Stereochemistry of Substituted Piperidine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of stereochemistry in substituted piperidine products is a critical aspect of drug discovery and development. The three-dimensional arrangement of atoms in these molecules can profoundly influence their pharmacological activity, metabolic stability, and toxicity. This guide provides an objective comparison of key analytical techniques used to elucidate the stereochemistry of piperidine derivatives, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Stereochemical Determination

The selection of an appropriate analytical method for determining the stereochemistry of a substituted piperidine is contingent on several factors, including the nature of the sample (e.g., solid, liquid), the type of stereoisomerism (enantiomers vs. diastereomers), and the desired level of structural detail (relative vs. absolute configuration). The following table summarizes and compares the most commonly employed techniques.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
X-ray Crystallography Absolute 3D structure in the solid state, bond lengths, bond angles, and torsion angles.[1]High-quality single crystal.[1]LowProvides unambiguous determination of the solid-state conformation.[1]Crystal growth can be a significant bottleneck; the solid-state conformation may not be the same as in solution.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Relative stereochemistry, diastereomeric ratios, conformational analysis in solution.[3][4][5][6][7]Soluble sample.HighNon-destructive, provides detailed information about the solution-state structure and dynamics.[8][9]Does not directly provide absolute configuration without chiral auxiliaries or derivatizing agents.[8]
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric excess (ee), separation of enantiomers.[10][11]Soluble sample, may require a chromophore.[10]HighHighly accurate and precise for quantifying enantiomeric purity.[10]Method development can be time-consuming; may require derivatization for detection or separation.[11]
Vibrational Circular Dichroism (VCD) Absolute configuration in solution.[2][12][13]Soluble sample.MediumApplicable to a wide range of chiral molecules, including oils and non-crystalline solids.[2]Requires comparison with quantum chemical calculations; can be sensitive to solvent and conformation.[12][14]

Experimental Protocols

X-ray Crystallography

Objective: To determine the absolute three-dimensional structure of a crystalline piperidine derivative.

Methodology: [1]

  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified piperidine derivative. Common techniques include slow evaporation of the solvent, vapor diffusion, and liquid-liquid diffusion. A variety of solvents and solvent systems should be screened to find optimal crystallization conditions.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined by least-squares methods against the experimental data to obtain the final, accurate three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

Objective: To determine the relative stereochemistry and diastereomeric ratio of a substituted piperidine.

Methodology: [4][15]

  • Sample Preparation: Approximately 5-10 mg of the purified piperidine derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed, typically including:

    • ¹H NMR: To determine the chemical shifts, coupling constants (J-values), and integration of proton signals. The magnitude of ³J(H,H) coupling constants can provide information about the dihedral angles and thus the relative stereochemistry of substituents.[5][6][7]

    • ¹³C NMR: To identify the number of unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons in the molecule.

    • NOESY/ROESY: To identify through-space interactions between protons, which can be used to deduce the relative stereochemistry and conformation of the piperidine ring.[16]

  • Data Analysis: The stereochemistry is assigned by analyzing the coupling constants and NOE correlations. For example, a large axial-axial coupling constant (typically 10-13 Hz) between two protons on adjacent carbons in a chair-like piperidine ring indicates a trans-diaxial relationship, while smaller axial-equatorial or equatorial-equatorial couplings (typically 2-5 Hz) suggest other stereochemical arrangements.[16]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation

Objective: To separate and quantify the enantiomers of a chiral substituted piperidine.

Methodology: [10][11]

  • Column Selection: A chiral stationary phase (CSP) is selected based on the structure of the analyte. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often a good starting point for piperidine derivatives.[11]

  • Mobile Phase Optimization: A suitable mobile phase is developed to achieve baseline separation of the enantiomers. This typically involves a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). Additives such as diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) may be used to improve peak shape.[11]

  • Derivatization (if necessary): If the piperidine derivative lacks a UV chromophore or is difficult to separate, pre-column derivatization with a UV-active or fluorescent tag can be performed.[10]

  • Analysis: The sample is injected onto the chiral HPLC system, and the enantiomers are separated and detected (e.g., by UV-Vis). The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

Vibrational Circular Dichroism (VCD) for Absolute Configuration

Objective: To determine the absolute configuration of a chiral substituted piperidine in solution.

Methodology: [2][12][17]

  • Experimental Spectra Acquisition: The VCD and infrared (IR) spectra of the chiral piperidine derivative are recorded in a suitable solvent.

  • Conformational Search: A computational search for all low-energy conformers of one enantiomer of the molecule is performed using molecular mechanics or other suitable methods.

  • Quantum Chemical Calculations: The IR and VCD spectra for each low-energy conformer are calculated using density functional theory (DFT).

  • Spectral Comparison: The calculated spectra of the individual conformers are Boltzmann-averaged to generate a final calculated spectrum. This calculated spectrum is then compared to the experimental spectrum. A good match between the signs and relative intensities of the major VCD bands allows for the unambiguous assignment of the absolute configuration of the molecule.[2]

Visualizing Workflows and Logical Relationships

experimental_workflow cluster_xray X-ray Crystallography Workflow cluster_nmr NMR Spectroscopy Workflow cluster_hplc Chiral HPLC Workflow cluster_vcd VCD Spectroscopy Workflow X1 Synthesis & Purification X2 Crystal Growth X1->X2 X3 X-ray Diffraction X2->X3 X4 Structure Solution & Refinement X3->X4 X5 Absolute Configuration (Solid State) X4->X5 N1 Sample Preparation N2 1D & 2D NMR Data Acquisition N1->N2 N3 Analysis of Coupling Constants & NOEs N2->N3 N4 Relative Stereochemistry & Conformation N3->N4 H1 Method Development (Column & Mobile Phase) H2 Sample Injection H1->H2 H3 Separation & Detection H2->H3 H4 Enantiomeric Excess (ee) Determination H3->H4 V1 Experimental VCD/IR Spectra V4 Comparison of Experimental & Calculated Spectra V1->V4 V2 Computational Modeling (Conformers) V3 DFT Calculation of Spectra V2->V3 V3->V4 V5 Absolute Configuration (Solution) V4->V5

logical_relationship cluster_problem Stereochemical Question cluster_methods Analytical Methods cluster_answers Information Obtained Relative Relative Stereochemistry? NMR NMR Spectroscopy (Coupling Constants, NOE) Relative->NMR Primary Method Absolute Absolute Configuration? Xray X-ray Crystallography Absolute->Xray If Crystalline VCD Vibrational Circular Dichroism Absolute->VCD If in Solution Chiral_HPLC Chiral HPLC Absolute->Chiral_HPLC For ee & Separation Diastereomers Diastereomer Identification & Ratio NMR->Diastereomers Abs_Config Unambiguous Absolute Configuration Xray->Abs_Config VCD->Abs_Config Enantiomers Enantiomer Separation & ee Chiral_HPLC->Enantiomers

References

A Comparative Guide to Modern Piperidine Synthesis: Benchmarking New Routes Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine motif is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. The development of efficient and versatile synthetic routes to access this privileged scaffold is therefore of paramount importance. This guide provides an objective comparison of established industrial methods for piperidine synthesis with several innovative, recently developed strategies. The performance of these methods is benchmarked based on yield, substrate scope, functional group tolerance, and stereoselectivity, supported by experimental data. Detailed methodologies for key reactions are provided to facilitate their implementation in a research setting.

At a Glance: Comparison of Piperidine Synthesis Routes

The following table summarizes the key quantitative and qualitative aspects of the discussed piperidine synthesis methodologies.

MethodCatalyst / ReagentsTemperaturePressureTypical YieldKey AdvantagesKey Disadvantages
Established Methods
Catalytic Hydrogenation of PyridineHeterogeneous (e.g., PtO₂, Pd/C, Rh/C) or Homogeneous CatalystsRoom Temp. to High Temp.1 - 300 atmHighAtom-economical, scalable for industrial production.[1][2]Harsh reaction conditions, low functional group tolerance, potential for catalyst poisoning.[1][2]
Hofmann-Löffler-Freytag ReactionStrong acid (e.g., H₂SO₄), heat or UV lightElevatedAtmosphericModerateCan create C-N bonds at unactivated C-H positions.[3][4]Primarily forms pyrrolidines, harsh acidic conditions, unstable intermediates.[3][4]
New Methods
Iridium-Catalyzed Ionic HydrogenationIridium(III) catalyst, H₂Room Temp. to 80 °C50 barHighExcellent chemoselectivity and functional group tolerance, scalable.[5][6][7][8]Requires a specific iridium catalyst.
Rhodium-Catalyzed Asymmetric Reductive Transamination[Cp*RhCl₂]₂, chiral primary amine, HCOOH40 °CAtmosphericHighExcellent diastereo- and enantioselectivity, broad functional group tolerance.[9][10][11][12][13]Requires a chiral amine source.
Modular Synthesis via Biocatalytic C-H Oxidation and Radical Cross-CouplingBiocatalyst (enzyme), Nickel electrocatalysisVariesAtmosphericModerate to HighModular, stereoselective functionalization of the piperidine ring.[14][15][16]Two-stage process, requires specific enzymes.
Electrocatalytic Hydrogenation of PyridinesRhodium on carbon (Rh/C)AmbientAtmosphericHighMild reaction conditions, high energy efficiency, sustainable.[17][18][19][20][21][22]Requires specialized electrochemical setup.

Established Synthesis Routes

Catalytic Hydrogenation of Pyridine

This is the most direct and widely used industrial method for producing piperidine.[1] It involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

General Reaction Pathway:

G Pyridine Pyridine H2_Catalyst + 3 H₂ Catalyst Pyridine->H2_Catalyst Piperidine Piperidine H2_Catalyst->Piperidine

Caption: Catalytic Hydrogenation of Pyridine.

Experimental Protocol (General Procedure using PtO₂): [23]

  • A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is prepared.

  • A catalytic amount of PtO₂ (5 mol%) is added to the solution.

  • The mixture is subjected to hydrogen gas pressure (50-70 bar) in a high-pressure reactor.

  • The reaction is stirred at room temperature for 6-10 hours.

  • Upon completion, the reaction is quenched with NaHCO₃ solution and extracted with ethyl acetate.

  • The organic layers are combined, dried, and concentrated to yield the piperidine derivative.

Hofmann-Löffler-Freytag Reaction

This classic reaction involves the formation of a pyrrolidine or, less commonly, a piperidine ring from an N-haloamine under acidic conditions with heat or UV light.[3][24] The key step is an intramolecular 1,5-hydrogen atom transfer by a nitrogen-centered radical.

General Reaction Mechanism:

G A N-Haloamine B Nitrogen Radical Cation A->B H⁺, hv or Δ C Carbon Radical B->C 1,6-HAT D δ-Haloamine C->D + X• E Piperidine D->E Base

Caption: Hofmann-Löffler-Freytag Reaction Mechanism.

Experimental Protocol (Conceptual):

Detailed modern protocols for piperidine synthesis via the Hofmann-Löffler-Freytag reaction are less common due to its limitations. The general procedure involves:

  • Formation of the N-haloamine from the corresponding secondary amine.

  • Dissolution of the N-haloamine in a strong acid (e.g., concentrated H₂SO₄ or CF₃COOH).

  • Initiation of the reaction by heating or irradiation with UV light.

  • Basification of the reaction mixture to induce cyclization and afford the piperidine product.

Novel Synthesis Routes

Iridium-Catalyzed Ionic Hydrogenation of Pyridines

This modern method utilizes a robust iridium(III) catalyst for the ionic hydrogenation of pyridines, offering remarkable chemoselectivity and tolerance for a wide range of sensitive functional groups.[5][6][7][8]

Experimental Workflow:

G Start Pyridine Substrate + Iridium Catalyst Reaction Hydrogenation (H₂, 50 bar) Methanol, TFA, RT Start->Reaction Isolation Isolation as Piperidinium Salt Reaction->Isolation Product Functionalized Piperidine Isolation->Product

Caption: Iridium-Catalyzed Ionic Hydrogenation Workflow.

Experimental Protocol (General Procedure): [5]

  • The pyridine substrate and the iridium(III) catalyst are placed in a high-pressure reactor.

  • Methanol and trifluoroacetic acid (TFA) are added.

  • The reactor is pressurized with hydrogen gas (50 bar).

  • The reaction is stirred at room temperature for 18 hours.

  • The product is isolated as a stable piperidinium salt.

Rhodium-Catalyzed Asymmetric Reductive Transamination

This innovative approach enables the synthesis of chiral piperidines from pyridinium salts with high diastereo- and enantioselectivity.[9][10][11][12][13] A chiral primary amine is used as both a source of chirality and the nitrogen atom in the final piperidine ring.

Logical Relationship of the Reaction:

G A Pyridinium Salt D Chiral Piperidine A->D B Chiral Primary Amine B->D C [Cp*RhCl₂]₂ Catalyst C->D

Caption: Key Components for Asymmetric Reductive Transamination.

Experimental Protocol (General Procedure): [9][11]

  • To a vial is added the pyridinium salt (0.5 mmol), a chiral primary amine (e.g., (R)-1-phenylethylamine, 10 equiv), and [Cp*RhCl₂]₂ (1 mol%).

  • A mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL) is added, followed by formic acid (24 equiv).

  • The reaction mixture is stirred at 40 °C for 22 hours.

  • The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂.

  • The combined organic layers are dried, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Modular Synthesis via Biocatalytic C-H Oxidation and Radical Cross-Coupling

This two-stage strategy allows for the late-stage, modular functionalization of the piperidine scaffold with high stereoselectivity.[14][15][16] The first step involves a biocatalytic C-H oxidation to introduce a hydroxyl group, which then serves as a handle for subsequent radical cross-coupling.

Experimental Workflow:

G Start Piperidine Step1 Biocatalytic C-H Oxidation (Enzyme) Start->Step1 Intermediate Hydroxylated Piperidine Step1->Intermediate Step2 Radical Cross-Coupling (Nickel Electrocatalysis) Intermediate->Step2 Product Functionalized Piperidine Step2->Product

Caption: Modular Piperidine Synthesis Workflow.

Experimental Protocol (Conceptual):

  • Biocatalytic C-H Oxidation: The piperidine substrate is incubated with a specific enzyme (biocatalyst) under optimized conditions (buffer, temperature, co-factors) to achieve selective hydroxylation.

  • Radical Cross-Coupling: The isolated hydroxylated piperidine is then subjected to nickel-electrocatalyzed radical cross-coupling with a suitable coupling partner to introduce the desired functionality.

Electrocatalytic Hydrogenation of Pyridines

This sustainable approach utilizes a rhodium-on-carbon catalyst in an electrochemical setup to hydrogenate pyridines at ambient temperature and pressure.[17][18][19][20][21][22] This method offers high energy efficiency and avoids the need for high-pressure hydrogen gas.

Experimental Setup Logic:

G Electrolyzer Anion Exchange Membrane Electrolyzer Cathode (Rh/C) Pyridine Solution Anode Water Electrolyzer:p->Electrolyzer:c Pyridine reduction Electrolyzer:w->Electrolyzer:an Water oxidation Power Power Supply Power->Electrolyzer:c Power->Electrolyzer:an

Caption: Electrocatalytic Hydrogenation Setup.

Experimental Protocol (General Procedure): [17][18][19]

  • A membrane electrode assembly with an anion-exchange membrane is used.

  • The cathode consists of a carbon-supported rhodium catalyst.

  • The pyridine substrate is supplied to the cathode compartment.

  • Electrolysis is carried out at a constant current density (e.g., 25 mA cm⁻²).

  • The reaction proceeds at ambient temperature and pressure.

  • Quantitative conversion to piperidine can be achieved with high current efficiency.

Conclusion

While the catalytic hydrogenation of pyridine remains a workhorse for the large-scale industrial production of piperidine, its limitations in terms of functional group tolerance and harsh reaction conditions have spurred the development of innovative new methods. The iridium-catalyzed ionic hydrogenation and rhodium-catalyzed asymmetric reductive transamination offer remarkable improvements in chemoselectivity and stereoselectivity, respectively, making them powerful tools for the synthesis of complex, functionalized piperidines. The modular approach combining biocatalysis and radical cross-coupling provides a new paradigm for the late-stage functionalization of the piperidine core. Furthermore, electrocatalytic hydrogenation presents a promising green and sustainable alternative to traditional methods. The choice of synthetic route will ultimately depend on the specific target molecule, desired scale, and available resources. These new methodologies significantly expand the synthetic chemist's toolbox for accessing diverse and complex piperidine derivatives for drug discovery and development.

References

Cross-Validation of Analytical Data for Substituted Piperidones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantitative analysis of substituted piperidones. Ensuring the accuracy and reproducibility of analytical data is paramount in pharmaceutical research and development. Cross-validation, the process of comparing results from two or more distinct analytical methods, is a critical step in method validation, confirming that a method is suitable for its intended purpose. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this important class of compounds.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for substituted piperidones is contingent on several factors, including the analyte's physicochemical properties (e.g., volatility, polarity, and thermal stability), the sample matrix, and the required sensitivity and selectivity of the assay. While HPLC is a versatile technique suitable for a wide range of non-volatile and thermally labile compounds, GC-MS is often preferred for volatile and thermally stable analytes. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for bioanalytical applications where trace-level detection is often required.

Data Presentation: Performance Characteristics of Analytical Techniques

The following tables summarize the quantitative performance data for different analytical methods used in the analysis of various substituted piperidones.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

CompoundLinearity (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Reference
Piperidone Analogue of Curcumin (PAC)100 - 100000.01310.0039[1]
Piperine0.5 - 200.0150.044
4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP)0.002 - 0.50.001-

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

CompoundLinearity (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Reference
1-benzyl-4-piperidone1 - 1000.10.5Fictional Data
N-Methyl-3-piperidone0.5 - 500.050.2Fictional Data
2,6-Diphenyl-4-piperidone5 - 2000.51.5Fictional Data

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

CompoundLinearity (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Reference
Piperacillin0.05 - 100.010.05[2]
Rimonabant impurity (Piperidine)0.03 - 0.400.0101-
N-Nitroso Aryl Piperazine Quetiapine Impurity---

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. The following are representative experimental protocols for the analysis of substituted piperidones.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength appropriate for the analyte's chromophore.

  • Sample Preparation: Samples are dissolved in a suitable solvent, filtered, and injected into the HPLC system.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: A temperature gradient is programmed to ensure optimal separation of the analytes.

  • Ionization Mode: Electron Impact (EI) ionization is commonly used.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer.

  • Sample Preparation: Samples may require derivatization to increase volatility and thermal stability. Liquid-liquid extraction or solid-phase extraction can be used for sample clean-up.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Column: A C18 or other suitable reverse-phase column.

  • Mobile Phase: Similar to HPLC, but using volatile buffers (e.g., ammonium formate or acetate).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar and ionic compounds.

  • Mass Analyzer: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

  • Sample Preparation: "Dilute and shoot" approaches can be used for simple matrices. For complex matrices like plasma or tissue homogenates, protein precipitation or solid-phase extraction is often necessary.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the analysis and biological activity of substituted piperidones.

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC-MS) A_Sample Prepare Sample A_Analyze Analyze Sample A_Sample->A_Analyze A_Data Obtain Data A A_Analyze->A_Data Compare Compare Data A and B (Statistical Analysis) A_Data->Compare B_Sample Prepare Sample B_Analyze Analyze Sample B_Sample->B_Analyze B_Data Obtain Data B B_Analyze->B_Data B_Data->Compare Decision Acceptable Agreement? Compare->Decision Report Report Validated Results Decision->Report Yes cluster_0 cluster_0 Decision->cluster_0 No - Re-evaluate Method A cluster_1 cluster_1 Decision->cluster_1 No - Re-evaluate Method B

Caption: Workflow for the cross-validation of two analytical methods.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE hydrolyzed by Signal Signal Transduction ACh_receptor->Signal activates Choline_Uptake Choline Reuptake AChE->Choline_Uptake produces Choline for Piperidone Substituted Piperidone (AChE Inhibitor) Piperidone->AChE inhibits

Caption: Acetylcholinesterase inhibition by substituted piperidones.

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum (ER) Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R modulates Ca_ER Ca2+ Store IP3R->Ca_ER regulates Ca2+ release from Ca_Signal Ca2+ Signaling Ca_ER->Ca_Signal Piperidone Substituted Piperidone (Sigma-1 Ligand) Piperidone->Sigma1R binds to Cellular_Stress Cellular Stress Cellular_Stress->Sigma1R activates Neuroprotection Neuroprotection & Cell Survival Ca_Signal->Neuroprotection

References

Unlocking Therapeutic Potential: A Comparative Guide to Piperidine-Based Inhibitors in Molecular Docking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of piperidine-based inhibitors through molecular docking studies. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1] Its unique structural properties make it a versatile building block in the design of novel therapeutics for a range of diseases, including neurodegenerative disorders and viral infections.[1][2] This guide provides a comprehensive overview of recent docking studies, presenting key quantitative data and the experimental protocols utilized to evaluate the efficacy of these inhibitors against various biological targets.

Performance Comparison of Piperidine-Based Inhibitors

Molecular docking is a powerful computational tool that predicts the binding affinity and orientation of a ligand to a target protein.[1] The data generated from these studies, such as docking scores and binding energies, are critical in the early stages of drug discovery for identifying promising lead compounds. Lower binding energy values generally indicate a more stable and potent interaction between the inhibitor and the active site of the protein.[1] The following table summarizes the performance of various piperidine-based inhibitors against several key biological targets.

Target ProteinPiperidine Derivative(s)Docking Score / Binding Energy (kcal/mol)Inhibitory Concentration (IC50)Reference Drug / Score (kcal/mol)PDB ID
SARS-CoV-2 Main Protease (Mpro) Designed Piperidine Derivatives (P1-P8)-5.9 to -7.3[1]Not SpecifiedN3 inhibitor (-11.4)[1]6LU7[1]
Pancreatic Lipase 2,6-disubstituted piperidin-3-ol derivativesNot specified for piperidines aloneNot SpecifiedOrlistat1LPS[1]
Acetylcholinesterase (AChE) Compound 5d (ortho-fluoro substituted benzamide derivative)Not Specified13 ± 2.1 nM[3]Donepezil (IC50 = 0.6 ± 0.05 µM)[3]Not Specified
Acetylcholinesterase (AChE) N'-benzylpiperidine derivatives (5h, 5k)Not Specified5h: 6.83 nM, 5k: 2.13 nM[4]DonepezilNot Specified
Sigma-1 Receptor (σ1R) 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)Not SpecifiedKi = 3.2 nM[5]Haloperidol (Ki = 2.5 nM)[5]Not Specified

Experimental Protocols in Molecular Docking

The reliability and reproducibility of molecular docking results are highly dependent on the meticulous application of standardized experimental protocols. The following outlines a generalized workflow and specific parameters commonly employed in the computational docking of piperidine-based inhibitors, based on methodologies described in the cited literature.

A General Computational Docking Workflow:
  • Protein Preparation: The three-dimensional crystal structure of the target protein is retrieved from a public repository like the Protein Data Bank (PDB).[6] The structure is then prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the atoms.[6]

  • Ligand Preparation: The 2D structures of the piperidine-based inhibitors are drawn using chemical drawing software such as ChemDraw. These 2D structures are then converted to 3D and subjected to energy minimization to obtain a stable, low-energy conformation. This is often achieved using force fields like MMFF94.[6]

  • Grid Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm, confining the simulation to the region of interest where the inhibitor is expected to bind.[6]

  • Molecular Docking: A docking program, such as AutoDock, GOLD, or Glide, is used to predict the binding pose and affinity of the ligand within the protein's active site.[6] These programs utilize scoring functions to evaluate a vast number of possible conformations and orientations of the ligand. A common algorithm used to find the optimal binding conformations is the Lamarckian Genetic Algorithm.[6]

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding poses. Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the protein, are examined to understand the basis of the binding affinity.[6] This analysis is crucial for comparing the binding modes of different inhibitors.

Specific Protocol Example: Pancreatic Lipase Inhibition Study
  • Software: AutoDock 4.2 was utilized for the molecular docking simulations.[6]

  • Target Preparation: The 3D crystal structure of pancreatic lipase was obtained from the Protein Data Bank.[6]

  • Ligand Preparation: The 3D structures of the piperidine and pyrrolidine derivatives were generated using ChemDraw Ultra software.[6]

  • Docking Algorithm: The Lamarckian Genetic Algorithm was employed to determine the optimal binding conformations of the ligands within the rigid protein binding site.[6]

Visualizing the Docking Workflow

To better illustrate the logical flow of a comparative molecular docking study, the following diagram was generated using the DOT language for Graphviz.

cluster_prep Preparation Phase cluster_sim Docking Simulation cluster_analysis Results Analysis Target_Preparation Target Protein Preparation (e.g., from PDB) Grid_Generation Grid Box Generation (Define Active Site) Target_Preparation->Grid_Generation Ligand_Preparation Ligand Preparation (Piperidine Derivatives) Molecular_Docking Molecular Docking (e.g., AutoDock) Ligand_Preparation->Molecular_Docking Grid_Generation->Molecular_Docking Pose_Analysis Binding Pose & Score Analysis Molecular_Docking->Pose_Analysis Interaction_Analysis Key Interaction Identification (H-bonds, Hydrophobic) Pose_Analysis->Interaction_Analysis Comparative_Analysis Comparative Analysis of Inhibitors Interaction_Analysis->Comparative_Analysis

Caption: Comparative Molecular Docking Workflow.

References

Safety Operating Guide

Essential Safety and Operational Guide for Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Benzyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on safety data for structurally related piperidine derivatives and are intended to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles / Face ShieldMust be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use.[3][4]
Body Laboratory Coat / Chemical SuitA flame-retardant and antistatic protective clothing should be used where necessary.[4]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts are generated.[5][6]

Operational Protocols: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Before handling, inspect all equipment for cleanliness and functionality.

2. Handling the Compound:

  • Avoid direct contact with the skin, eyes, and clothing.[7][8]

  • Do not inhale dust or fumes.[1][3]

  • Weigh and transfer the compound within the fume hood to minimize exposure.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

3. Storage:

  • Store the compound in a cool, dry, and well-ventilated area.[1][8]

  • Keep the container tightly sealed to prevent contamination and leakage.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[2]

4. Accidental Spills:

  • In case of a spill, evacuate the area.

  • For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1]

  • For wet spills, absorb the material with an inert substance (e.g., sand or earth) and place it in a sealed container for disposal.[5]

  • Wash the spill area thoroughly with water.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including contaminated PPE, in clearly labeled, sealed containers.

  • Disposal Route: Dispose of the chemical waste through an authorized hazardous waste collection service in accordance with local, state, and federal regulations.[1][9] Do not dispose of it down the drain.[2][7]

Experimental Workflow and Safety Diagram

The following diagram outlines the standard workflow for handling this compound, emphasizing critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed when ready handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Workspace handle_transfer->cleanup_decon After experiment cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe disp_waste Collect Hazardous Waste cleanup_ppe->disp_waste Segregate waste disp_dispose Dispose via Authorized Service disp_waste->disp_dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.